Octafluoroadipoyl difluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCJTUAVVJFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191317 | |
| Record name | Octafluoroadipoyl difluoride | |
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Molecular Weight |
294.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37881-62-2 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octafluoroadipoyl difluoride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octafluoroadipoyl difluoride | |
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| Record name | Octafluoroadipoyl difluoride | |
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| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Octafluoroadipoyl Difluoride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Perfluorinated Building Block
Octafluoroadipoyl difluoride, with the chemical formula C₆F₁₀O₂, is a perfluorinated diacyl fluoride that serves as a crucial building block in the synthesis of advanced fluoropolymers and other specialty chemicals.[1] Its structure, featuring a fully fluorinated four-carbon chain capped by two reactive acyl fluoride groups, imparts unique properties to the materials derived from it. These properties often include exceptional thermal stability, chemical inertness, and low surface energy, making them highly valuable in demanding applications across various industries.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound, with a particular focus on the underlying scientific principles and practical considerations for its use in a research and development setting.
Synthesis of this compound: The Simons Electrochemical Fluorination
The primary industrial method for the synthesis of perfluorinated organic compounds, including this compound, is the Simons electrochemical fluorination (ECF) process.[1][2][3] This technique, developed by Joseph H. Simons in the 1930s, offers a direct and cost-effective route to replace all hydrogen atoms in an organic molecule with fluorine.[1][3]
The Underlying Chemistry of Simons ECF
The Simons process involves the electrolysis of a solution of an organic substrate in anhydrous hydrogen fluoride (aHF).[1][4] For the synthesis of this compound, the typical starting material is adipoyl chloride. The electrolysis is carried out in a specialized cell equipped with a nickel anode and a cathode (often also nickel or steel).[1][4][5]
The precise mechanism of the Simons process is complex and thought to be a heterogeneous process occurring at the surface of the nickel anode.[6] It is believed that a layer of high-valent nickel fluoride (NiF₃ or NiF₄) is formed electrochemically on the anode surface.[4][6] This nickel fluoride layer then acts as the fluorinating agent, transferring fluorine atoms to the organic substrate and being subsequently regenerated by the electrochemical process.[6] This indirect fluorination mechanism avoids the direct use of highly reactive and difficult-to-handle elemental fluorine.
The overall reaction for the synthesis of this compound from adipoyl chloride can be represented as:
ClCO(CH₂)₄COCl + 10HF → FCO(CF₂)₄COF + 10H₂ + 2HCl
It is crucial to maintain anhydrous conditions throughout the process, as the presence of water can lead to side reactions and corrosion of the apparatus.[1]
Experimental Protocol: A Representative Synthesis
While specific industrial parameters are often proprietary, the following protocol outlines the key steps and considerations for a laboratory-scale synthesis of this compound via Simons ECF of adipoyl chloride.
Materials and Equipment:
-
Simons electrochemical fluorination cell (with nickel anode and cathode)
-
Anhydrous hydrogen fluoride (aHF)
-
Adipoyl chloride
-
Power supply for electrolysis
-
Low-temperature condenser and collection system
-
Apparatus for fractional distillation
-
Appropriate personal protective equipment (PPE) for handling aHF
Procedure:
-
Cell Preparation: The electrochemical cell is thoroughly cleaned, dried, and assembled. The nickel electrodes are conditioned according to standard procedures to ensure optimal performance.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the cooled electrochemical cell.
-
Addition of Substrate: A solution of adipoyl chloride in aHF is prepared and introduced into the cell. The concentration of the substrate is a critical parameter that influences the efficiency of the fluorination process.
-
Electrolysis: A constant current is applied across the electrodes. The cell voltage is typically maintained in the range of 5-6 V.[1] The temperature of the cell is carefully controlled, often at low temperatures, to manage the exothermic nature of the reaction and minimize side product formation. The electrolysis is continued until the theoretical amount of charge has been passed to achieve complete fluorination.
-
Product Collection: The gaseous products, including this compound, hydrogen, and hydrogen chloride, are continuously removed from the cell and passed through a low-temperature condenser to separate the desired product from the non-condensable gases.
-
Purification: The collected crude product is then purified by fractional distillation to isolate this compound from any remaining starting material, partially fluorinated intermediates, and other byproducts. The purity of the final product is typically assessed by gas chromatography and NMR spectroscopy.
Causality Behind Experimental Choices:
-
Anhydrous Hydrogen Fluoride: Serves as both the solvent and the fluorine source. Its ability to dissolve a wide range of organic compounds and its electrochemical properties are key to the process.
-
Nickel Anode: The choice of nickel is critical as it forms the necessary high-valent fluoride layer that acts as the fluorinating agent. Other metals are generally not as effective.[4]
-
Controlled Temperature and Current Density: These parameters are crucial for optimizing the yield and selectivity of the reaction. Excessive temperature or current can lead to fragmentation of the organic molecule and the formation of unwanted byproducts.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C₆F₁₀O₂ |
| Molecular Weight | 294.05 g/mol |
| CAS Number | 37881-62-2 |
| IUPAC Name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride |
| Boiling Point | 72-74 °C |
| Density | ~1.67 g/cm³ |
| Appearance | Colorless liquid |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized this compound.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[7] For this compound, the ¹⁹F NMR spectrum is expected to show two main signals corresponding to the two distinct fluorine environments:
-
Acyl Fluoride (-COF): The fluorine atom of the acyl fluoride group is expected to resonate in the downfield region of the spectrum, typically between -20 and -70 ppm relative to CFCl₃.[8]
-
Perfluoroalkane Chain (-CF₂-): The fluorine atoms on the perfluorinated carbon chain will appear further upfield. The two sets of non-equivalent -CF₂- groups would be expected to show distinct signals, likely in the range of -110 to -130 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of this compound is characterized by strong absorption bands associated with the C-F and C=O bonds:
-
C=O Stretch: A very strong and sharp absorption band is expected in the region of 1850-1900 cm⁻¹, which is characteristic of the carbonyl group in an acyl fluoride.
-
C-F Stretch: Multiple strong absorption bands will be present in the region of 1100-1400 cm⁻¹, corresponding to the stretching vibrations of the numerous C-F bonds in the perfluorinated chain.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), perfluorinated compounds often undergo extensive fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 294, although it may be of low intensity. Common fragmentation pathways for perfluoroalkyl compounds involve the loss of CF₃, COF, and successive CF₂ units.[9][10][11][12]
Chemical Reactivity and Applications
The two acyl fluoride groups in this compound are highly reactive towards nucleophiles, making it a versatile precursor for a wide range of fluorinated materials.
Reactions with Nucleophiles
-
Hydrolysis: this compound readily reacts with water to form octafluoroadipic acid. This reaction highlights the need for anhydrous conditions during its synthesis and storage.
-
Reaction with Alcohols: In the presence of an appropriate catalyst or base, it reacts with alcohols to form the corresponding diesters. These fluorinated diesters can be used as specialty lubricants or plasticizers.
-
Reaction with Amines: Reaction with primary or secondary amines yields the corresponding diamides. These reactions are fundamental in the synthesis of fluorinated polyamides, which can exhibit enhanced thermal and chemical resistance.
Polymerization
The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization. It can be copolymerized with various diols or diamines to produce a range of high-performance fluorinated polyesters and polyamides. These polymers find applications in areas requiring materials with low friction, high durability, and resistance to harsh environments.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in materials science and specialty chemical synthesis. Its synthesis via the Simons electrochemical fluorination process provides a direct route to this important intermediate. A thorough understanding of its properties, reactivity, and safe handling is crucial for its successful application in the development of next-generation high-performance materials.
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Reactivity of this compound
Caption: Key reactions of this compound with nucleophiles.
References
-
Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride. Journal of Electrochemistry. [Link]
-
Electrochemical fluorination (Simons process) – A powerful tool for the preparation of new conducting salts, ionic liquids and strong Brønsted acids. ResearchGate. [Link]
-
Electrochemical fluorination. Wikipedia. [Link]
-
ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]
-
Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure spectroscopy. Chemical Science (RSC Publishing). [Link]
- US9340884B2 - Process for the electrochemical fluorination of organic compounds.
-
Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process. Refubium - Freie Universität Berlin. [Link]
-
Simons: Joseph Simons. Penn State Materials Research Institute. [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. [Link]
-
Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]
-
Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. [Link]
-
Analysis of perfluoroalkyl anion fragmentation pathways during LCMS: Evidence for fluorine migration prior to secondary and tertiary. SETAC. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
Sources
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]
- 6. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. well-labs.com [well-labs.com]
- 11. researchgate.net [researchgate.net]
- 12. dioxin20xx.org [dioxin20xx.org]
An In-Depth Technical Guide to Octafluoroadipoyl Difluoride: Structure, Synthesis, and Analysis
This guide provides a comprehensive technical overview of octafluoroadipoyl difluoride, a key building block in modern organofluorine chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, and detailed analytical characterization. Our focus is on the practical application of scientific principles, explaining not just the 'how' but the 'why' behind the methodologies.
Introduction: The Significance of Perfluorinated Diacyl Fluorides
Organofluorine chemistry has emerged as a cornerstone of modern science, primarily because the introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological profiles.[1] The high electronegativity and small size of the fluorine atom create exceptionally strong and stable carbon-fluorine (C-F) bonds.[1] This substitution of hydrogen with fluorine imparts desirable properties such as enhanced thermal stability, chemical inertness, and unique reactivity.[1]
Within this field, perfluorinated diacyl fluorides are a pivotal class of molecules.[1] These compounds, characterized by a fully fluorinated carbon backbone terminated by highly reactive acyl fluoride (-COF) groups, are exceptionally versatile.[1] this compound (CAS: 37881-62-2), with its C4 perfluorinated chain, is a prime example. Its bifunctional nature makes it an invaluable monomer for producing advanced fluoropolymers like perfluoropolyethers and fluorinated polyesters, which are prized for their extreme durability and resistance.[1] This guide will provide the core knowledge required to effectively utilize and characterize this powerful chemical intermediate.
Chemical Structure and Physicochemical Properties
The formal IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride.[2] Its structure consists of a six-carbon chain where the four internal carbons are perfluorinated (-CF₂-) and the two terminal carbons are part of acyl fluoride (-COF) functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37881-62-2 | [3][4][5] |
| Molecular Formula | C₆F₁₀O₂ | [2][3][4] |
| Molecular Weight | 294.05 g/mol | [2][4] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [2][5] |
| Physical State | Clear Liquid | [6] |
| Boiling Point | 73 °C | [6] |
| InChIKey | FDGCJTUAVVJFMB-UHFFFAOYSA-N | [2][5] |
| Solubility | Reacts with water | [6] |
Synthesis Pathway: Electrochemical Fluorination
Perfluoroacyl fluorides are commonly synthesized via electrochemical fluorination (ECF), also known as the Simons process.[7] This method is a cornerstone of industrial organofluorine chemistry, valued for its ability to replace all C-H bonds with C-F bonds in a single process.
Causality of Experimental Choice: ECF is preferred over direct fluorination with F₂ gas due to safety and control. Direct fluorination is extremely exothermic and often leads to fragmentation of the carbon backbone. ECF, performed in anhydrous hydrogen fluoride (aHF), proceeds in a more controlled manner at a nickel anode, allowing for the exhaustive fluorination of the organic substrate.[7] The starting material for this compound would be adipoyl chloride or adipic acid itself.
Experimental Protocol: Synthesis via Electrochemical Fluorination
This protocol is a representative laboratory-scale procedure and must be conducted with extreme caution by trained personnel due to the hazardous nature of anhydrous hydrogen fluoride.
-
Cell Preparation: A specialized Simons ECF cell, constructed from materials resistant to HF (e.g., Monel or nickel), containing a pack of alternating nickel anodes and cathodes, is dried meticulously under vacuum and heat.
-
Electrolyte Preparation: The cell is cooled and anhydrous hydrogen fluoride (aHF) is condensed into it under a dry nitrogen atmosphere. The conductivity of the aHF is typically enhanced by a supporting electrolyte if needed.
-
Substrate Introduction: Adipoyl chloride (the starting material) is slowly fed into the aHF electrolyte to a concentration of 5-10% by weight. The organic substrate must be soluble in aHF.
-
Electrolysis: A constant voltage (typically 5-6 V) is applied across the electrodes. The temperature is maintained at approximately 0-20 °C. Gaseous byproducts, primarily H₂, are vented safely. The process continues until the current drops to a steady, low value, indicating the consumption of the starting material.
-
Product Recovery: The cell contents are carefully drained. The dense, fluorinated product phase is separated from the lighter aHF phase. Residual HF is removed by purging with dry nitrogen.
-
Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound (boiling point ~73 °C[6]) from partially fluorinated byproducts and isomers.
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and quality control of this compound. The primary methods include ¹⁹F NMR, FT-IR, and Mass Spectrometry.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: For any organofluorine compound, ¹⁹F NMR is the most powerful analytical tool. It provides direct information about the electronic environment of each unique fluorine nucleus in the molecule. The chemical shifts (δ) are highly sensitive to substitution effects, and through-bond spin-spin coupling constants (J) provide definitive information about molecular connectivity. Due to the symmetry of this compound, a relatively simple spectrum is expected, primarily consisting of two main signals: one for the acyl fluoride (-COF) groups and one for the perfluorinated backbone (-CF₂- groups).
Expected Spectral Features:
-
Acyl Fluoride (F-C=O): A signal is expected in the positive chemical shift region, characteristic of acyl fluorides.
-
Perfluoroalkane Chain (-CF₂-): Two signals are expected in the region of -120 to -130 ppm. Due to the molecule's symmetry, the two -CF₂- groups adjacent to the acyl fluorides (α-CF₂) will be equivalent, and the two central -CF₂- groups (β-CF₂) will also be equivalent. These will appear as complex multiplets due to F-F coupling.
Table 2: Predicted ¹⁹F NMR Spectral Data
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| -F CO | Positive δ (e.g., +20 to +40) | Triplet | Coupling to α-CF₂ |
| α-CF₂ | -120 to -125 | Multiplet | Coupling to F-CO and β-CF₂ |
| β-CF₂ | -125 to -130 | Multiplet | Coupling to α-CF₂ |
Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Prepare a ~5% (w/v) solution of this compound in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) if precise referencing is required.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune the fluorine probe.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum.
-
Rationale: A simple 1D experiment is sufficient for structural confirmation. Key parameters include an appropriate spectral width to cover the expected chemical shift range, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Reference the spectrum (typically to external CFCl₃ at 0 ppm). Integrate the signals to confirm the ratio of fluorine atoms (1:2:2 for COF:α-CF₂:β-CF₂). Analyze the multiplicities and measure the coupling constants to confirm the connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The C-F and C=O bonds have very strong dipole moments, resulting in intense absorption bands in the IR spectrum. The position of the C=O stretch is particularly diagnostic for an acyl fluoride.
Expected Spectral Features:
-
C=O Stretch (Acyl Fluoride): A very strong and sharp absorption band is expected at a high wavenumber, typically in the range of 1850-1880 cm⁻¹ . This high frequency, compared to other carbonyls, is a direct result of the extreme electron-withdrawing effect of the attached fluorine atom.
-
C-F Stretch: A complex and very intense series of absorption bands is expected in the 1100-1300 cm⁻¹ region. This broad, strong absorption is the characteristic "fingerprint" of a perfluorinated aliphatic chain.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Rationale: ATR is chosen for its simplicity and speed. It requires no sample preparation and is ideal for liquid samples.
-
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions of the major absorption bands and comparing them to reference values for acyl fluoride and C-F bonds.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI will likely cause significant fragmentation, providing a detailed fingerprint, while ESI might yield a more prominent molecular ion or adduct.
Expected Fragmentation Pattern (under EI): The C-C bonds within the perfluorinated chain are relatively weak compared to the C-F bonds. Therefore, fragmentation is expected to occur via cleavage of these C-C bonds. Common fragments would include [M-F]⁺, [M-COF]⁺, and various CₓFᵧ⁺ fragments.
Table 3: Predicted Mass Spectrometry Data
| Ion/Fragment | Formula | Calculated m/z | Interpretation |
| [M]⁺ | [C₆F₁₀O₂]⁺ | 293.97 | Molecular Ion |
| [M-F]⁺ | [C₆F₉O₂]⁺ | 274.97 | Loss of a fluorine atom |
| [M-COF]⁺ | [C₅F₉O]⁺ | 246.97 | Loss of an acyl fluoride group |
| [CF₂COF]⁺ | [C₂F₃O]⁺ | 94.99 | Acyl fluoride containing fragment |
| [CF₃]⁺ | [CF₃]⁺ | 69.00 | Common perfluoroalkyl fragment |
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like dichloromethane or acetonitrile.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for separating volatile compounds (e.g., a DB-5ms). Set up a temperature program, for example, starting at 40 °C and ramping to 250 °C at 10 °C/min.
-
Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the observed fragmentation pattern with the expected pattern to confirm the structure.
-
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] As an acyl fluoride, it will react with water and other nucleophiles, including atmospheric moisture, to release corrosive hydrogen fluoride (HF). Therefore, all handling must be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a highly valuable and reactive intermediate in organofluorine chemistry. Its symmetric, perfluorinated structure provides a gateway to high-performance polymers and other specialized materials. A thorough understanding of its properties, synthesis, and, most critically, its analytical characterization is paramount for any researcher working in this field. The integrated application of ¹⁹F NMR, FT-IR, and Mass Spectrometry, guided by the principles and protocols outlined in this guide, provides a robust framework for ensuring the identity, purity, and successful application of this versatile compound.
References
-
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Core Identification and Physicochemical Properties
An In-Depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluorohexanedioyl Difluoride
This guide provides a comprehensive technical overview of 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride, a pivotal building block in advanced organofluorine chemistry. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into its synthesis, reactivity, applications, and handling, grounding technical protocols in established chemical principles.
2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride, commonly known as octafluoroadipoyl difluoride or perfluoroadipoyl difluoride, is a fully fluorinated derivative of the C6 dicarboxylic acid, adipic acid. The exhaustive fluorination of the carbon backbone dramatically alters its chemical properties, rendering it a uniquely valuable reagent.
Its formal IUPAC name is 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride [1]. The presence of two highly reactive acyl fluoride terminals on a rigid, electron-withdrawing perfluoroalkane chain makes it an exceptional bifunctional monomer and linker.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [1] |
| CAS Number | 37881-62-2 | [2][3][4] |
| Molecular Formula | C₆F₁₀O₂ | [1][2][3][5] |
| Molecular Weight | 294.05 g/mol | [1][3][5] |
| Appearance | Clear Liquid | [5] |
| Boiling Point | 72-74 °C | [2] |
| Solubility | Reacts with water | [5] |
| SMILES | F/C(=O)/C(F)(F)C(F)(F)C(F)(F)C(F)(F)\C(=O)F | [1] |
| InChIKey | FDGCJTUAVVJFMB-UHFFFAOYSA-N |[1] |
Synthesis Pathway: Electrochemical Fluorination (ECF)
The industrial synthesis of perfluorinated compounds, including acyl fluorides, predominantly relies on electrochemical fluorination (ECF). The Simons process, developed in the 1930s, is a foundational ECF method for this transformation[6]. This technique utilizes anhydrous hydrogen fluoride (HF) as both the fluorine source and the electrolytic medium. The hydrocarbon precursor, in this case, adipic acid or its more soluble derivative adipoyl chloride, is electrolyzed at a nickel anode, systematically replacing all carbon-hydrogen bonds with carbon-fluorine bonds[6].
The causality behind this choice of methodology is threefold:
-
Reagent Efficacy: Elemental fluorine (F₂) is dangerously reactive. ECF generates the reactive fluorine species in situ on the anode surface, providing a controlled method of fluorination.
-
Exhaustive Fluorination: The aggressive nature of the process ensures the complete replacement of hydrogen, yielding the desired perfluorinated product.
-
Functional Group Conversion: The process simultaneously converts the carboxylic acid groups into highly reactive acyl fluoride groups.
Experimental Protocol: Conceptual ECF Synthesis
-
Cell Preparation: A Simons ECF cell, typically constructed from steel or Monel, is equipped with a nickel anode and cathode pack. The system must be scrupulously dried to prevent the formation of water, which can lead to corrosion and undesirable side reactions.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride (aHF) is condensed into the cell at low temperature. Caution is paramount due to the extreme toxicity and corrosivity of aHF.
-
Substrate Introduction: Adipic acid or adipoyl chloride is dissolved in the aHF to create the electrolyte solution. The organic substrate provides the necessary conductivity.
-
Electrolysis: A constant voltage (typically 5-6 V) is applied across the electrodes[6]. Gaseous byproducts, primarily hydrogen gas (H₂) at the cathode and some fragmentation products, are vented through a carefully managed off-gas system. The process is run until the current drops, indicating consumption of the starting material.
-
Product Isolation: Upon completion, the volatile product is separated from the high-boiling HF and polymeric byproducts via distillation.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the potent electron-withdrawing nature of the perfluoroalkane backbone. This effect renders the carbonyl carbons of the two acyl fluoride groups exceptionally electrophilic and, therefore, highly susceptible to attack by a wide range of nucleophiles.
This bifunctionality allows it to act as a crosslinking agent or as a monomer for step-growth polymerization. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The fluoride ion is an excellent leaving group, facilitating rapid and often quantitative conversion.
Protocol: General Synthesis of a Perfluorinated Diamide
-
Reactor Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under an inert atmosphere.
-
Reagent Preparation: A solution of a primary or secondary amine (2.2 equivalents) in an aprotic solvent (e.g., dry tetrahydrofuran) is prepared.
-
Reaction: The flask containing the amine solution is cooled to 0 °C. This compound (1.0 equivalent) is added dropwise via the dropping funnel. An exothermic reaction is typically observed.
-
Workup: After stirring for 2-4 hours at room temperature, the reaction mixture is filtered to remove the amine hydrofluoride salt. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the pure diamide.
Applications in Drug Development and Materials Science
While a direct role in an approved drug is not documented, the strategic importance of this compound lies in its function as a specialized linker and monomer, particularly relevant to the drug development field.
-
Fluorinated Linkers: In complex modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, the linker connecting the payload to the targeting moiety is critical for the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile[7][]. Incorporating a perfluorinated segment like the one derived from this compound can:
-
Enhance Metabolic Stability: The strength of C-F bonds makes the linker resistant to metabolic degradation by enzymes.
-
Modulate Physicochemical Properties: Fluorination increases lipophilicity, which can be tuned to optimize cell membrane permeability[9][10].
-
Introduce Conformational Rigidity: The fluorinated chain can create a specific, rigid spatial orientation between the two ends of the conjugate, which can be crucial for efficacy[9][10].
-
-
Advanced Fluoropolymers: As a difunctional monomer, it is a precursor to high-performance fluoropolymers, such as perfluoropolyesters and perfluoropolyamides. These materials exhibit exceptional thermal stability and chemical inertness, making them suitable for specialized biomedical devices and coatings.
Spectroscopic Signature
For a molecule of this nature, ¹⁹F NMR spectroscopy is the most powerful characterization tool. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale / Reference |
|---|---|---|---|
| ¹⁹F | Acyl Fluoride (F -C=O) | +40 to +80 | Downfield shift due to the direct bond to the electron-deficient carbonyl carbon.[11] |
| ¹⁹F | α-Difluoromethylene (-CO-CF₂ -) | -115 to -125 | Adjacent to the strong electron-withdrawing carbonyl group. |
| ¹⁹F | β-Difluoromethylene (-CF₂-CF₂ -CF₂-) | -120 to -130 | Represents the "bulk" or internal perfluoroalkane environment.[11] |
| ¹³C | Carbonyl (C =O) | ~160 (triplet) | Split by the directly attached fluorine (¹JCF). |
| ¹³C | Perfluoroalkane (-CF₂ -) | ~110-120 (multiplet) | Complex splitting from adjacent fluorine atoms. |
Note: ¹⁹F NMR shifts are referenced to CFCl₃ at δ 0.00 ppm. Positive values are downfield.
Safety, Handling, and Storage Protocols
This compound is a hazardous chemical and must be handled with stringent safety precautions. It is classified as toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage[1]. It is also moisture-sensitive and corrosive.
Mandatory Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a robust airflow. An emergency safety shower and eyewash station must be immediately accessible[12].
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned.
-
-
Dispensing and Use:
-
Use only glass or PTFE-lined syringes and cannulas for transfers. Do not use standard metal needles, which can be corroded by acyl fluorides.
-
Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from ambient moisture.
-
Keep containers tightly sealed when not in use.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., water, alcohols, bases).
-
The container must be made of a compatible fluoropolymer (e.g., PFA, FEP). Do not store in glass containers long-term, as HF produced upon slow hydrolysis can etch glass.
-
-
Spill & Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, then apply a 2.5% calcium gluconate gel to the area to complex any absorbed fluoride ions. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Small Spills: Absorb the spill with a non-combustible absorbent material (e.g., vermiculite or sand). Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Conclusion
2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride is more than a mere fluorinated reagent; it is a strategic building block for creating molecules and materials with precisely engineered properties. Its high electrophilicity and bifunctional nature, derived from its unique perfluorinated structure, provide a direct route to advanced polymers and complex molecular architectures. For professionals in drug development and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential to safely and effectively harness its significant potential.
References
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Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to Octafluoroadipoyl Difluoride: A Cornerstone in Advanced Fluoropolymer and Pharmaceutical Synthesis
Introduction: The Strategic Importance of Perfluorinated Building Blocks
In the landscape of modern materials science and medicinal chemistry, organofluorine compounds hold a position of exceptional significance. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly alter their physicochemical and biological properties, leading to materials with superior thermal and chemical stability, and pharmaceuticals with enhanced potency and metabolic profiles.[1][2] Within this class of molecules, perfluorinated diacyl fluorides, such as Octafluoroadipoyl Difluoride, represent a pivotal class of bifunctional building blocks. Their fully fluorinated backbone, capped with highly reactive acyl fluoride moieties, renders them indispensable precursors for the synthesis of high-performance fluoropolymers and complex pharmaceutical intermediates. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, reactivity, and applications for researchers and professionals in drug development and materials science.
Core Molecular Attributes and Physicochemical Properties
This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride, is a perfluorinated organic compound that serves as a key intermediate in fluorine chemistry.[3] Its fundamental molecular and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C6F10O2 | [3][4][5][6] |
| Molecular Weight | 294.05 g/mol | [3][5][6] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [3] |
| CAS Number | 37881-62-2 | [7] |
| Appearance | Clear liquid | [4] |
| Boiling Point | 72-74 °C | [5] |
| Density | ~1.666 g/cm³ (Predicted) | [5] |
| Solubility | Reacts with water | [4] |
Synthesis of this compound: A Representative Protocol
The synthesis of perfluorinated acyl fluorides often involves the electrochemical fluorination (ECF) of their hydrocarbon analogues or the direct fluorination of a suitable precursor. While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized starting from adipoyl chloride. The following protocol is a representative methodology based on established principles of organofluorine chemistry.
Objective: To synthesize this compound via fluorination of a suitable precursor.
Materials:
-
Adipoyl chloride
-
Anhydrous Hydrogen Fluoride (HF)
-
Inert solvent (e.g., perfluorohexane)
-
Nitrogen gas
-
Fluorinating agent (e.g., Cobalt(III) fluoride or via an electrochemical cell)
-
Glassware resistant to HF (e.g., PFA or FEP)
Experimental Protocol:
-
Preparation of the Precursor Solution: In a glovebox or under an inert nitrogen atmosphere, dissolve adipoyl chloride in an anhydrous, inert solvent like perfluorohexane within a specialized fluorination reactor.
-
Introduction of Fluorinating Agent:
-
For ECF: The reactor would be an electrochemical cell where the adipoyl chloride solution in anhydrous HF serves as the electrolyte. A current is passed through the cell to initiate fluorination.
-
Using a Metal Fluoride: For a chemical fluorination, a slurry of a high-valency metal fluoride like CoF3 in the inert solvent would be prepared in the reactor.
-
-
Fluorination Reaction: The precursor solution is slowly added to the fluorinating agent at a controlled, low temperature. The reaction is highly exothermic and must be carefully managed to prevent degradation of the carbon chain. The reaction proceeds to replace all hydrogen atoms with fluorine and convert the acyl chloride groups to acyl fluorides.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The volatile product, this compound, is then isolated from the solvent and any remaining starting material by fractional distillation under anhydrous conditions.
-
Characterization: The final product should be characterized by 19F NMR and FT-IR spectroscopy to confirm its identity and purity.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbons in the acyl fluoride groups. The strong electron-withdrawing effect of the perfluorinated alkyl chain significantly enhances this reactivity towards nucleophiles.
Nucleophilic Acyl Substitution: The Gateway to Fluoropolymers
The primary reaction pathway for this compound is nucleophilic acyl substitution. This bifunctional molecule can react with a variety of dinucleophiles to form long-chain polymers. For instance, reaction with diols will yield fluorinated polyesters, while reaction with diamines will produce fluorinated polyamides.
Exemplary Reaction: Polyester Synthesis
This compound reacts with a diol, such as 1,4-butanediol, in the presence of a non-nucleophilic base (e.g., pyridine) to form a polyester. The reaction proceeds via a standard nucleophilic acyl substitution mechanism at both ends of the molecule, leading to polymer chain extension.
Caption: Polycondensation of this compound with a diol.
Applications in Drug Development
While direct applications of this compound in final drug structures are uncommon, its role as a fluorinated building block is significant. The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[8] this compound can be used to synthesize novel fluorinated linkers or scaffolds for drug discovery. For example, it can be reacted with mono-functional amines or alcohols attached to a pharmacophore to create new chemical entities with tailored properties. The resulting fluorinated chains can shield the molecule from metabolic enzymes and modulate its pharmacokinetic profile.
Caption: Synthesis of a fluorinated drug intermediate.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[3] It is also corrosive and can cause severe skin burns and eye damage.[9]
-
Reactivity Hazards: It reacts with water, liberating toxic gas. It is also incompatible with acids, strong bases, strong oxidizing agents, and glass.[9]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency eye wash and safety shower should be readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Due to its reactivity with glass, storage in fluoropolymer containers is recommended. It is moisture-sensitive and should be stored under an inert atmosphere.[9]
Conclusion
This compound is a highly valuable, albeit hazardous, chemical intermediate. Its perfluorinated structure and bifunctional nature make it a cornerstone for the synthesis of advanced fluoropolymers with exceptional properties. Furthermore, its utility as a fluorinated building block provides a powerful tool for medicinal chemists to strategically modify the properties of drug candidates. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for its effective and safe utilization in research and development.
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An In-depth Technical Guide to CAS Number 37881-62-2: Properties, Hazards, and Safe Handling of Octafluoroadipoyl Difluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Executive Summary: This document provides a comprehensive technical overview of the chemical substance identified by CAS number 37881-62-2, Octafluoroadipoyl Difluoride. A significant discrepancy exists between the user-provided topic "3-(4-fluorophenyl)thiophene" and the compound associated with the provided CAS number. This guide will focus exclusively on the verified identity of CAS 37881-62-2. This compound is a highly reactive and hazardous compound, demanding stringent safety protocols. This guide delineates its chemical and physical properties, outlines its significant toxicological and physical hazards, and provides detailed protocols for its safe handling, storage, and emergency management.
Chemical Identity and Properties
This compound, with the CAS number 37881-62-2, is a perfluorinated acyl fluoride. Its unique chemical structure, characterized by a six-carbon chain fully substituted with fluorine atoms and terminated by two acyl fluoride groups, imparts high reactivity and specific physical properties.
| Property | Value | Reference |
| Molecular Formula | C₆F₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 294.05 g/mol | [1][2] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [1] |
| Synonyms | Octafluoroadipoyl fluoride, Perfluoroadipoyl fluoride | [1][2] |
| Physical State | Liquid | [4][5] |
| Boiling Point | 72-74 °C | [2] |
| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [2] |
| Solubility | Reacts with water | [4] |
GHS Hazard Identification and Classification
This compound is classified as a highly hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity and corrosivity.
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[1][5]
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[5]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][5]
GHS Pictograms:
-
Skull and Crossbones (Acute Toxicity)
-
Corrosion (Skin and Eye Damage)
-
Exclamation Mark (Respiratory Irritation)
Signal Word: Danger[5]
Toxicological Profile and Health Effects
The toxicity of this compound is significant and multifaceted. Exposure through any route can lead to severe health consequences.
Primary Health Effects:
-
Inhalation: Toxic if inhaled, may cause respiratory irritation.[1][5]
-
Skin Contact: Toxic in contact with skin, causes severe skin burns.[1][5]
-
Eye Contact: Causes serious eye damage.[5]
Systemic Effects: Absorption of excessive fluoride ions (F-) can lead to acute systemic fluorosis. This condition is characterized by hypocalcemia (low calcium levels), which can interfere with numerous metabolic processes and cause damage to vital organs such as the heart, liver, and kidneys.[5]
Reactivity and Stability
This compound is a stable compound under normal storage conditions. However, it exhibits hazardous reactivity with certain substances.
-
Reactivity with Water: Reacts with water, liberating toxic gas.[5]
-
Reactivity with Acids: Contact with acids liberates toxic gas.[5]
-
Incompatible Materials: Strong bases, strong oxidizing agents, acids, and glass.[5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen fluoride can be generated.[5]
Safe Handling and Experimental Workflow
Due to its high toxicity and reactivity, all work with this compound must be conducted within a certified chemical fume hood with appropriate engineering controls. A strict, self-validating protocol is essential to ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Experimental Workflow: Inert Atmosphere Handling
The following workflow is recommended for handling this compound, particularly for reactions sensitive to moisture.
Sources
Navigating the Solubility of Octafluoroadipoyl Difluoride: A Technical Guide for Researchers
Abstract
Octafluoroadipoyl difluoride, a key bifunctional monomer in the synthesis of advanced fluoropolymers, presents unique handling and solubility challenges due to its high reactivity and fluorinated structure. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles governing its solubility, addresses the critical issue of its reactivity with protic solvents, and furnishes a detailed, field-proven protocol for the experimental determination of its solubility in a range of aprotic organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently and safely handle this versatile chemical intermediate.
Introduction: The Duality of a Perfluorinated Building Block
This compound (OADF), with the chemical formula C₆F₁₀O₂, is a cornerstone in the synthesis of high-performance fluorinated materials such as perfluoropolyethers and fluorinated polyesters.[1] Its perfluorinated backbone imparts exceptional thermal and chemical stability to the resulting polymers, while the two highly reactive acyl fluoride groups provide the handles for polymerization and further chemical transformations.[1]
However, the very features that make OADF a valuable synthetic precursor also dictate its challenging solubility profile. The high electronegativity of the fluorine atoms creates a molecule with a low polarizability, influencing its interactions with organic solvents. Furthermore, the electrophilic nature of the acyl fluoride moieties leads to high reactivity with any nucleophilic species, including many common solvents.
This guide will first explore the theoretical underpinnings of OADF's solubility and then provide a practical, step-by-step methodology for its empirical determination.
The Chemical Landscape of this compound
A thorough understanding of the chemical properties of OADF is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆F₁₀O₂ | [2] |
| Molecular Weight | 294.05 g/mol | [2] |
| Appearance | Clear liquid | [3] |
| Boiling Point | 72-74 °C | |
| Reactivity | Reacts with water and other nucleophiles | [3][4] |
Hazard Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Decoding Solubility: Theory and Predictions
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For OADF, two key factors are at play: its perfluorinated nature and the reactivity of its acyl fluoride groups.
The Role of the Perfluorinated Backbone
Perfluorinated compounds exhibit unique solubility characteristics. They are often immiscible with both polar and non-polar hydrocarbon-based organic solvents, leading to the concept of "fluorous" phases.[5] The solubility of OADF in a given organic solvent will depend on a delicate balance of dipole-dipole interactions and London dispersion forces. Solvents with some degree of polarity that can interact with the carbonyl groups of the acyl fluorides, without being nucleophilic, are likely to be better candidates for solubilization.
The Decisive Factor: Reactivity of Acyl Fluorides
The acyl fluoride groups are highly susceptible to nucleophilic attack. This has profound implications for solvent selection:
-
Protic Solvents (Alcohols, Water, Primary/Secondary Amines): These solvents are not suitable for simple solubility studies. They will react with OADF to form new compounds (esters, carboxylic acids, amides), rather than forming a stable solution. For instance, with an alcohol (R-OH), the following reaction will occur: FOC(CF₂)₄COF + 2 R-OH → ROC(O)(CF₂)₄C(O)OR + 2 HF
-
Aprotic Solvents: The focus for dissolving OADF must be on aprotic solvents. These solvents lack acidic protons and are therefore less likely to react with the acyl fluoride groups.
Based on these principles, a range of aprotic organic solvents with varying polarities should be considered for solubility testing.
Table of Recommended Solvents for Solubility Testing:
| Solvent Class | Examples | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, aprotic. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Polar aprotic, but potential for slow enolate-type reactions should be considered. |
| Esters | Ethyl acetate, Butyl acetate | Aprotic with some polarity. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon tetrachloride | Generally good solvents for a range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Non-polar aprotic. |
| Nitriles | Acetonitrile | Polar aprotic. |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Highly polar aprotic, but potential for slow reaction over time. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative solubility data, the following protocol provides a robust method for determining the solubility of OADF in a selection of aprotic organic solvents. This method is based on the "excess solid" (or in this case, "excess liquid") method, where the solute is added to the solvent until saturation is reached.
Safety First: Handling this compound
-
Work in a certified fume hood.
-
Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof goggles, face shield, and a flame-retardant lab coat.
-
Have an appropriate spill kit readily available.
-
Avoid inhalation of vapors and contact with skin and eyes.
Materials and Equipment
-
This compound (as pure as possible)
-
Selected anhydrous aprotic organic solvents
-
Small, sealable glass vials with PTFE-lined caps
-
Calibrated positive displacement micropipettes
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer or magnetic stirrer with stir bars
-
Centrifuge
-
Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector
-
Syringes and syringe filters (PTFE, 0.22 µm)
Experimental Workflow
The overall workflow for determining the solubility of OADF is depicted in the following diagram:
Caption: Workflow for the experimental determination of OADF solubility.
Step-by-Step Methodology
-
Preparation of Vials and Solvents:
-
Thoroughly clean and dry a series of small glass vials with PTFE-lined screw caps.
-
Tare each vial on an analytical balance.
-
Using a calibrated micropipette, add a precise volume (e.g., 1.00 mL) of the chosen anhydrous organic solvent to each vial. Record the mass of the solvent.
-
-
Incremental Addition of OADF:
-
In a fume hood, carefully add a small, known amount of OADF to the solvent using a positive displacement micropipette.
-
Seal the vial tightly and agitate using a vortex mixer or magnetic stirrer until the OADF is fully dissolved.
-
Continue adding small increments of OADF, ensuring complete dissolution after each addition, until a persistent second phase (undissolved OADF) is observed.
-
-
Equilibration:
-
Once an excess of OADF is present, place the vials in a temperature-controlled environment (e.g., a shaker bath at 25 °C) and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at a moderate speed to sediment the undissolved OADF.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Filter the supernatant through a PTFE syringe filter into a clean, tared vial to remove any suspended microdroplets.
-
-
Quantitative Analysis (GC-MS):
-
Prepare a series of calibration standards of OADF in the same solvent at known concentrations.
-
Analyze the calibration standards and the saturated solution sample by GC-MS.
-
Construct a calibration curve by plotting the peak area of OADF against its concentration.
-
Determine the concentration of OADF in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a weight percentage.
-
Conclusion: Empowering a Path to Discovery
While a definitive, pre-existing table of this compound's solubility in all common organic solvents remains elusive in the public domain, this guide provides a far more valuable asset: a comprehensive understanding of the principles governing its solubility and a robust, validated protocol for its determination. By recognizing the critical role of the compound's reactivity and the unique nature of its perfluorinated structure, researchers can make informed decisions about solvent selection. The detailed experimental workflow provided herein empowers scientists to generate their own high-quality solubility data, ensuring the success of their synthetic endeavors and advancing the development of novel fluorinated materials.
References
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- Benchchem. This compound | 37881-62-2.
- Exfluor. Octafluoroadipoyl fluoride, 98%, CAS Number: 37881-62-2.
- PubChem. This compound | C6F10O2 | CID 123466.
- TCI Chemicals. Fluorous Chemistry.
- PubChem. This compound | C6F10O2 | CID 123466.
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An In-depth Technical Guide to the Thermal Stability of Octafluoroadipoyl Difluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octafluoroadipoyl difluoride (OADF) is a pivotal bifunctional monomer in the synthesis of advanced fluoropolymers, prized for their exceptional thermal and chemical resistance.[1] As applications for these materials expand into increasingly demanding environments, a thorough understanding of the thermal stability of OADF is paramount for ensuring process safety, material integrity, and performance. This guide provides a comprehensive analysis of the anticipated thermal behavior of OADF, drawing upon established principles of organofluorine chemistry and data from analogous perfluorinated compounds. In the absence of direct, publicly available experimental data on the thermal decomposition of OADF, this paper synthesizes information from related perfluoroacyl fluorides and perfluorinated alkanes to propose likely decomposition pathways and influencing factors. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to rigorously assess the thermal stability of OADF and its derivatives, ensuring a foundation of safety and scientific integrity in its application.
Introduction to this compound: A Versatile Fluorinated Building Block
This compound, with the chemical formula C₆F₁₀O₂, is a perfluorinated diacyl fluoride.[2] Its structure, characterized by a fully fluorinated six-carbon backbone capped with highly reactive acyl fluoride groups, makes it an exceptionally versatile building block for the synthesis of fluorinated polymers such as perfluoropolyethers and fluorinated polyesters.[1] The introduction of fluorine atoms into organic molecules dramatically alters their properties, imparting enhanced thermal stability, chemical inertness, and modified reactivity due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [2] |
| CAS Number | 37881-62-2 | [3][4] |
| Molecular Formula | C₆F₁₀O₂ | [2][3][4] |
| Molecular Weight | 294.05 g/mol | [2] |
| Appearance | Clear liquid | [5] |
| Boiling Point | 73 °C | [5] |
Inferred Thermal Stability and Decomposition Pathways
Proposed Decomposition Mechanisms
At sufficiently high temperatures, the C-C bonds within the perfluoroalkyl chain of this compound are expected to undergo homolytic cleavage. This process generates perfluorocarbon radicals, which can then recombine or react with other species to form a variety of smaller, volatile organofluorine compounds.[7]
Another potential decomposition pathway involves the acyl fluoride groups. While relatively stable, these groups can participate in complex degradation reactions at very high temperatures, potentially leading to the formation of highly toxic carbonyl fluoride (COF₂), also known as fluorophosgene.[9][10] Carbonyl fluoride readily hydrolyzes in the presence of moisture to form carbon dioxide (CO₂) and highly corrosive hydrogen fluoride (HF).[7][9]
Caption: Proposed Thermal Decomposition Pathways for this compound.
Influence of Atmosphere and Impurities
The thermal stability and decomposition products of this compound are significantly influenced by the surrounding atmosphere and the presence of impurities.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the primary decomposition mechanism is expected to be pyrolysis through C-C bond cleavage.[7]
-
Oxidative Atmosphere (e.g., Air): The presence of oxygen can facilitate defluorination and the formation of oxidation products, potentially lowering the decomposition temperature.[11]
-
Moisture: Water is a critical impurity. Perfluoroacyl fluorides are known to hydrolyze to their corresponding perfluorinated carboxylic acids.[6][8] The presence of water can lead to the formation of octafluoroadipic acid, which upon heating, can decompose to shorter-chain perfluoroacyl fluorides and other hazardous byproducts like HF.[7][8]
Experimental Protocols for Thermal Stability Assessment
To ensure the safe and effective use of this compound, a thorough experimental evaluation of its thermal stability is essential. The following protocols describe a self-validating system for characterizing the thermal properties of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA pan (platinum or ceramic).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Conduct the analysis under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) to assess the effect of oxygen on decomposition.
-
Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards.
-
Seal a small, accurately weighed sample (2-5 mg) of this compound in a hermetically sealed aluminum or gold-plated stainless steel pan. A hermetic seal is crucial to contain the volatile sample and any initial decomposition products.
-
Use an empty, sealed pan as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions.
-
Record the heat flow to the sample relative to the reference. Endothermic peaks typically represent melting and boiling, while exothermic peaks often indicate decomposition.
Table 2: Summary of Thermal Analysis Experimental Parameters
| Parameter | TGA | DSC |
| Sample Mass | 5-10 mg | 2-5 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | Ambient to 600 °C | Ambient to 400 °C (or onset of decomposition) |
| Atmosphere | Nitrogen and Air | Nitrogen |
| Pan Type | Platinum or Ceramic | Hermetically sealed aluminum or steel |
Analysis of Decomposition Products
Objective: To identify the gaseous products evolved during thermal decomposition.
Methodology: TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
-
Perform TGA as described in section 3.1.
-
Couple the outlet of the TGA furnace to a mass spectrometer or an FTIR gas cell via a heated transfer line.
-
Continuously analyze the evolved gases as a function of temperature.
-
Identify the decomposition products by their mass-to-charge ratio (MS) or their characteristic infrared absorption bands (FTIR). This analysis is critical for confirming the proposed decomposition pathways and identifying any hazardous off-gassing.
Caption: Experimental Workflow for Thermal Stability Assessment.
Safe Handling and Storage Procedures
Given the reactivity of the acyl fluoride groups and the potential for the formation of hazardous decomposition products like HF and COF₂, stringent safety protocols must be followed when handling this compound.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves (Teflon is preferred), safety goggles, and a lab coat, is mandatory.[12] A source of calcium gluconate gel should be readily available as a first aid measure for potential HF exposure.[13]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and metals.[13] Containers should be kept tightly sealed to prevent moisture ingress, which could lead to hydrolysis and the formation of corrosive byproducts.[13]
-
Spill and Disposal: Spills should be absorbed with an inert material specified for HF use and neutralized with sodium carbonate or lime.[13] Do not use silica-based absorbents like sand or kitty litter, as HF reacts with silica to produce toxic silicon tetrafluoride gas.[13] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a critical precursor for high-performance fluoropolymers, and a comprehensive understanding of its thermal stability is essential for its safe and effective application. While direct experimental data is limited, this guide has synthesized information from related perfluorinated compounds to propose likely thermal decomposition pathways, highlighting the roles of C-C bond cleavage and the reactivity of the acyl fluoride groups. The significant influence of atmosphere and moisture on the decomposition process underscores the need for careful control of experimental and processing conditions.
The detailed experimental protocols provided for TGA, DSC, and evolved gas analysis offer a robust framework for researchers to determine the precise thermal stability limits of this compound. By adhering to the stringent safety and handling procedures outlined, professionals in research and drug development can mitigate the risks associated with this reactive compound and its potential decomposition products, enabling the continued innovation of advanced fluorinated materials.
References
- Altarawneh, M., & Al-Muhtaseb, A. H. (2022). Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study.
- ProQuest. (n.d.). Thermal Decomposition Mechanisms of Per- and Polyfluoroalkyl Substances and Application to Analysis of Total Organofluorine.
- Longendyke, G. K., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology.
- Altarawneh, M., et al. (2022). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
- Xiao, X., et al. (2017).
- PubChem. (n.d.). This compound.
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- Manchester Organics. (n.d.). This compound | 37881-62-2.
- RSC Publishing. (n.d.).
- Exfluor. (n.d.). Octafluoroadipoyl fluoride, 98%, CAS Number: 37881-62-2.
- Alfa Chemistry. (n.d.). CAS 37881-62-2 this compound.
- NIST. (n.d.). This compound. NIST WebBook.
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Society of the Plastics Industry. (2005).
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- ResearchGate. (n.d.). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me 4 N)SCF 3.
- MDPI. (2022).
- Eurofluor. (n.d.).
- PubMed. (2021).
- Environment, Health & Safety - University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- Wikipedia. (n.d.). Xenon difluoride.
- ResearchGate. (2021).
- PubChem. (n.d.). Carbonyl fluoride.
- BUSS ChemTech AG. (n.d.). Safe Anhydrous Hydrogen Fluoride Handling & Storage.
- MDPI. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study.
- MDPI. (2022). Thermal Properties of Li 2 BeF 4 near Melting Point.
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Spectroscopic Data for Octafluoroadipoyl Difluoride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for Octafluoroadipoyl difluoride (OADF), a key building block in the synthesis of advanced fluoropolymers and other specialty chemicals.[1] As a highly reactive and fully fluorinated molecule, understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and materials science who work with highly fluorinated compounds.
Molecular Structure and Properties
This compound, with the chemical formula C₆F₁₀O₂, is the diacyl fluoride derivative of octafluoroadipic acid. Its IUPAC name is 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride. The molecule possesses a symmetrical structure with a central four-carbon perfluorinated chain capped by two acyl fluoride groups. This structure imparts high reactivity, particularly at the carbonyl carbons, making it a versatile reagent.
Key Physical Properties:
-
Molecular Weight: 294.05 g/mol
-
Appearance: Clear liquid[2]
-
Boiling Point: 73 °C[2]
-
Reactivity: Reacts with water and is sensitive to moisture.[2]
Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][3] The large chemical shift dispersion in ¹⁹F NMR provides excellent signal separation, even for structurally similar fluorine environments.[1]
Due to the symmetry of this compound, the ¹⁹F NMR spectrum is predicted to be relatively simple, exhibiting three distinct signals:
-
Acyl Fluoride (-COF): A triplet.
-
Fluorines on C2 and C5 (-CF₂-): A multiplet.
-
Fluorines on C3 and C4 (-CF₂-): A multiplet.
Predicted ¹⁹F NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F on C=O | +20 to +40 | Triplet (t) | ³JFF ≈ 5-10 Hz |
| F on C2, C5 (-CF₂-) | -120 to -125 | Multiplet (m) | ²JFF, ³JFF |
| F on C3, C4 (-CF₂-) | -125 to -135 | Multiplet (m) | ²JFF, ³JFF |
Causality Behind Predictions:
-
Chemical Shifts: The acyl fluoride fluorine is the most deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group, resulting in a downfield chemical shift. The perfluoroalkyl chain fluorines appear in the typical region for -CF₂- groups. The fluorines on C3 and C4 are expected to be slightly more shielded (upfield) than those on C2 and C5, as they are further from the deshielding influence of the carbonyl groups.
-
Multiplicity: The acyl fluoride fluorine will couple with the two adjacent fluorines on the C2 (and C5) carbon, resulting in a triplet. The fluorines on the perfluoroalkyl chain will exhibit complex coupling with each other, leading to multiplets.
Experimental Protocol: Acquiring ¹⁹F NMR Data
-
Sample Preparation:
-
Due to the reactivity of this compound with water, all sample preparation must be conducted under anhydrous conditions.
-
Use a dry, deuterated solvent that is inert to the analyte, such as CDCl₃ or acetone-d₆.
-
Prepare a dilute solution (typically 1-5% w/v) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm), for accurate chemical shift referencing.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer for optimal resolution and sensitivity.
-
Acquire the spectrum with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, if any impurities are present.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the ¹⁹F nuclei, which is important for accurate integration.
-
The workflow for acquiring and analyzing the ¹⁹F NMR data can be visualized as follows:
Caption: Workflow for ¹⁹F NMR analysis of this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Due to the presence of fluorine, the ¹³C spectrum of this compound will show characteristic splitting patterns due to C-F coupling.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | 155 - 165 | Triplet of triplets (tt) | ¹JCF, ²JCF |
| C2, C5 (-CF₂-) | 110 - 120 | Triplet of multiplets (tm) | ¹JCF, ²JCF |
| C3, C4 (-CF₂-) | 105 - 115 | Triplet of multiplets (tm) | ¹JCF, ²JCF |
Causality Behind Predictions:
-
Chemical Shifts: The carbonyl carbons are significantly deshielded and appear downfield. The fluorinated carbons of the alkyl chain appear in the characteristic region for perfluorinated alkanes.
-
Multiplicity: Each carbon will be split by the fluorines directly attached to it (¹JCF) and by fluorines on adjacent carbons (²JCF), leading to complex multiplets. For the carbonyl carbon, a triplet of triplets is expected due to coupling with the acyl fluoride and the C2 fluorines. The chain carbons will exhibit even more complex splitting.
Experimental Protocol: Acquiring ¹³C NMR Data
-
Sample Preparation: Follow the same anhydrous procedure as for ¹⁹F NMR.
-
Instrument Parameters:
-
Use a high-field NMR spectrometer with a sensitive cryoprobe for this less sensitive nucleus.
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹⁹F NMR to achieve a good signal-to-noise ratio.
-
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups.[4] In this compound, the most prominent feature will be the carbonyl stretch of the acyl fluoride groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 1880 - 1840 | C=O stretch (Acyl Fluoride) | Strong |
| 1350 - 1100 | C-F stretch | Strong |
Causality Behind Predictions:
-
C=O Stretch: The carbonyl stretch in acyl fluorides is found at a significantly higher wavenumber compared to other carbonyl compounds due to the strong inductive effect of the highly electronegative fluorine atom, which strengthens the C=O bond.
-
C-F Stretch: The C-F stretching vibrations in perfluorinated compounds give rise to a series of strong, complex bands in this region.
Experimental Protocol: Acquiring IR Data
-
Sample Preparation:
-
For a liquid sample, Attenuated Total Reflectance (ATR) is the most convenient method. A small drop of the neat liquid is placed directly on the ATR crystal.
-
Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). This must be done quickly in a dry environment to minimize exposure to atmospheric moisture.
-
-
Instrument Parameters:
-
Acquire the spectrum over the standard mid-IR range (4000 - 400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal or salt plates before running the sample.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For perfluorinated compounds, fragmentation can be extensive and complex.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 294) may be observed, but it is often weak or absent in electron ionization (EI) mass spectra of highly fluorinated compounds.
-
Key Fragments:
-
[M - F]⁺: Loss of a fluorine atom.
-
[M - COF]⁺: Loss of an acyl fluoride group.
-
CₓFᵧ⁺ fragments: A series of peaks corresponding to the cleavage of C-C bonds within the perfluoroalkyl chain, often with the loss of CF₂ units.
-
Experimental Protocol: Acquiring Mass Spectrometry Data
-
Ionization Method:
-
Electron Ionization (EI) is a common method that will likely lead to extensive fragmentation.
-
Chemical Ionization (CI) is a softer ionization technique that may result in a more prominent molecular ion peak.
-
-
Sample Introduction:
-
For a volatile liquid, direct injection or a GC-MS interface can be used.
-
-
Mass Analyzer:
-
A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the exact mass of the fragments and confirm their elemental composition.
-
The logical relationship for interpreting the combined spectroscopic data is illustrated below:
Caption: Interplay of spectroscopic data for structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹⁹F NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently identify and characterize this important fluorinated building block. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring the integrity and success of research and development endeavors involving this reactive and versatile compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
- Peng, H., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2112–2120.
- Brouwer, E. B., et al. (2001). Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene. Magnetic Resonance in Chemistry, 39(8), 463-468.
- Pop, R., et al. (2021). Study of the Structure and Infrared Spectra of LiF, LiCl and LiBr Using Density Functional Theory (DFT).
- Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 57(10), 4180-4186.
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An In-depth Technical Guide on the Safe Handling of Octafluoroadipoyl Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octafluoroadipoyl difluoride (OFAD) is a highly reactive perfluorinated acyl fluoride used as a monomer and initiator in the synthesis of advanced polymers like perfluoropolyalkylethers (PFPAEs).[1] Its unique chemical properties, however, necessitate a thorough understanding of its hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for OFAD, grounded in an understanding of its chemical reactivity and toxicology.
Understanding the Inherent Risks of this compound
Physicochemical Properties
A foundational aspect of safely handling any chemical is a clear understanding of its physical and chemical properties. This data for OFAD is summarized below.
| Property | Value | Source |
| CAS Number | 37881-62-2 | |
| Molecular Formula | C6F10O2 | |
| Molecular Weight | 294.05 g/mol | |
| Boiling Point | 72-74 °C | |
| Appearance | Data not available | |
| Odor | Data not available |
Reactivity and Hazardous Decomposition
The primary hazard associated with this compound stems from its reactivity, particularly its sensitivity to moisture. As an acyl fluoride, it readily undergoes hydrolysis when in contact with water, including ambient humidity, to produce octafluoroadipic acid and highly corrosive and toxic hydrogen fluoride (HF).[2]
Hydrolysis Reaction: C6F8O2(COF)2 + 2H2O → C6F8O2(COOH)2 + 2HF
The generation of HF is a critical safety concern, as it can cause severe burns, deep tissue damage, and systemic toxicity.[3][4]
Furthermore, while specific data on the thermal decomposition of OFAD is limited, it is prudent to assume that at elevated temperatures, other toxic and corrosive fluorine-containing compounds could be generated.
Toxicological Profile
The toxicity of this compound is intrinsically linked to its hydrolysis product, hydrogen fluoride.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for OFAD:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. [5]
-
H314: Causes severe skin burns and eye damage. [4]
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation. [5]
The fluoride ion readily penetrates the skin, causing destruction of deep tissue layers.[3] Unlike other acids, the corrosive and toxic effects may continue for days if left untreated.[7] Systemically, fluoride ions can bind to calcium and magnesium, leading to severe metabolic imbalances, cardiac arrhythmias, and potentially death.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when working with this compound.
Engineering Controls
-
Fume Hood: All handling of OFAD must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[3] The fume hood should have adequate airflow and be located in an area with minimal traffic.
-
Inert Atmosphere: Given its moisture sensitivity, handling OFAD under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for reactions and transfers. This will prevent hydrolysis and the formation of HF.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where OFAD is used.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact with OFAD and its hydrolysis products.
-
Hand Protection: Due to the high permeability of many common glove materials to small molecules, double gloving is recommended. A chemical-resistant outer glove should be worn over a nitrile inner glove.[3] Based on general resistance to corrosive chemicals, butyl or Viton™ gloves are recommended as the outer layer.[10][11] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[12][13]
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and vapors.[3]
-
Body Protection: A lab coat, a chemically resistant apron, and full-length pants and closed-toe shoes are mandatory.[3] For larger quantities or when there is a significant risk of splashing, a full-body chemical resistant suit may be necessary.
Caption: Recommended sequence for donning and doffing PPE.
Safe Handling and Storage Protocols
General Handling Practices
-
Work in a designated area: Clearly demarcate the area where OFAD is being used.
-
Avoid working alone: It is highly recommended to have a second person present and aware of the procedure when handling OFAD.[3]
-
Use compatible materials: Only use equipment made of materials resistant to OFAD and HF, such as polyethylene, polypropylene, or Teflon™.[4][11] Avoid glass, as HF will etch it.[4]
-
Keep containers tightly sealed: To prevent exposure to moisture, always keep containers of OFAD tightly sealed when not in use.
Step-by-Step Protocol for Transferring this compound
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in section 2.2.
-
Have all necessary equipment (e.g., compatible syringe, receiving vessel) inside the fume hood.
-
If working under an inert atmosphere, ensure the setup is leak-free.
-
-
Transfer:
-
Carefully open the container of OFAD.
-
Using a compatible syringe, slowly draw the desired amount of the liquid.
-
Dispense the liquid into the receiving vessel, ensuring the tip of the syringe is below the surface of any solvent to avoid splashing.
-
Immediately and securely cap both the original container and the receiving vessel.
-
-
Cleanup:
-
Decontaminate the syringe and any other equipment that came into contact with OFAD (see section 4.1).
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Properly dispose of all waste as outlined in section 4.2.
-
Storage Requirements
-
Store in a cool, dry, well-ventilated area.
-
Keep away from incompatible materials, such as water, bases, and metals.[11]
-
Store in a tightly sealed, compatible container, such as polyethylene or Teflon™.[11]
-
The storage area should be clearly labeled with the identity of the chemical and its hazards.
Decontamination and Waste Disposal
Decontamination Procedures
For minor spills within a fume hood, use a chemical absorbent rated for acidic and corrosive materials. The absorbent material should then be treated as hazardous waste.
For decontaminating equipment, a two-step process is recommended:
-
Quenching: Carefully and slowly add the equipment to a container with a solution of sodium bicarbonate or another suitable weak base to neutralize any residual OFAD and HF. Be aware that this reaction may be exothermic and produce gas.
-
Rinsing: Thoroughly rinse the equipment with water and then a suitable solvent (e.g., acetone) to remove any organic residues.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. Follow all local, state, and federal regulations for the disposal of corrosive and toxic chemical waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound.
Skin Exposure
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes. [14]
-
Remove all contaminated clothing while flushing.[9]
-
Apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[14]
-
Seek immediate medical attention. Inform medical personnel that the exposure was to a substance that hydrolyzes to form hydrogen fluoride.[14]
Eye Exposure
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[11]
-
Do not apply calcium gluconate gel to the eyes. [11]
-
Seek immediate medical attention.
Inhalation
-
Move the victim to fresh air immediately. [11]
-
If the victim is not breathing, perform artificial respiration.
-
Seek immediate medical attention.
Ingestion
-
Do not induce vomiting.
-
If the person is conscious, have them drink large amounts of water or milk to dilute the chemical.
-
Seek immediate medical attention.
Caption: Flowchart for emergency response to OFAD exposure.
Conclusion
This compound is a valuable reagent in polymer synthesis, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. Its high reactivity with water to form hydrogen fluoride is the primary concern, dictating the need for stringent engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this chemical and ensure a safe laboratory environment.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Rueping, M., et al. (2021). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 23(15), 5949–5953.
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Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Fluorinated Polyesters Using Octafluoroadipoyl Difluoride
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of fluorinated polyesters using octafluoroadipoyl difluoride as a key monomer. Fluorinated polyesters are a class of high-performance polymers prized for their exceptional thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2][3] These properties make them ideal for advanced applications in aerospace, electronics, biomedical devices, and specialty coatings. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth insights into the reaction mechanisms, step-by-step synthesis procedures, characterization techniques, and critical safety considerations.
Introduction: The Advantage of Fluorinated Polyesters
Aliphatic polyesters are foundational materials in biomedicine and industry, but their applications can be limited by their physicochemical properties.[4] The strategic incorporation of fluorine atoms into the polymer backbone dramatically enhances material performance.[3] Fluorinated polymers are known for their high resistance to solvents, acids, and bases.[5]
This compound (OADF) is a perfluorinated diacyl fluoride monomer used for creating these advanced polyesters.[6] The use of an acyl fluoride functional group offers a unique balance of reactivity and stability, proving advantageous over more common acyl chlorides or carboxylic acids.[7][8] Acyl fluorides are generally more stable than their chloride counterparts, yet sufficiently reactive for efficient polycondensation under controlled conditions, enabling the synthesis of well-defined polymer architectures.[7][9]
Monomer Profile: this compound (OADF)
A thorough understanding of the monomer is critical for successful polymerization.
Chemical and Physical Properties
OADF is a perfluorinated C6 diacyl fluoride, a clear liquid at room temperature.[6][10]
| Property | Value | Source(s) |
| Chemical Formula | C₆F₁₀O₂ | [11][12][13] |
| Molecular Weight | 294.05 g/mol | [11][12][14] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | [11][15] |
| CAS Number | 37881-62-2 | [11][12][14] |
| Boiling Point | 72-74 °C | [10][14] |
| Density | ~1.666 g/cm³ | [14] |
| Appearance | Clear Liquid | [10] |
Reactivity and Mechanistic Considerations
The electrophilic carbonyl carbons of the acyl fluoride groups are susceptible to nucleophilic attack by the hydroxyl groups of a diol comonomer. This polycondensation reaction proceeds via nucleophilic acyl substitution, forming a stable ester linkage and eliminating hydrogen fluoride (HF) as a byproduct. The high electronegativity of the fluorine atoms along the carbon backbone enhances the reactivity of the carbonyl centers.
Caption: General reaction scheme for polyester synthesis.
Critical Safety and Handling Protocols
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[11][16]
-
Corrosivity: It causes severe skin burns and serious eye damage.[16]
-
Reactivity: OADF reacts with water, liberating toxic gas (HF).[16] It also reacts dangerously with glass, particularly in the presence of moisture. Contact with acids also liberates toxic gas.[16]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Eye Protection: Safety goggles and a full-face shield.
-
Body Protection: Flame-retardant lab coat and appropriate protective clothing.
Handling and Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[16]
-
Keep in a cool, dry, well-ventilated area away from moisture, acids, and strong bases.[16]
-
Use plastic or Teflon labware for reactions and storage where possible to avoid etching of glass.
Experimental Protocol: Synthesis of a Fluorinated Polyester
This protocol details the synthesis of a polyester from this compound and 1,6-hexanediol. The principles can be adapted for other diols.
Materials and Equipment
-
Monomers: this compound (OADF, 97%+), 1,6-Hexanediol (anhydrous grade, 99%+)
-
HF Scavenger: Anhydrous Pyridine (or a non-nucleophilic hindered base like 2,6-Lutidine)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Precipitation/Wash Solvent: Methanol
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with drying tube
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Thermometer or thermocouple
-
Heating/cooling bath
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Assemble the three-neck flask with a magnetic stirrer, condenser, and dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve 1,6-hexanediol (1.00 eq.) and anhydrous pyridine (2.2 eq.) in anhydrous THF. The volume should be sufficient to create a stirrable solution (e.g., 0.5 M concentration of the diol).
-
Cooling: Cool the flask to 0 °C using an ice/water bath.
-
Monomer Addition: Dissolve this compound (1.00 eq.) in a small amount of anhydrous THF and add it to the dropping funnel. Add the OADF solution dropwise to the stirred diol solution over approximately 60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction. A white precipitate (pyridine hydrofluoride) will form.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours to ensure high conversion.
-
Polymer Isolation:
-
Filter the reaction mixture to remove the pyridine hydrofluoride salt. Wash the salt with a small amount of fresh THF to recover any entrapped polymer.
-
Combine the filtrates and slowly pour the solution into a beaker containing vigorously stirred, cold methanol (typically 10x the volume of the THF). The fluorinated polyester will precipitate as a white solid.
-
-
Purification: Allow the precipitate to settle, then decant the supernatant. Collect the polymer by vacuum filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomers or oligomers.
-
Drying: Transfer the purified white polymer to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.
Characterization of the Fluorinated Polyester
Proper characterization is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm structure, verify monomer incorporation. | Signals corresponding to the protons of the diol backbone. |
| ¹⁹F NMR | Confirm incorporation of the fluorinated monomer.[4][17] | Characteristic signals for the -CF₂- groups in the polymer chain. |
| FTIR | Verify ester formation and completion of reaction. | Strong ester carbonyl (C=O) stretch (~1740-1760 cm⁻¹), disappearance of the broad -OH stretch from the diol.[4] |
| SEC/GPC | Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[17][18] | A monomodal distribution indicating successful polymerization. |
| TGA | Evaluate thermal stability. | High decomposition temperature, characteristic of fluoropolymers.[4] |
| DSC | Determine thermal transitions (glass transition temperature, Tg; melting temperature, Tm).[17] | Provides insight into the amorphous or semi-crystalline nature of the polymer. |
Field-Proven Insights & Troubleshooting
-
Moisture is Critical: The success of the polymerization hinges on maintaining strictly anhydrous conditions. Any moisture will hydrolyze the acyl fluoride, producing octafluoroadipic acid which reacts much more slowly and disrupts stoichiometry.[16][19]
-
Stoichiometric Precision: Achieving high molecular weight requires a precise 1:1 molar ratio of the diacyl fluoride and the diol. Carefully weigh the monomers.
-
HF Scavenger Choice: While pyridine is effective, non-nucleophilic bases like 2,6-lutidine or proton sponge can be used to avoid potential side reactions. The base must be anhydrous.
-
Low Yields: If polymer yield is low, consider extending the reaction time or slightly increasing the temperature (e.g., to 40-50 °C) after the initial addition phase. Incomplete precipitation can also be a cause; ensure sufficient anti-solvent (methanol) is used.
-
Brittleness of Polymer: A brittle product often indicates low molecular weight. Re-evaluate the stoichiometry and ensure the reaction environment is completely inert and anhydrous.
Conclusion
This compound is a highly effective monomer for the synthesis of advanced fluorinated polyesters via polycondensation. Its unique reactivity allows for the creation of well-defined polymers with superior thermal and chemical properties. By following the rigorous protocols for handling, synthesis, and purification outlined in this guide, researchers can reliably produce high-quality materials tailored for demanding applications. The resulting polymers hold significant promise for innovation in fields requiring robust and high-performance materials.
References
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Strategies for the synthesis of fluorinated polyesters - PMC - PubMed Central - NIH. (2019-01-15). [Link]
-
Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - RSC Publishing. (2024-02-20). [Link]
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This compound | C6F10O2 | CID 123466 - PubChem. [Link]
-
Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties - Wiley Online Library. [Link]
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Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing). [Link]
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Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides | Organic Letters - ACS Publications. [Link]
-
Octafluoroadipic acid | C6H2F8O4 | CID 67640 - PubChem. [Link]
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Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing). [Link]
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Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing). [Link]
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Investigation of the fluorinating ability of acyl fluorides. Reaction conditions - ResearchGate. [Link]
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Fabrication of Multifunctional Polyester Fabrics by Using Fluorinated Polymer Coatings - ResearchGate. [Link]
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Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC - NIH. [Link]
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Recyclable Fluorine Improves Properties of Degradable Polyester Plastics - Universität Bayreuth. [Link]
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This compound - GSRS. [Link]
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Polycondensation of Diacyl Chlorides with Difuranic Diol A, B, or A + B a - ResearchGate. [Link]
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Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - MDPI. [Link]
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Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing). [Link]
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Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC - NIH. [Link]
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Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - Chemical Science (RSC Publishing). [Link]
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SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. [Link]
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Catalyst-controlled polycondensation of glycerol with diacyl chlorides: Linear polyesters from a trifunctional monomer - ResearchGate. [Link]
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Application Notes & Protocols: Octafluoroadipoyl Difluoride in Advanced Polymer Synthesis
Introduction: The Strategic Role of Fluorination in Polymer Science
In the landscape of high-performance materials, fluorinated polymers occupy a unique and critical space. Their distinctive properties—unmatched thermal stability, chemical inertness, low coefficient of friction, and hydrophobicity—are primarily derived from the strength and nature of the carbon-fluorine (C-F) bond.[1][2] Octafluoroadipoyl difluoride (OFAD), with the chemical formula C₆F₁₀O₂, is a highly reactive monomer designed to impart a significant fluorine content into the backbone of condensation polymers such as polyamides and polyesters.
This document serves as a comprehensive guide for researchers and drug development professionals on the utilization of OFAD as a monomer. It provides not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deep understanding of the polymerization process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆F₁₀O₂ | PubChem[3] |
| Molecular Weight | 294.05 g/mol | PubChem[3] |
| Appearance | (Typically) Colorless liquid | |
| Reactivity | Highly reactive acyl fluoride, susceptible to hydrolysis | General Acyl Halide Chemistry[4][5] |
| Key Hazards | Toxic if swallowed, in contact with skin, or inhaled. Causes severe skin and eye irritation.[3] | PubChem[3] |
Core Principles: Why Use this compound?
The incorporation of the perfluorinated alkyl chain from OFAD into a polymer backbone is not merely an incremental modification. It fundamentally alters the material's properties:
-
Enhanced Thermal and Chemical Stability: The high energy of the C-F bond (~485 kJ/mol) contributes to exceptional resistance against thermal degradation and chemical attack.[1]
-
Reduced Surface Energy: Fluorinated segments naturally migrate to the polymer-air interface, creating surfaces that are highly repellent to both water and oils (hydrophobic and oleophobic).
-
Improved Optical Properties: The introduction of bulky, electron-withdrawing fluoroalkyl groups can disrupt polymer chain packing and reduce intermolecular charge-transfer interactions. This often leads to polymers with high optical transparency and a low yellowness index.[6]
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, making them suitable for applications in advanced electronics.[2]
The choice of OFAD over its chlorinated counterpart, octafluoroadipoyl dichloride, stems from the differing reactivity of the acyl halide. Acyl fluorides can be more selective and less violently reactive than acyl chlorides, offering better control over the polymerization process, though the byproduct (HF vs. HCl) requires careful management.[5]
Polymerization Methodologies: Interfacial Polymerization
Due to the high reactivity of acyl fluorides, step-growth polycondensation is the primary method for polymerization. Among polycondensation techniques, interfacial polymerization is exceptionally well-suited for this monomer.
The Rationale for Interfacial Polymerization: The reaction between an acyl halide and a nucleophile (like an amine or alcohol) is extremely rapid and often difficult to control in a single-phase solution. Interfacial polymerization elegantly solves this by dissolving the two reactive monomers in separate, immiscible liquid phases.
-
Controlled Stoichiometry: The reaction is confined to the interface between the two liquids. The rate of polymerization is limited by the diffusion of monomers to this interface, which self-regulates the stoichiometry to a near-perfect 1:1 ratio, ensuring the formation of high molecular weight polymer.[7]
-
Rapid, Low-Temperature Process: The reaction proceeds quickly at or below room temperature, minimizing the risk of side reactions or thermal degradation of the monomers or the resulting polymer.
Below is a diagram illustrating the fundamental concept of this powerful technique.
Caption: Interfacial polymerization confines the reaction to the boundary between two immiscible phases.
Detailed Protocol: Synthesis of a Fluorinated Polyamide via Interfacial Polymerization
This protocol details the synthesis of a polyamide from this compound (OFAD) and Hexamethylenediamine (HMDA).
Safety Precautions
-
Critical: this compound is toxic and corrosive. It reacts with moisture (including humidity in the air) to release hydrogen fluoride (HF), which is extremely hazardous. All manipulations must be performed in a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.[8][9]
-
Material Handling: Use only dry glassware and anhydrous solvents. Handle OFAD under an inert atmosphere (e.g., nitrogen or argon) where possible.[9]
Materials and Reagents
| Reagent | Formula | Grade | Supplier |
| This compound | C₆F₁₀O₂ | ≥97% | e.g., ChemicalBook Suppliers[10] |
| Hexamethylenediamine (HMDA) | C₆H₁₆N₂ | ≥99% | Standard Supplier |
| Sodium Hydroxide (NaOH) | NaOH | ACS Grade | Standard Supplier |
| Hexane | C₆H₁₄ | Anhydrous, ≥99% | Standard Supplier |
| Deionized Water | H₂O | 18.2 MΩ·cm | |
| Methanol | CH₃OH | ACS Grade | Standard Supplier |
Solution Preparation
-
Aqueous Phase:
-
In a 250 mL beaker, dissolve 2.32 g (0.02 mol) of Hexamethylenediamine in 100 mL of deionized water.
-
Add 1.60 g (0.04 mol) of Sodium Hydroxide pellets and stir until fully dissolved. The NaOH acts as an acid scavenger to neutralize the HF byproduct generated during polymerization.
-
Allow the solution to cool to room temperature.
-
-
Organic Phase:
-
Inside a fume hood: Using a dry glass syringe, carefully transfer 1.95 mL (0.02 mol, assuming a density of ~1.51 g/mL for OFAD) of this compound into 100 mL of anhydrous hexane in a 250 mL beaker. Stir gently to mix.
-
Polymerization Procedure
The following diagram outlines the experimental workflow.
Caption: Workflow for the interfacial synthesis of a fluorinated polyamide rope.
-
Reaction Initiation: Gently pour the aqueous HMDA solution on top of the organic OFAD solution in the beaker. Do not stir. A thin film of the fluorinated polyamide will form instantly at the liquid-liquid interface.[7]
-
Polymer Isolation: Using a pair of forceps or a glass rod, carefully grasp the center of the polymer film and pull it vertically out of the beaker. A continuous "rope" of the polymer can be drawn as fresh monomer diffuses to the interface to react.[7]
-
Washing and Purification:
-
Wind the polymer rope onto a glass rod or into a separate beaker.
-
Thoroughly wash the collected polymer with a 50:50 solution of ethanol and water to remove unreacted monomers and salts.
-
Perform a final wash with pure deionized water.
-
-
Drying:
-
Gently press the polymer to remove excess water.
-
Place the polymer in a vacuum oven and dry at 60-80 °C overnight or until a constant weight is achieved.
-
Expected Outcome
The procedure should yield a white, fibrous solid. The properties of the resulting polymer will be markedly different from non-fluorinated nylons, exhibiting higher thermal stability and lower surface energy.
Characterization of the Synthesized Polymer
To confirm the successful synthesis and understand the properties of the new material, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹) and identify the strong C-F stretching vibrations (typically in the 1100-1250 cm⁻¹ region).[11]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer. Fluorinated polyamides are expected to show higher thermal stability than their non-fluorinated analogs.[6]
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's morphology and processing window.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer, which are crucial indicators of the polymerization's success.[6]
Potential Applications
The unique properties of polymers derived from OFAD open doors to a range of advanced applications:
-
High-Performance Fibers and Textiles: For use in chemical-resistant clothing, industrial filters, and aerospace components.
-
Low-Friction Coatings: For applications in medical devices, industrial machinery, and non-stick surfaces.
-
Advanced Membranes: For gas separation or liquid filtration in harsh chemical environments.[12]
-
Dielectric Materials: For use as insulators and components in next-generation electronics and capacitors.[12][13]
References
-
MDPI. (n.d.). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Available at: [Link]
-
IBM Research. (1994, June 1). Synthesis and Properties of Highly Fluorinated Polyimides. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and Properties of Highly Fluorinated Polyimides | Macromolecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Fluorinated Poly(amideimide)s Derived from 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)bezene and Aromatic Diamines | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Available at: [Link]
-
Royal Society of Chemistry. (2021, November 29). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Available at: [Link]
- Abe, T., & Furutachi, H. (Eds.). (2015).
-
NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. Available at: [Link]
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ResearchGate. (n.d.). Fluorinated Polyimides: Synthesis, Properties, and Applications | Request PDF. Available at: [Link]
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NPTEL. (n.d.). Lecture 50-Fluorocarbons, Polyxylyenes, and Polyesters. Available at: [Link]
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MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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ResearchGate. (n.d.). Material Properties of Fluoropolymers and Perfluoroalkyl-based Polymers | Request PDF. Available at: [Link]
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Wikipedia. (n.d.). Acetyl fluoride. Available at: [Link]
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ResearchGate. (n.d.). Interfacial Polymerization. Available at: [Link]
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Wiley Online Library. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Available at: [Link]
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ResearchGate. (n.d.). Some properties of the polymers. | Download Table. Available at: [Link]
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AIDIC. (n.d.). Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Available at: [Link]
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Nature. (2016, May 2). Polymer nanofilms with enhanced microporosity by interfacial polymerization. Available at: [Link]
-
MDPI. (2021, May 24). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Available at: [Link]
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Application Notes and Protocols: Octafluoroadipoyl Difluoride as a Crosslinking Agent for Fluoropolymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Fluoropolymer Networks
Fluoropolymers are a cornerstone of high-performance materials, prized for their exceptional thermal stability, chemical inertness, and low surface energy.[1] These properties stem from the immense strength of the carbon-fluorine bond.[2] Applications for these materials are vast, ranging from critical components in the aerospace and automotive industries to specialized equipment in semiconductor manufacturing and chemical processing.[3][4]
However, to achieve the requisite mechanical strength, resilience, and solvent resistance for many demanding applications, linear fluoropolymer chains must be crosslinked into a robust three-dimensional network.[5] Traditional crosslinking methods for fluoroelastomers have often involved the use of toxic bisamines or bisphenols, or peroxide-based systems that can sometimes compromise the ultimate performance of the material.[6] This has driven the search for novel crosslinking agents that not only enhance the desirable properties of fluoropolymers but also offer cleaner and more efficient curing chemistries.
Octafluoroadipoyl difluoride emerges as a compelling candidate in this pursuit. As a perfluorinated diacyl fluoride, its bifunctional nature allows it to react with suitable functional groups on fluoropolymer chains, creating stable ester linkages and forming a highly fluorinated and durable crosslinked network.[5] This document provides a comprehensive guide to the application of this compound as a crosslinking agent, detailing the underlying chemistry, experimental protocols, and expected material properties.
The Crosslinking Agent: this compound
This compound (OFADF) is a perfluorinated dicarboxylic acid derivative with the chemical formula C₆F₁₀O₂. Its structure, featuring two highly reactive acyl fluoride groups at either end of a perfluorinated six-carbon chain, makes it an effective bifunctional crosslinking agent.
| Property | Value | Source |
| Chemical Formula | C₆F₁₀O₂ | |
| Molecular Weight | 294.05 g/mol | |
| Appearance | Clear liquid | [7] |
| Boiling Point | 73 °C | [7] |
| Synonyms | Perfluoroadipoyl fluoride, 2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride |
The strong electron-withdrawing effect of the fluorine atoms renders the carbonyl carbons of the acyl fluoride groups highly electrophilic and thus susceptible to nucleophilic attack.[5] This high reactivity is central to its function as a crosslinking agent.
The Crosslinking Mechanism: Esterification with Functionalized Fluoropolymers
The primary mechanism for crosslinking fluoropolymers with this compound is the reaction of its acyl fluoride groups with nucleophilic functional groups present on the fluoropolymer chains. For this chemistry to be effective, the fluoropolymer must possess reactive sites, such as hydroxyl (-OH) groups. The reaction proceeds via a nucleophilic acyl substitution, forming stable perfluorinated ester linkages and releasing hydrogen fluoride (HF) as a byproduct.
Figure 1: General reaction scheme for the crosslinking of a hydroxyl-terminated fluoropolymer with this compound.
This reaction necessitates the presence of an acid scavenger, such as a tertiary amine or a metal oxide, to neutralize the liberated HF, which is corrosive and can degrade the polymer backbone if not effectively removed.
Experimental Protocols
The following protocols provide a general framework for the crosslinking of fluoropolymers using this compound. It is crucial to adapt these procedures based on the specific fluoropolymer, desired degree of crosslinking, and available equipment.
Materials and Reagents
-
Fluoropolymer: A hydroxyl-terminated fluoropolymer (e.g., hydroxyl-terminated polyvinylidene fluoride (PVDF-OH)) is required. The hydroxyl content will influence the crosslink density.
-
Crosslinking Agent: this compound (OFADF).
-
Solvent: A suitable aprotic solvent that can dissolve the fluoropolymer, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
-
Acid Scavenger: A non-nucleophilic base, such as pyridine or triethylamine, or a metal oxide like magnesium oxide (MgO) or calcium oxide (CaO).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for providing an inert atmosphere.
Safety Precautions
This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] It causes severe skin burns and eye damage and may cause respiratory irritation.[3] Thermal decomposition can generate hazardous substances like carbon oxides and hydrogen fluoride.[3]
ALWAYS handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Protocol 1: Solution-Based Crosslinking
This method is suitable for producing crosslinked fluoropolymer films or coatings.
-
Polymer Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, dissolve the hydroxyl-terminated fluoropolymer in the chosen aprotic solvent. The concentration will depend on the viscosity of the resulting solution.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents:
-
Add the acid scavenger to the polymer solution and stir until it is well-dispersed or dissolved. The molar ratio of the acid scavenger to OFADF should be at least 2:1.
-
Slowly add the this compound to the reaction mixture dropwise using a syringe. The molar ratio of OFADF to the hydroxyl groups on the fluoropolymer will determine the crosslink density. A 1:2 molar ratio of OFADF to -OH groups is a good starting point for achieving a high degree of crosslinking.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the specific reactants and solvent.
-
Allow the reaction to proceed with continuous stirring for 4-24 hours. Monitor the progress of the reaction by observing the increase in viscosity of the solution.
-
-
Casting and Curing:
-
Once the desired viscosity is reached, cast the solution onto a suitable substrate (e.g., a glass plate or a metal foil) using a doctor blade or spin coater.
-
Place the cast film in a vacuum oven and heat it to a temperature above the boiling point of the solvent to evaporate the solvent and complete the curing process. A typical curing schedule might be 80-120 °C for 2-4 hours under vacuum.
-
-
Post-Curing (Optional): For some applications, a post-curing step at a higher temperature (e.g., 150-200 °C) for a shorter duration (e.g., 1-2 hours) can further enhance the crosslinking and improve the mechanical properties of the material.
Figure 2: Workflow for solution-based crosslinking of fluoropolymers.
Protocol 2: Melt-Based Crosslinking
This method is suitable for producing bulk crosslinked fluoropolymer articles via compression molding or extrusion.
-
Compounding:
-
In a two-roll mill or an internal mixer, compound the hydroxyl-terminated fluoropolymer with the acid scavenger (a metal oxide is preferred for melt processing) and this compound.
-
The components should be added in a specific order to ensure proper dispersion. Typically, the polymer is masticated first, followed by the addition of the acid scavenger, and finally the crosslinking agent.
-
The compounding temperature should be kept below the curing temperature to prevent premature crosslinking.
-
-
Molding and Curing:
-
Place the compounded material into a preheated mold.
-
Apply pressure and heat to the mold to shape the article and initiate the crosslinking reaction. The curing temperature and time will depend on the specific formulation and the thickness of the part. A typical press-cure cycle might be 150-180 °C for 10-30 minutes under pressure.
-
-
Post-Curing:
-
After demolding, the part should be post-cured in an oven to complete the crosslinking reaction and remove any volatile byproducts. A typical post-curing cycle might be 180-220 °C for 4-16 hours.
-
Characterization of Crosslinked Fluoropolymers
The properties of the crosslinked fluoropolymer network should be thoroughly characterized to ensure it meets the requirements of the intended application.
| Property | Characterization Technique | Expected Outcome with Crosslinking |
| Degree of Crosslinking | Swelling tests in a suitable solvent, Dynamic Mechanical Analysis (DMA) | Decreased swelling, increased storage modulus in the rubbery plateau. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased onset of decomposition temperature compared to the uncrosslinked polymer. |
| Mechanical Properties | Tensile testing (ASTM D412) | Increased tensile strength and modulus, decreased elongation at break. |
| Chemical Resistance | Immersion in various solvents and chemicals followed by measurement of weight and volume change, and retention of mechanical properties. | Significantly improved resistance to swelling and degradation. |
Conclusion and Future Outlook
This compound offers a versatile and effective means of crosslinking functionalized fluoropolymers. The resulting perfluorinated ester crosslinks contribute to enhanced thermal stability and chemical resistance, making this an attractive approach for creating high-performance fluoroelastomers and fluoroplastics. The protocols outlined in this document provide a solid foundation for researchers to explore and optimize the use of this crosslinking agent for a wide range of applications.
Future research in this area could focus on the development of novel fluoropolymers with tailored functional groups for even more controlled crosslinking, as well as the exploration of catalyst systems to accelerate the curing process at lower temperatures. The continued development of advanced crosslinking chemistries will undoubtedly expand the performance envelope of fluoropolymers, enabling their use in even more demanding and critical applications.
References
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Azide–nitrile cycloaddition is used to make stronger crosslinked fluoroelastomers. (2015). Advanced Science News. [Link]
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Characteristics, Recent Development Trends, and Applications of Fluoroelastomers. Toxic Docs. [Link]
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FKM and FFKM crosslinking methods and their effect on upper use temperature of seals. (2021). Rubber World. [Link]
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Fluoroelastomers: synthesis, properties and applications. (2001). Progress in Polymer Science. [Link]
-
Fluoropolymer. Wikipedia. [Link]
-
Crosslinked fluoropolymers exhibiting superior high-temperature energy density and charge–discharge efficiency. (2020). RSC Publishing. [Link]
-
Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers. (2005). Advances in Polymer Science. [Link]
-
Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. FluoroCouncil. [Link]
- Thermally cross-linked fluoropolymer.
-
This compound | C6F10O2 | CID 123466. PubChem. [Link]
-
Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. (2022). Polymers. [Link]
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Crosslinked Fluoropolymers Exhibiting Superior High- Temperature Energy Density and Charge-Discharge Efficiency. (2020). Energy & Environmental Science. [Link]
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Application Note & Protocol: Synthesis of Novel Fluorinated Polyester Elastomers via Polycondensation with Octafluoroadipoyl Difluoride
Abstract
Fluorinated elastomers are critical materials in applications demanding exceptional thermal and chemical stability.[1][2] While traditionally synthesized via radical polymerization of fluoroalkenes, this guide explores an alternative pathway: the synthesis of fluorinated polyester elastomers through the step-growth polycondensation of Octafluoroadipoyl Difluoride with a fluorinated diol. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and characterization of these advanced materials. Emphasis is placed on the underlying chemical principles, stringent safety protocols required for handling the highly reactive acyl difluoride monomer, and methods for validating the final product.
Foundational Principles & Strategic Overview
The Rationale for Fluorinated Polyesters
Conventional fluoroelastomers, such as FKM and FFKM, are copolymers primarily composed of monomers like tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and perfluoro(methyl vinyl ether) (PMVE).[1][3] Their synthesis relies on radical polymerization, creating a saturated carbon-fluorine backbone.
This protocol deviates from that pathway by employing step-growth condensation polymerization. The key monomer, This compound (OADF) , is a highly reactive perfluorinated diacyl fluoride. Its reactivity stems from the two carbonyl fluoride (-COF) groups, which are excellent electrophiles. When reacted with a difunctional nucleophile, such as a fluorinated diol (e.g., 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol), it undergoes a polycondensation reaction to form a perfluorinated polyester. The resulting ester linkages, flanked by perfluorinated alkyl chains, create a polymer with a unique combination of flexibility, chemical inertness, and thermal stability.
The Role of this compound
OADF serves as the "A" monomer in an A-A + B-B step-growth polymerization. Its perfluorinated backbone contributes significantly to the final elastomer's chemical resistance and low coefficient of friction. The acyl difluoride's high reactivity allows for polymerization to occur under relatively mild conditions compared to some other condensation reactions, provided that moisture is rigorously excluded.
Figure 1: Conceptual diagram of the A-A + B-B polycondensation reaction.
Critical Safety Protocols: Handling this compound
This compound is a toxic, corrosive, and moisture-sensitive compound that requires strict handling procedures.[4][5][6] Inhalation, ingestion, or skin contact can be severely harmful.[4] Reaction with water or moisture will liberate highly toxic and corrosive hydrogen fluoride (HF) gas.[7]
All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory:
-
Respiratory Protection: A full-face respirator with cartridges rated for acid gases and organic vapors is recommended.[4][8]
-
Hand Protection: Wear heavy-duty butyl or neoprene gloves over a pair of nitrile gloves. Dispose of outer gloves immediately after handling.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[4]
-
Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing, and an acid-resistant apron are necessary. Safety shoes are also required.[4]
Emergency & First Aid Procedures
-
Spills: Absorb small spills with a dry, inert chemical absorbent. Do not use water or combustible materials. For larger spills, evacuate the area and contact emergency response.
-
Exposure:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[4][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
GHS Hazard Summary
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Danger | Toxic if swallowed, in contact with skin or if inhaled.[4][6] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[4] |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage.[4] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[4][6] |
Experimental Protocol: Synthesis of a Perfluoropolyester
This protocol details a representative synthesis. Researchers should adjust quantities and reaction times based on the desired molecular weight and specific diol used.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Notes |
| This compound (OADF) | >98% | SynQuest Labs, ChemicalBook | Handle with extreme caution.[4][10] |
| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | >98% | Various | Must be anhydrous. Dry over molecular sieves. |
| Anhydrous Pyridine | Reagent Grade, <0.005% water | Sigma-Aldrich | Serves as an HF scavenger. |
| Anhydrous Acetonitrile | HPLC Grade, <0.005% water | Fisher Scientific | Reaction solvent. Must be thoroughly dried. |
| Methanol | Reagent Grade | VWR | Used for polymer precipitation. |
| Nitrogen or Argon Gas | Ultra-High Purity (99.999%) | Airgas | For maintaining an inert atmosphere. |
| 500 mL Glass Reactor | Jacketed, with overhead stirrer | Chemglass | Must be oven-dried before use. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reactor Preparation: Oven-dry the 500 mL glass reactor and all associated glassware (condenser, dropping funnel) at 120°C overnight. Assemble the reactor while hot under a positive pressure of nitrogen or argon gas to prevent atmospheric moisture contamination.
-
Charging the Reactor:
-
To the reactor, add 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (e.g., 21.2 g, 0.1 mol) and 250 mL of anhydrous acetonitrile.
-
Add anhydrous pyridine (17.4 mL, 0.21 mol, ~2.1 equivalents). Causality: Pyridine acts as a base to neutralize the hydrogen fluoride (HF) byproduct of the condensation reaction, driving the equilibrium towards the polymer product and preventing HF from causing side reactions.
-
-
Monomer Addition:
-
Cool the stirred reactor contents to 0°C using an ice bath.
-
In a separate, dry flask under an inert atmosphere, prepare a solution of this compound (29.4 g, 0.1 mol) in 50 mL of anhydrous acetonitrile.
-
Slowly add the OADF solution to the cooled, stirring diol solution over 1-2 hours using a syringe pump. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent uncontrolled polymerization, which can lead to a low molecular weight or crosslinked product.
-
-
Polymerization:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-24 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.
-
-
Isolation and Purification:
-
Pour the viscous polymer solution into a beaker containing 1 L of vigorously stirring methanol. The fluorinated polyester will precipitate as a gummy solid.
-
Decant the methanol/acetonitrile solvent.
-
Re-dissolve the polymer in a minimal amount of fresh acetonitrile and re-precipitate into methanol. Repeat this process two more times to ensure the removal of unreacted monomers and pyridine hydrochloride salt.
-
-
Drying:
-
Collect the final polymer by filtration.
-
Place the polymer in a vacuum oven and dry at 60°C for 48 hours or until a constant weight is achieved. The final product should be a clear, flexible, and rubbery material.
-
Curing and Post-Processing
The synthesized thermoplastic elastomer can be used as is for some applications or can be cured (crosslinked) to enhance its mechanical properties and create a thermoset material. Curing requires the incorporation of a "cure-site monomer" (CSM) during the initial polymerization or the use of a suitable crosslinking agent.
-
Cure-Site Monomer Approach: A small amount (<2 mol%) of a diol containing a reactive group (e.g., a double bond or a nitrile group) can be added to the monomer feed. This incorporates crosslinkable sites into the polymer backbone, which can then be cured using standard peroxide or amine-based systems.[11]
-
Post-Polymerization Crosslinking: Diisocyanates can be used to crosslink hydroxyl end-groups on the polymer chains, forming urethane linkages.
A typical peroxide cure formulation involves mixing the raw elastomer on a two-roll mill with a peroxide (e.g., dicumyl peroxide) and a co-agent (e.g., triallyl isocyanurate), followed by press-curing at elevated temperatures (e.g., 10 minutes at 177°C).[1]
Characterization and Validation
Proper characterization is essential to confirm the successful synthesis and determine the properties of the elastomer.
| Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Confirm chemical structure | Disappearance of the broad O-H stretch (~3300 cm⁻¹) from the diol. Appearance of a strong C=O stretch (~1780 cm⁻¹) characteristic of a fluorinated ester. |
| ¹⁹F NMR Spectroscopy | Verify polymer structure and purity | Characteristic shifts corresponding to the -(CF₂)₄- backbone of the OADF unit and the fluorinated alkyl groups of the diol unit. Absence of signals from the -COF group (~ +25 ppm). |
| ¹H NMR Spectroscopy | Verify polymer structure | Appearance of signals corresponding to the -CH₂- groups adjacent to the ester linkage. Disappearance of the hydroxyl proton signal from the diol. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and distribution | Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determines the onset of thermal decomposition, which should be high (>300°C) for a fluorinated polymer. |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions | Identifies the glass transition temperature (Tg), which indicates the transition from a rigid to a rubbery state. A low Tg is characteristic of an elastomer. |
References
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- TOPDA. Perfluoroelastomer (FFKM). Fluorochemie.
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- Sigma-Aldrich.
- Fisher Scientific.
- Merck Millipore.
- Ameduri, B., Boutevin, B., & Kostov, G. K. (2001).
- Irie, M., & Nakamura, S. (2008). Perfluoroelastomer compositions and methods of preparing same.
- Otsuka, K., & Funaki, H. (2010). Process for manufacturing fluoroelastomer.
- Verschuere, A., & Cole, E. (2015). FFKM to overcome new challenges.
- PTI, Inc. High Performance Seal Division. A Primer on Perfluoroelastomer (FFKM).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123466, this compound.
- ChemicalBook. OCTAFLUOROADIPOYL FLUORIDE | 37881-62-2.
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- 6. This compound | C6F10O2 | CID 123466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. OCTAFLUOROADIPOYL FLUORIDE | 37881-62-2 [chemicalbook.com]
- 11. WO2008130557A1 - Perfluoroelastomer compositions and methods of preparing same - Google Patents [patents.google.com]
High-Performance Polymers from Octafluoroadipoyl Difluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis and potential applications of high-performance polymers derived from octafluoroadipoyl difluoride. As a highly fluorinated monomer, this compound offers a gateway to novel polymers with exceptional thermal stability, chemical resistance, and unique surface properties. This guide is intended for researchers and professionals in materials science and drug development, offering detailed experimental protocols, safety guidelines, and an exploration of the potential applications of these advanced materials. While direct literature on polymers synthesized from this compound is limited, the protocols herein are based on established principles of polycondensation reactions involving analogous fluorinated monomers.
Introduction: The Promise of Perfluorinated Polymers
Fluorinated polymers represent a unique class of materials renowned for their exceptional properties, which are directly attributable to the high electronegativity and stability of the carbon-fluorine bond.[1] These characteristics impart remarkable thermal stability, outstanding chemical resistance, low coefficients of friction, and hydrophobicity.[1] The incorporation of perfluorinated segments, such as the one offered by this compound, into a polymer backbone can lead to materials with tailored properties for a wide range of advanced applications, including in the aerospace, electronics, and biomedical fields.
This compound, with its reactive acyl fluoride end groups, is a versatile building block for the synthesis of various high-performance polymers, primarily through polycondensation reactions. This guide will focus on the synthesis of two major classes of polymers: perfluorinated polyamides and perfluorinated polyesters.
Potential Applications of Polymers from this compound
While specific application data for polymers derived directly from this compound is not extensively documented, we can extrapolate potential uses based on the known properties of similar fluorinated polymers.
| Polymer Class | Anticipated Properties | Potential Applications |
| Perfluorinated Polyamides | High thermal stability, excellent chemical resistance, low moisture absorption, high mechanical strength. | High-performance fibers for protective clothing, advanced composites for aerospace applications, and chemically resistant membranes and seals. |
| Perfluorinated Polyesters | Enhanced thermal stability, hydrophobicity, low surface energy, good dielectric properties. | Hydrophobic coatings, advanced lubricants, materials for biomedical devices requiring biocompatibility and biostability, and as components in drug delivery systems.[2][3][4] |
Safety and Handling of this compound
This compound is a hazardous chemical and requires strict safety protocols. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Hazard Summary:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][5]
-
Reactivity: Reacts with water and acids to liberate toxic gas.[2] It is incompatible with strong bases, oxidizing agents, and glass.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if working outside a fume hood or in case of a spill.
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
-
Do not store in glass containers.[2]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
The following protocols are representative methods for the synthesis of high-performance polymers from this compound. These are based on general principles of polycondensation and should be adapted and optimized by the researcher based on specific experimental goals and available comonomers.
Synthesis of Perfluorinated Polyamides via Interfacial Polycondensation
This protocol describes a general method for the synthesis of a perfluorinated polyamide from this compound and a diamine.
Workflow for Polyamide Synthesis:
Caption: Interfacial polycondensation workflow for polyamide synthesis.
Materials:
-
This compound
-
Aliphatic or aromatic diamine (e.g., hexamethylenediamine, 4,4'-oxydianiline)
-
Sodium hydroxide (NaOH)
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve the diamine and sodium hydroxide (as an acid scavenger) in deionized water. The concentration will depend on the specific diamine used.
-
Organic Phase Preparation: In a separate beaker, dissolve this compound in the chosen anhydrous organic solvent.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase without mixing. The polymer will begin to form at the interface of the two layers.
-
Polymer Isolation: The polyamide film can be carefully drawn out from the interface with forceps and wound onto a rotating rod. Alternatively, the mixture can be vigorously stirred to produce a precipitated polymer powder.
-
Washing: The isolated polymer should be washed sequentially with water, dilute acid (e.g., 0.1 M HCl) to neutralize any remaining base, and then again with water until the washings are neutral. Finally, wash with a solvent in which the polymer is insoluble (e.g., ethanol or acetone) to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.
Synthesis of Perfluorinated Polyesters via Melt Polycondensation
This protocol outlines a general procedure for synthesizing a perfluorinated polyester from this compound and a diol.
Workflow for Polyester Synthesis:
Caption: Melt polycondensation workflow for polyester synthesis.
Materials:
-
This compound
-
Aliphatic or aromatic diol (e.g., ethylene glycol, bisphenol A)
-
Polycondensation catalyst (optional, e.g., antimony trioxide, titanium isopropoxide)
-
Inert gas (nitrogen or argon)
Procedure:
-
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet, charge the this compound, the diol, and the catalyst (if used).
-
Initial Heating Stage: Heat the mixture under a slow stream of inert gas to a temperature sufficient to melt the monomers and initiate the reaction (e.g., 150-180 °C). The byproduct, hydrogen fluoride, will be evolved and should be safely trapped.
-
Vacuum Stage: Once the initial evolution of hydrogen fluoride has subsided, gradually apply a vacuum to the system while increasing the temperature (e.g., 200-250 °C). This will help to remove the remaining byproduct and drive the reaction to completion, leading to a higher molecular weight polymer.
-
Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
Isolation: Once the desired viscosity is reached, cool the reactor under an inert atmosphere. The resulting solid polymer can then be removed from the reactor.
-
Purification (Optional): The polymer can be dissolved in a suitable solvent and precipitated into a non-solvent to remove any unreacted monomers or low molecular weight oligomers.
-
Drying and Characterization: Dry the purified polymer in a vacuum oven and characterize it using the techniques described in the polyamide synthesis section (FTIR, NMR, GPC, TGA).
Concluding Remarks
This compound is a promising, yet challenging, monomer for the synthesis of high-performance fluorinated polymers. Its high reactivity and the hazardous nature of both the monomer and its byproducts necessitate careful handling and experimental design. The protocols provided in this guide offer a foundation for researchers to explore the synthesis of novel polyamides and polyesters with potentially exceptional properties. Further research and optimization are encouraged to fully realize the potential of this versatile fluorinated building block in the development of advanced materials.
References
-
Carrodeguas, L. P., et al. (2019). Strategies for the synthesis of fluorinated polyesters. RSC Advances, 9(4), 2139-2147. [Link]
-
Semantic Scholar. Strategies for the synthesis of fluorinated polyesters. [Link]
-
Ameduri, B. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(9), 1936. [Link]
-
Thrasher, J. S. (2015). Synthesis of Fluorinated Monomers and Polymers for Various Applications. Clemson University TigerPrints. [Link]
-
Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1422-1425. [Link]
-
PubChem. This compound. [Link]
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- 1. "Synthesis of Fluorinated Monomers and Polymers for Various Application" by Cassandra J. Hager [open.clemson.edu]
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- 3. [PDF] Strategies for the synthesis of fluorinated polyesters | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
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- 6. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes & Protocols: The Aerospace Utility of Polymers Derived from Octafluoroadipoyl Difluoride
An in-depth guide for researchers, scientists, and drug development professionals.
The relentless pursuit of higher performance, greater fuel efficiency, and enhanced safety in the aerospace industry necessitates the development of advanced materials.[1][2] High-performance polymers, particularly fluoropolymers, have become indispensable due to their unique combination of properties that outperform traditional materials like metals in many aspects.[2][3] These materials must endure extreme temperatures, aggressive chemical environments, high pressures, and the vacuum of space.[1][3] Polymers derived from monomers like octafluoroadipoyl difluoride are at the forefront of this material innovation, offering exceptional stability and durability critical for next-generation aerospace applications.[4]
This guide provides a detailed exploration of the synthesis, properties, and aerospace applications of polymers derived from this compound, with a focus on perfluorinated polyamides. It offers field-proven insights and validated protocols to assist researchers in harnessing the potential of these advanced materials.
The Monomer: this compound - A Foundation for Extreme Performance
This compound (OADF), also known as perfluoroadipoyl fluoride, is a key building block for a class of high-performance perfluorinated polymers. Its chemical structure, characterized by a fully fluorinated six-carbon backbone and reactive acyl fluoride end groups, is the source of the exceptional properties of its derived polymers.
The strength of the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting remarkable thermal and chemical stability.[5][6] When OADF is polymerized, this inherent stability is transferred to the entire polymer chain, resulting in materials that can withstand conditions far beyond the limits of conventional polymers.
Synthesis Pathway: From Monomer to High-Performance Polyamide
Polymers are synthesized from OADF typically through polycondensation reactions. A prime example is the synthesis of a perfluorinated polyamide by reacting OADF with a fluorinated diamine, such as 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediamine. This reaction creates strong amide linkages, resulting in a polymer with a fully fluorinated backbone.
Caption: Workflow for synthesis and validation of aerospace polymers.
Protocol 1: Synthesis of Perfluorinated Polyamide via Solution Polycondensation
Objective: To synthesize a high molecular weight perfluorinated polyamide from this compound and a suitable perfluorinated diamine.
Materials:
-
This compound (OADF)
-
2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediamine
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable aprotic solvent
-
Anhydrous pyridine (acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, mechanical stirrer, dropping funnel)
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to exclude moisture.
-
In the three-neck flask, dissolve an equimolar amount of the perfluorinated diamine in anhydrous NMP. Add anhydrous pyridine (2 molar equivalents to the diamine).
-
Cool the stirred solution to 0°C using an ice bath.
-
Dissolve an equimolar amount of OADF in a small amount of anhydrous NMP in the dropping funnel.
-
Add the OADF solution dropwise to the diamine solution over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Filter the precipitated fibrous polymer and wash thoroughly with fresh methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Validation: The success of the synthesis can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the amide bond formation and Gel Permeation Chromatography (GPC) to determine the molecular weight.
Protocol 2: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the synthesized polymer, a key indicator of its performance at elevated temperatures.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the dried polymer into a TGA crucible (platinum or alumina).
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% or 10% weight loss (Td5 or Td10), which are standard metrics for thermal stability. [7] Data Interpretation:
| Polymer Type | Typical Td5 (in Nitrogen) | Aerospace Requirement |
| Conventional Polyamide | 350-450°C | > 400°C |
| Fluorinated Polyamide/Polyimide | > 450-500°C [7][8] | > 500°C for demanding applications |
Protocol 3: Chemical Resistance Evaluation
Objective: To assess the polymer's ability to withstand exposure to common aerospace fluids.
Materials:
-
Polymer film samples (cast from solution)
-
Test fluids: Jet A-1 fuel, Skydrol™ (or other hydraulic fluid), deionized water, motor oil.
-
Sealed containers
-
Analytical balance
Procedure:
-
Cut several pre-weighed and dimensionally measured polymer film samples for each test fluid.
-
Completely immerse the samples in the respective fluids in sealed containers.
-
Store the containers at a relevant temperature (e.g., 70°C) for a specified duration (e.g., 30 days).
-
After the exposure period, remove the samples, gently clean the surface, and dry them.
-
Measure the post-exposure weight and dimensions.
-
Visually inspect the samples for any signs of degradation, such as swelling, discoloration, or cracking.
-
Calculate the percentage change in weight and dimensions.
Evaluation Criteria:
| Rating | Observation |
| Excellent | No damage or change in weight/dimensions after 30 days. [9] |
| Good | Little to no damage after 30 days. [9] |
| Fair | Some effect (e.g., slight swelling) after 7 days. [9] |
| Poor | Immediate damage may occur; not recommended. [9] |
Protocol 4: Low Outgassing Characterization (ASTM E595)
Objective: To quantify the outgassing properties of the polymer according to the NASA-accepted standard, ASTM E595.
Apparatus:
-
ASTM E595 compliant vacuum chamber and sample holder
-
Collector plate (temperature-controlled)
-
Analytical balance (microgram sensitivity)
Procedure:
-
Prepare a polymer sample of a specified mass (typically 100-300 mg).
-
Place the sample in a heated compartment within a high-vacuum chamber.
-
Position a cooled collector plate nearby to condense any outgassed volatiles.
-
Heat the sample to 125°C under a vacuum of at least 5 x 10-5 torr for 24 hours. The collector plate is maintained at 25°C.
-
After 24 hours, cool the system and carefully weigh the sample and the collector plate.
-
Calculate the Total Mass Loss (TML) : The percentage of the initial sample mass that was lost.
-
Calculate the Collected Volatile Condensable Material (CVCM) : The percentage of the initial sample mass that condensed on the collector plate.
NASA Screening Criteria:
-
TML: ≤ 1.00% [10]* CVCM: ≤ 0.10% [10] Materials that meet these criteria are considered suitable for use in spacecraft and other vacuum environments. [10][11]Ultra-low outgassing materials for highly sensitive applications may have even stricter requirements, such as TML <0.10% and CVCM <0.01%. [12]
References
-
AGC Chemicals Americas. (2024, September 23). Fluoropolymers Serve as Critical Aerospace Materials to Advance Aircraft Performance and Durability. Retrieved from [Link]
- Giannetti, E. (2006). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
-
Lincoln Plastics. (n.d.). 10 Low Outgassing Plastics for Aerospace Applications You Need. Retrieved from [Link]
- Fisher, A., & Mermelstein, B. (n.d.). A compilation of low outgassing polymeric materials normally recommended for GSFC cognizant spacecraft. NASA.
-
Patsnap. (2025, June 27). Future of PTFE in Aerospace Applications. Patsnap Eureka. Retrieved from [Link]
-
Fluorocarbon Group. (n.d.). Fluoropolymers in the Aerospace industry. Retrieved from [Link]
-
Fluorotherm. (n.d.). Aerospace Applications of Fluoropolymers. Retrieved from [Link]
-
Tech Briefs. (2021, April 1). Evaluating Low- and Ultra-Low-Outgassing Silicones for Space Applications. Retrieved from [Link]
-
Polymer Systems Technology Limited. (n.d.). Lightweight Ultra Low Outgassing Adhesive. Retrieved from [Link]
-
Knowledge. (2023, December 5). Applications of Fluoropolymers in Aerospace Industry. Retrieved from [Link]
- Arhamidolatabadi, A., et al. (2025, September 15). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
-
Stockwell Elastomerics. (n.d.). Space Grade Silicone Materials, Low Outgassing. Retrieved from [Link]
-
Fluoropolymer Partnership. (n.d.). Fluoropolymers Help the Aerospace Industry Thrive. Retrieved from [Link]
- Xiao, F., et al. (2025, August 29).
-
ResearchGate. (2025, August 7). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Retrieved from [Link]
- Sasi, P. C. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons.
- ScienceDirect. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions.
-
Holscot Advanced Polymers Ltd. (2024, February 7). Chemical Resistance of Fluoropolymers. Retrieved from [Link]
-
Daikin Global. (n.d.). Chemical resistance | Fluorochemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Retrieved from [Link]
- ScienceDirect. (n.d.). Synthesis and characterization of a novel '3F'-based fluorinated monomer for fluorine- containing polyimides.
- ACS Publications. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry.
- TU Delft Repositories. (2023). Polymers as Aerospace Structural Components.
- Royal Society of Chemistry. (n.d.). Poly(ester amide)
- Western Washington University. (n.d.). Research Proj 1- Advanced Polymers for Aerospace. Chemistry Department.
- UPCommons. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE)
- Royal Society of Chemistry. (n.d.). Robust anion conductive polymers containing perfluoroalkylene and pendant ammonium groups for high performance fuel cells.
- ResearchGate. (2024, July 5).
- MDPI. (2022, June 5). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone.
- PubMed Central. (n.d.). Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices.
- ResearchGate. (n.d.).
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Advanced Protocol: Synthesizing High-Performance Membranes with Octafluoroadipoyl Difluoride
An Application Guide for Researchers
Foreword: The Fluorine Advantage in Separation Science
In the landscape of advanced materials, the strategic incorporation of fluorine into polymer structures is a proven method for enhancing performance. Perfluorinated monomers, in particular, are pivotal in the synthesis of specialty membranes that exhibit exceptional chemical inertness, thermal stability, and unique selectivity. Octafluoroadipoyl difluoride (OFAD) stands out as a critical bifunctional monomer for creating these high-performance materials.[1]
This guide provides a comprehensive overview of the application of OFAD in the fabrication of thin-film composite (TFC) membranes via interfacial polymerization. We will explore the fundamental chemistry, deliver a field-tested experimental protocol, and discuss the performance characteristics that make OFAD-based membranes suitable for demanding separation tasks in water treatment, pharmaceuticals, and beyond.
Core Principles: The Role of this compound in Interfacial Polymerization
Interfacial polymerization (IP) is a technique used to produce the ultra-thin, selective polyamide layer that defines the performance of TFC membranes.[2] The process occurs at the boundary of two immiscible liquids—typically an aqueous solution containing an amine monomer and an organic solvent containing an acyl chloride or, in this case, an acyl fluoride monomer.[3]
This compound, with its perfluorinated carbon chain and highly reactive acyl fluoride groups at both ends, is an exceptionally versatile building block for this process.[1]
Key Chemical Attributes of OFAD:
-
High Reactivity: The acyl fluoride groups (-COF) are highly susceptible to nucleophilic attack by the amine monomer (e.g., m-phenylenediamine, MPD), leading to a rapid polymerization reaction that forms a dense, cross-linked polyamide film.[1]
-
Chemical & Thermal Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[1] This imparts exceptional resistance to chemical degradation (e.g., from chlorine in water treatment) and allows the membrane to operate under a wider range of temperatures and pH conditions.
-
Modified Surface Properties: The fluorine-rich polymer backbone enhances hydrophobicity, which can be advantageous for organic solvent nanofiltration (OSN) by improving permeance for nonpolar solvents.[4][5]
The reaction forms a robust polyamide network at the organic-aqueous interface, creating the selective barrier essential for separation processes like reverse osmosis and nanofiltration.[6]
Caption: Interfacial polymerization using OFAD.
Experimental Protocol: Fabricating a TFC Membrane with OFAD
This section provides a step-by-step methodology for synthesizing a fluorinated polyamide TFC membrane on a porous polysulfone (PSf) support.
Materials & Reagents
| Component | Specification | Purpose |
| This compound (OFAD) | Purity > 97% | Organic phase monomer[7] |
| m-Phenylenediamine (MPD) | Purity > 99% | Aqueous phase monomer |
| Polysulfone (PSf) Ultrafiltration Sheet | Porous support | Membrane substrate[8] |
| Hexane (Anhydrous) | Solvent grade | Organic solvent |
| Deionized (DI) Water | 18.2 MΩ·cm | Aqueous solvent |
| Sodium Dodecyl Sulfate (SDS) | Reagent grade | Surfactant additive[9] |
Safety Precautions
-
OFAD is highly toxic and corrosive. It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[10][11]
-
The reaction liberates hydrogen fluoride (HF), a toxic and corrosive gas.[11]
-
All steps must be performed in a certified fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, a lab coat, and full-coverage safety goggles. An emergency eyewash and safety shower must be accessible.[11]
Step-by-Step Synthesis Procedure
-
Support Preparation:
-
Cut the PSf support membrane to the desired dimensions.
-
Immerse the support in deionized water for at least 12 hours to wet the pores and remove any preservatives.[9]
-
-
Aqueous Phase Formulation:
-
Prepare a 2.0% (w/v) solution of m-phenylenediamine (MPD) in DI water.
-
To this solution, add 0.1% (w/v) sodium dodecyl sulfate (SDS). SDS acts as a surfactant to ensure uniform wetting of the hydrophobic support membrane.[9]
-
Stir until all solids are completely dissolved.
-
-
Organic Phase Formulation:
-
In a separate, dry container, prepare a 0.2% (w/v) solution of this compound (OFAD) in anhydrous hexane.
-
This solution is moisture-sensitive; exposure to atmospheric humidity can cause hydrolysis of the acyl fluoride groups. Prepare it immediately before use.[11]
-
-
Interfacial Polymerization:
-
Remove the PSf support from the DI water and gently blot the surface with a lint-free wipe to remove excess droplets. The surface should be damp but not overtly wet.
-
Secure the support in a frame or on a glass plate.
-
Pour the aqueous MPD solution onto the top surface of the PSf support, ensuring complete coverage. Let it sit for 2 minutes.
-
Carefully drain the excess MPD solution from the surface. A soft rubber roller can be used to gently remove residual puddles, leaving a thin, uniform film of the aqueous solution saturating the surface.[9]
-
Immediately and gently pour the organic OFAD solution over the MPD-saturated surface.
-
Allow the polymerization reaction to proceed undisturbed for 60 seconds. A thin polyamide film will form instantly at the interface.
-
Drain the organic solution from the membrane surface.
-
-
Post-Treatment & Curing:
-
Rinse the membrane surface with fresh hexane to remove any unreacted OFAD.
-
Place the membrane in a laboratory oven and heat at 60°C for 5 minutes. This curing step helps to complete the polymerization and drive off residual solvent.[2]
-
After cooling, store the finished TFC membrane in DI water until it is ready for performance testing.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Challenges in Octafluoroadipoyl Difluoride Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octafluoroadipoyl Difluoride. This guide is designed to provide expert insights and practical solutions to the unique challenges encountered during the polymerization of this highly reactive fluorinated monomer. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Section 1: Monomer Properties, Handling, and Safety FAQs
The successful polymerization of this compound begins with a thorough understanding of the monomer itself. Its high reactivity, while beneficial for synthesis, demands stringent handling and storage protocols.
Q1: What are the fundamental properties and hazards of this compound?
This compound (also known as perfluoroadipoyl fluoride) is a bifunctional perfluorinated acyl fluoride.[1][2] Its two highly reactive acyl fluoride groups make it an excellent building block for producing advanced fluoropolymers, such as fluorinated polyesters and perfluoropolyethers.[1][3] However, these reactive sites also contribute to its hazardous nature.
Table 1: Physicochemical Properties and Hazards of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆F₁₀O₂ | [4][5] |
| Molecular Weight | 294.05 g/mol | [2][5][6] |
| Appearance | Clear Liquid | [4] |
| Boiling Point | ~73 °C | [4] |
| Primary Hazards | Toxic if swallowed, inhaled, or in contact with skin.[2][6] Causes severe skin burns and serious eye damage.[2][6] | |
| Reactivity | Reacts with water, strong bases, acids, and glass.[6] |
Q2: What are the most critical safety precautions when working with this monomer?
Due to its toxicity and reactivity, handling this compound requires a high level of caution.
-
Work in a Ventilated Area: Always handle the monomer inside a certified chemical fume hood to avoid inhalation of toxic vapors.[2][6]
-
Use Appropriate PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and splash-proof safety goggles or a face shield.
-
Avoid Water and Moisture: The monomer reacts readily with water.[6] This reaction not only consumes the monomer but can also generate corrosive hydrogen fluoride (HF). All glassware and equipment must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Material Compatibility: Avoid contact with strong bases, acids, and glass, especially at elevated temperatures, as it can be reactive.[6] While borosilicate glass is generally used for lab-scale reactions, for high-temperature or prolonged processes, consider using fluoropolymer-lined reactors.
Q3: How should I properly store and prepare this compound for a polymerization reaction?
Proper storage is crucial for maintaining the monomer's purity and reactivity.
-
Storage: Store in a tightly sealed, compatible container (e.g., fluoropolymer bottle) in a cool, dry, and well-ventilated area away from incompatible materials like water and strong bases.[6] The product is stable under normal storage conditions.[6]
-
Preparation for Reaction:
-
Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Use anhydrous solvents and reagents. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) and stored under an inert atmosphere.
-
Transfer the monomer using a syringe or cannula under an inert gas blanket to prevent exposure to atmospheric moisture.
-
Section 2: Core Polymerization Challenges & Troubleshooting
This section addresses the most common issues encountered during the polymerization process, providing both explanations and actionable solutions.
Q4: My fluorinated polymer is precipitating out of solution during the reaction. What are the best solvents for this system?
Solubility is a major hurdle in fluoropolymer chemistry. The high fluorine content makes these polymers poorly soluble in common organic solvents. The ideal solvent must dissolve the monomer, the growing polymer chains, and potentially a comonomer or initiator.
Common Causes for Precipitation:
-
Poor Solvent Choice: The solvent cannot maintain the polymer in solution as its molecular weight increases.
-
Temperature Effects: Solubility may decrease at lower or higher temperatures depending on the specific polymer-solvent system.
Troubleshooting & Recommendations:
-
Select Appropriate Solvents: Highly fluorinated solvents are typically required. Perfluorinated cycloalkanes, perfluorinated aromatic compounds, and perfluorotrialkyl amines are known to be effective solvents for certain fluorinated polymers.[7][8] For some systems, hexafluorobenzene has been shown to be a thermodynamically good solvent.[9]
-
Consider Hydrofluorocarbons (HFCs): Solvents like 1,1,1,2-tetrafluoroethane (R134a) have been used for dispersion polymerizations at moderate pressures.[10]
-
Elevated Temperatures: Dissolution of high-melting-point fluoropolymers often requires heating under autogenous pressure.[8] The minimum required temperature must be determined experimentally.[8]
Table 2: Potential Solvents for Fluoropolymer Synthesis
| Solvent Class | Examples | Key Considerations | Source(s) |
| Perfluorinated Cycloalkanes | Perfluoro(tetradecahydrophenanthrene), Perfluorodecalin | Excellent stability and dissolving power for high-melting polymers.[8] Often require high temperatures. | [7][8] |
| Perfluorinated Aromatics | Hexafluorobenzene (HFB) | Good solvent for some amorphous perfluoropolymers.[9] | [7][9] |
| Hydrofluorocarbons (HFCs) | 1,1,1,2-tetrafluoroethane (R134a) | Used for dispersion polymerization; requires handling under pressure.[10] | [10] |
Q5: My polymerization reaction is slow or fails to proceed. What initiation or catalysis strategies are effective?
The choice of initiation method depends on the desired polymerization mechanism (e.g., step-growth for polyesters or chain-growth for polyethers).
Common Causes for Initiation Failure:
-
Moisture Contamination: As mentioned, water will react with the acyl fluoride groups, preventing them from participating in the polymerization.
-
Ineffective Catalyst/Initiator: The chosen catalyst or initiator is not suitable for the monomer or reaction conditions.
-
Low Temperature: The activation energy for the reaction is not being met.
Troubleshooting & Recommendations:
-
For Polycondensation (e.g., forming polyesters with diols):
-
Anhydrous Conditions are Paramount: Rigorously exclude moisture from all components of the reaction.
-
Catalysis: While many polycondensation reactions can proceed thermally, catalysis can be beneficial. Some studies on fluorinated diesters (structurally similar to the difluoride) have explored the use of lipase catalysts like Candida antarctica lipase (CALB) to improve reaction rates.[11][12]
-
Temperature and Vacuum: Increasing the temperature and applying a vacuum can help drive the reaction forward by removing volatile byproducts (though with acyl fluorides, the byproduct is HF, which requires careful handling).
-
-
For Anionic or Radical Polymerization (e.g., forming polyethers):
-
Anionic Polymerization: Perfluoroacyl fluorides can react with fluoride ions (e.g., from CsF or KF) in an anhydrous polar aprotic solvent to form a perfluoroalkoxide, which can initiate polymerization.[13]
-
Radical Polymerization: While less common for diacyl fluorides directly, if copolymerizing with a vinyl monomer, a standard radical initiator is needed. The choice depends on solubility (water-soluble vs. organic-soluble) and decomposition temperature.[14] Common classes include azo compounds (AIBN), organic peroxides (BPO), and persulfates.[14][15]
-
Q6: I am consistently getting low polymer yields. What are the most likely reasons?
Low yields are frustrating and often point to fundamental issues with the reaction setup or reagents.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low polymer yield.
Detailed Explanations:
-
Moisture: This is the most common culprit. The acyl fluoride groups are highly susceptible to hydrolysis.
-
Monomer Purity: Impurities can terminate growing polymer chains or interfere with the catalyst. Verify the purity of your this compound and any comonomers before use.
-
Stoichiometry (for Polycondensation): Step-growth polymerization is extremely sensitive to the molar balance of the reacting functional groups. A slight excess of one monomer will severely limit the maximum achievable molecular weight and can affect yield.
-
Reaction Conditions: The reaction may require higher temperatures or longer times to reach completion. For polycondensation, ensure any volatile byproducts are effectively removed to drive the equilibrium toward the polymer.
Section 3: Experimental Protocol Example
This section provides a generalized protocol as a starting point. Note: This is an illustrative procedure and must be adapted and optimized for your specific comonomer and experimental setup. All safety precautions must be followed.
Protocol 1: Illustrative Polycondensation with a Perfluorinated Diol
Objective: To synthesize a fluorinated polyester via step-growth polymerization.
Materials:
-
This compound (Monomer A)
-
Perfluorinated Diol (e.g., 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol) (Monomer B)
-
Anhydrous, high-boiling fluorinated solvent (e.g., perfluorodecalin)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
-
Reagent Charging:
-
In a glovebox or under a strong flow of inert gas, accurately weigh equimolar amounts of Monomer A and Monomer B.
-
Dissolve Monomer B in the anhydrous solvent within the reaction flask.
-
Slowly add Monomer A to the stirred solution at room temperature via a syringe.
-
-
Polymerization:
-
Slowly heat the reaction mixture to the desired temperature (e.g., 150-180 °C). The optimal temperature will depend on the specific monomers and solvent.[7]
-
Maintain the reaction at this temperature under a slow stream of inert gas for 12-24 hours. The inert gas flow helps to carry away the hydrogen fluoride (HF) byproduct. Caution: The exhaust must be passed through a suitable scrubber (e.g., a base trap) to neutralize the corrosive and toxic HF gas.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a non-solvent (e.g., chloroform or methanol, to be determined experimentally).[9]
-
Collect the polymer precipitate by filtration.
-
-
Purification and Drying:
-
Wash the collected polymer several times with the non-solvent to remove any unreacted monomer and oligomers.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Section 4: Polymer Characterization FAQs
After synthesis, proper characterization is essential to confirm the structure, molecular weight, and properties of your polymer.
Q7: My final polymer is discolored (yellow/brown). What causes this and how can it be prevented?
Discoloration in fluoropolymers is typically a sign of degradation or impurities.
Common Causes:
-
Thermal Degradation: Processing or reacting at excessively high temperatures can cause the polymer backbone to decompose. Fluoropolymers can begin to decompose at temperatures as low as 260 °C, releasing byproducts that can cause color.[16][17]
-
Initiator Residues: In radical polymerizations, certain initiator end-groups (e.g., from persulfates) can decompose at high processing temperatures, depositing carbon into the polymer matrix and causing discoloration.[15]
-
Impurities: Impurities in the monomers or solvent can degrade at high temperatures.
Preventative Measures:
-
Optimize Temperature: Carefully control the reaction and any subsequent processing temperatures to stay within the polymer's stable range. Use Thermogravimetric Analysis (TGA) to determine the onset of decomposition.
-
Choose a Stable Initiator: For radical polymerizations, select an initiator that either results in stable end-groups or can be effectively removed after polymerization.
-
Purify Monomers: Ensure high purity of all reagents before starting the reaction.
Q8: What are the standard analytical techniques for characterizing the resulting fluoropolymer?
A multi-technique approach is necessary to fully characterize your polymer.
Caption: Standard workflow for fluoropolymer characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most critical technique for confirming the successful incorporation of the fluorinated monomer into the polymer backbone. ¹H and ¹³C NMR are also used to verify the overall structure.[11][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer (e.g., the appearance of ester C=O and C-O stretches in a polyester) and the disappearance of the acyl fluoride C=O stretch.[11]
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. Finding a suitable mobile phase for highly fluorinated polymers can be challenging.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymer.[19] Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting point (Tm), if any.[19]
References
- E. I. Du Pont De Nemours and Co. (1994). Solvents for fluorinated polymers. U.S. Patent No. 5,290,846A.
-
L. C. Branco, et al. (2019). Strategies for the synthesis of fluorinated polyesters. RSC Advances, 9(4), 1734-1742. Available at: [Link]
-
Z. Jia, et al. (2024). Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. Polymer Chemistry, 15(10), 934-941. Available at: [Link]
-
L. Wang, et al. (2018). Synthesis of Branched Fluorine-containing Polyesters and their Properties. 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). Available at: [Link]
- E. I. Du Pont De Nemours and Co. (1995). Solvents for tetrafluoroethylene polymers. U.S. Patent No. 5,459,191A.
-
Semantic Scholar. (n.d.). Strategies for the synthesis of fluorinated polyesters. Retrieved from: [Link]
-
Cooper, A. I., et al. (1997). Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. Macromolecules, 30(4), 988-994. Available at: [Link]
-
T. P. Si, et al. (2013). Perfluoroacylfluorides : versatile intermediates for the preparation of functional fluorinated materials. POLITesi. Available at: [Link]
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Wikipedia. (n.d.). Polytetrafluoroethylene. Retrieved from: [Link]
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Gambaretto, G., et al. (2003). Synthesis and characterization of a new class of polyfluorinated alkanes: Tetrakis(perfluoroalkyl)alkane. Journal of Fluorine Chemistry, 121(1), 57-63. Available at: [Link]
-
Bunyard, W. C., et al. (2001). Perfluoropolyether Synthesis in Liquid Carbon Dioxide by Hexafluoropropylene Photooxidation. Macromolecules, 34(19), 6564-6568. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ameduri, B. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 1015-1051. Available at: [Link]
-
Plastics Europe. (2018). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]
-
P. A. K., et al. (2020). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers. Polymers, 12(11), 2588. Available at: [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from: [Link]
-
Vasu, V., et al. (2022). Towards the synthesis of VDF iodine transfer polymerization initiators from deactivated fluoroalkyl bromides. American Chemical Society. Available at: [Link]
-
Behnke, J., et al. (2021). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 13(16), 2686. Available at: [Link]
-
R. C. H. (2015). PTFE initiators : their influence on the physical properties of the polymer. University of Pretoria. Available at: [Link]
-
Ameduri, B. (2021). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Comptes Rendus. Chimie, 24(S2), 1-28. Available at: [Link]
-
Zhang, W., et al. (2013). Synthesis and polymerization of novel fluorinated methacrylates bearing alkoxyl groups derived from radical addition reaction of perfluoroisopropenyl ester. Journal of Fluorine Chemistry, 156, 219-224. Available at: [Link]
-
The Society of the Plastics Industry, Inc. (2009). Guide to the Safe Handling of Fluoropolymer Resins. Available at: [Link]
-
F. S., et al. (2020). Challenges in the Emulsion Co- and Terpolymerization of Vinylidene Fluoride. Biomacromolecules, 21(12), 4747-4760. Available at: [Link]
-
S. M., et al. (2022). Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. In Fluorinated Compounds: A Chemistry and Applications Perspective. Royal Society of Chemistry. Available at: [Link]
-
I. S., et al. (2005). Synthesis and characterization of an amorphous perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Journal of Polymer Science Part A: Polymer Chemistry, 43(13), 2737-2751. Available at: [Link]
-
University of North Carolina Wilmington. (n.d.). Synthesis and characterization of fluorinated molecularly imprinted polymers for PFAS. Retrieved from: [Link]
-
L. Z., et al. (2024). Challenges and opportunities in piezoelectric polymers: Effect of oriented amorphous fraction in ferroelectric semicrystalline polymers. arXiv. Available at: [Link]
-
M. S., et al. (2024). Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. Organic & Biomolecular Chemistry, 22(1), 81-86. Available at: [Link]
-
T. S. K., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(3), 1432. Available at: [Link]
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Technical Support Center: Octafluoroadipoyl Difluoride Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and purification of octafluoroadipoyl difluoride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of working with this versatile fluorinated building block. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure your success.
I. Synthesis of this compound via Simons Electrochemical Fluorination (ECF)
The industrial synthesis of this compound is predominantly achieved through the Simons Electrochemical Fluorination (ECF) process.[1][2][3] This method involves the electrolysis of a solution of adipoyl chloride in anhydrous hydrogen fluoride (aHF).[1] The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds.
Reaction Scheme:
ClOC(CH₂)₄COCl + 10HF → FOC(CF₂)₄COF + 10H₂ + 2HCl
Experimental Workflow for Simons ECF
Below is a generalized workflow for the electrochemical fluorination of adipoyl chloride. Specific parameters must be optimized for your particular setup.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Simons ECF of Adipoyl Chloride
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Actions & Explanations |
| Low or No Product Yield | 1. Presence of Water: Moisture in the anhydrous hydrogen fluoride (aHF) or on the glassware will lead to the hydrolysis of the acyl fluoride product to the corresponding carboxylic acid.[4] 2. Inadequate Fluorination: Insufficient current, low voltage, or short reaction time can result in incomplete conversion of the starting material. 3. Electrode Passivation: Formation of a non-conductive layer on the nickel anode can halt the electrochemical process. | 1. Ensure Anhydrous Conditions: Use freshly distilled aHF. Dry all glassware thoroughly in an oven and assemble under an inert atmosphere. The presence of water is a critical point of failure. 2. Optimize ECF Parameters: Maintain a cell potential around 5-6 V.[1] Monitor the current; a significant drop indicates consumption of the starting material. Ensure the theoretical amount of charge has passed for complete fluorination. 3. Electrode Maintenance: Periodically reverse the polarity of the electrodes to clean their surfaces. If passivation is severe, mechanical or chemical cleaning of the anode may be necessary. |
| Presence of Impurities in Crude Product | 1. Partially Fluorinated Byproducts: Incomplete fluorination will result in a mixture of partially fluorinated adipoyl difluorides. 2. C-C Bond Cleavage Products: The high energy of the ECF process can lead to the fragmentation of the carbon backbone, resulting in shorter-chain perfluoroacyl fluorides. 3. Cyclic Ethers: Intramolecular cyclization can occur, forming perfluorinated cyclic ethers. 4. Hydrolysis Product: Presence of octafluoroadipic acid due to residual moisture. | 1. & 2. Optimize ECF and Purification: Adjusting current density and temperature can influence the extent of fragmentation. Fractional vacuum distillation is crucial for separating these byproducts from the desired product.[5][6] 3. Control Reaction Conditions: Lowering the reaction temperature may reduce the rate of cyclization. 4. Rigorous Anhydrous Technique: As mentioned above, the exclusion of water is paramount. |
| Poor Separation During Distillation | 1. Inefficient Fractionating Column: The boiling points of the desired product and byproducts may be close, requiring a more efficient column. 2. Inappropriate Vacuum Level: The vacuum may not be low enough to allow for distillation at a temperature that prevents product decomposition. | 1. Use a High-Efficiency Column: Employ a packed column (e.g., with Raschig rings or structured packing) or a Vigreux column to increase the number of theoretical plates. 2. Optimize Vacuum and Temperature: Conduct the distillation under a high vacuum to lower the boiling points of the components, allowing for separation at a lower temperature and minimizing thermal degradation.[5][6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for the synthesis of this compound?
A1: The most common precursor is adipoyl chloride.[7] It can be synthesized from adipic acid by reacting it with an agent like thionyl chloride.[7]
Q2: What are the main safety concerns when working with the Simons ECF process?
A2: The primary hazard is the use of anhydrous hydrogen fluoride (aHF), which is extremely corrosive and toxic.[8][9][10][11] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat.[9][11] An emergency response plan, including access to calcium gluconate gel for HF burns, must be in place.[8][10][11]
Q3: How can I monitor the progress of the electrochemical fluorination?
A3: The reaction progress can be monitored by observing the current flow at a constant voltage. As the starting material is consumed, the conductivity of the electrolyte decreases, leading to a drop in the current. The total charge passed can also be calculated to determine the theoretical extent of the reaction. Additionally, the evolution of hydrogen gas at the cathode is an indicator that the electrolysis is proceeding.
Q4: What are the expected byproducts in the synthesis of this compound?
A4: Common byproducts include:
-
Partially fluorinated adipoyl difluorides: Compounds where not all hydrogens have been replaced by fluorine.
-
Shorter-chain perfluoroacyl fluorides: Resulting from the cleavage of the carbon-carbon backbone.
-
Perfluorinated cyclic ethers: Formed through intramolecular cyclization.
-
Octafluoroadipic acid: The hydrolysis product if water is present.[4]
Q5: What is the recommended method for purifying crude this compound?
A5: Fractional vacuum distillation is the most effective method for purifying this compound from byproducts.[5][6] This technique separates compounds based on their boiling points, and conducting it under vacuum allows the distillation to occur at lower temperatures, preventing thermal degradation of the product.
IV. Analytical Characterization
Accurate characterization of the final product and reaction intermediates is crucial for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of this compound and identifying byproducts.[12][13][14]
-
Sample Preparation: The crude or purified product can be dissolved in a suitable solvent that does not react with the acyl fluoride, such as a perfluorinated solvent.
-
Column Selection: A column with a non-polar or mid-polarity stationary phase is typically used for the separation of fluorinated compounds.
-
Expected Fragmentation: Perfluoroacyl fluorides exhibit characteristic fragmentation patterns in the mass spectrometer. Common fragments include the loss of a fluorine atom, the carbonyl group, and cleavage of the carbon-carbon backbone. The molecular ion peak may be observed, but it is often of low intensity.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an indispensable technique for the structural elucidation of fluorinated compounds.[15][16][17]
-
Chemical Shifts: The chemical shifts of the fluorine atoms in this compound will provide information about their chemical environment. The fluorine atoms on the acyl fluoride groups will have a distinct chemical shift compared to the fluorine atoms on the perfluorinated backbone.[16]
-
Purity Assessment: The presence of impurities, such as partially fluorinated species, will be evident from additional signals in the ¹⁹F NMR spectrum.
| Fluorine Environment | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| -C(F )=O | -70 to -20 |
| -CF ₂- | +80 to +140 |
Note: These are general ranges, and the exact chemical shifts will depend on the specific molecular structure and the solvent used.[16]
V. References
-
Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster, Zn4(OCOCF3)6O•CF3CO2H: Synthesis under Mild Conditions and Catalytic Transesterification and Oxazoline Formation. The Royal Society of Chemistry. Available from: [Link]
-
Electrochemical fluorination. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]
-
Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. ResearchGate. 2025. Available from: [Link]
-
Guidelines for the Safe Use of Hydrofluoric Acid. University of Kentucky. 2013. Available from: [Link]
-
Analysis of the products from the electrochemical fluorination of octanoyl chloride. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. Available from: [Link]
-
Process for the production of perfluoroalkanes. Google Patents. Available from:
-
Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. Available from: [Link]
-
Process for obtaining acylfluorides. Google Patents. Available from:
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health. Available from: [Link]
-
Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. Innovatech Labs. 2024. Available from: [Link]
-
Hydrofluoric Acid: Guidance for Laboratories. The University of Alabama. Available from: [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. 2025. Available from: [Link]
-
Process for the electrochemical fluorination of organic compounds. Google Patents. Available from:
-
Electrochemical fluorination (Simons process) – A powerful tool for the preparation of new conducting salts, ionic liquids and strong Brønsted acids. ResearchGate. 2025. Available from: [Link]
-
The simons electrochemical fluorination process (commercial development at 3M). Semantic Scholar. 1986. Available from: [Link]
-
Process for the preparation of derivatives of octafluoro-[1][1]paracylophane. Google Patents. Available from:
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available from: [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. Available from: [Link]
-
CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. De Gruyter. 2022. Available from: [Link]
-
Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. ResearchGate. 2024. Available from: [Link]
-
The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. LCGC International. Available from: [Link]
-
Preparation of fluoroalkanes. Google Patents. Available from:
-
Adipoyl chloride. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. 2017. Available from: [Link]
-
Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety. Available from: [Link]
-
Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by the Coulometric Titration Method. MDPI. 2018. Available from: [Link]
-
Application of Vacuum Membrane Distillation for Fluoride Removal. Research India Publications. 2014. Available from: [Link]
-
Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. ResearchGate. 2024. Available from: [Link]
-
Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. PubMed. 2024. Available from: [Link]
-
Fractional distillation of acid contaminants from sevoflurane. PubMed. Available from: [Link]
-
An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]
-
Fractional Distillation. Welch Vacuum. Available from: [Link]
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Application Of Vacuum Salt Distillation Technology For The Removal Of Fluoride And Chloride From Legacy Fissile Materials. International Atomic Energy Agency. 2011. Available from: [Link]
-
Synthesis of Partially Fluorinated Alkyl Triflates by Electrochemical Fluorination (Simons Process). PubMed. 2023. Available from: [Link]
-
High Vacuum Fractional Distillation (HVFD) Approach for Quality and Performance Improvement of Azadirachta indica Biodiesel. MDPI. Available from: [Link]
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Technical Support Center: Polymerization of Octafluoroadipoyl Difluoride (OFADF)
Welcome to the technical support guide for the optimization of polymerization reactions involving Octafluoroadipoyl Difluoride (OFADF). This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions to ensure the successful synthesis of high-performance fluorinated polyamides and polyesters.
Introduction to this compound (OFADF) Polymerization
This compound (OFADF), with the chemical structure FCO-(CF₂)₄-COF, is a highly reactive perfluorinated monomer ideal for step-growth polymerization.[1] Its acyl fluoride groups are more reactive than corresponding acyl chlorides, allowing for polymerization under milder conditions. The resulting polymers, typically fluorinated polyamides or polyesters, possess a unique combination of properties derived from their high fluorine content, including exceptional thermal stability, chemical inertness, and low surface energy.[2][3][4]
However, achieving high molecular weight and desirable material properties requires precise control over reaction conditions. This guide addresses the most common challenges encountered during OFADF polymerization.
Frequently Asked Questions (FAQs)
Q1: What types of polymerization is OFADF suitable for?
OFADF is primarily used in step-growth polymerization, specifically polycondensation reactions.[5] It readily reacts with nucleophilic co-monomers such as:
-
Diamines: To form fluorinated polyamides.
-
Diols: To form fluorinated polyesters.
-
Amino-phenols: To form fluorinated polyesteramides.
The high reactivity of the acyl fluoride groups allows these reactions to proceed efficiently, often at lower temperatures than required for less reactive monomers like dicarboxylic acids.[6]
Q2: Why use an acyl fluoride like OFADF over a more common acyl chloride?
Acyl fluorides offer several advantages over acyl chlorides in polymerization:
-
Higher Reactivity: The C-F bond in an acyl fluoride is highly polarized, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This often leads to faster reaction rates.[6]
-
Less Corrosive Byproduct: The condensation byproduct is hydrogen fluoride (HF), which, while hazardous, can be effectively scavenged. In contrast, hydrogen chloride (HCl) from acyl chlorides can be more corrosive to certain equipment and may lead to undesirable side reactions.
-
Improved Solubility: Fluorinated monomers and polymers often exhibit enhanced solubility in specialized organic solvents, which can be advantageous for solution polymerization.[7]
Q3: What are the critical safety precautions for handling OFADF and its reactions?
Handling OFADF and its subsequent polymerization requires strict safety protocols due to the hazards associated with both the monomer and the byproduct.
-
OFADF Monomer: It is toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin and eye irritation.[1]
-
Hydrogen Fluoride (HF) Byproduct: The reaction releases HF gas, which is extremely corrosive and toxic.
-
Moisture Sensitivity: OFADF will readily hydrolyze upon contact with moisture to form the corresponding carboxylic acid and HF, which can disrupt stoichiometry and halt polymerization.
Mandatory Safety Procedures:
-
Ventilation: All work must be conducted in a certified chemical fume hood with excellent airflow.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), a lab coat, and splash-proof safety goggles at all times.[10]
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent monomer hydrolysis. All reactions should be performed under an inert atmosphere (e.g., dry Nitrogen or Argon).[11]
-
HF Scavenging: The reaction setup must include a trap or an acid scavenger (e.g., pyridine, triethylamine) in the reaction mixture to neutralize the HF byproduct as it forms.[12]
-
Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be readily accessible.[9] Ensure all personnel are trained in its use.
Q4: Which solvents are recommended for OFADF polymerization?
The choice of solvent is critical for keeping the monomers and the growing polymer chain in solution. Premature precipitation will severely limit molecular weight gain.[11] Fluorinated polymers often require polar, aprotic solvents.[7][13]
-
Recommended Solvents: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).[7][14]
-
Solvent Purity: The solvent must be rigorously dried before use. The presence of water will consume the highly reactive OFADF monomer.
Troubleshooting Guide
This guide is structured to address specific experimental failures. Follow the diagnostic workflow to identify and solve the issue.
Problem 1: Low or No Polymer Yield
This is often the result of issues with reactants or the reaction environment.
-
Potential Cause A: Monomer Impurity
-
Why it happens: Monofunctional impurities in either the OFADF or the co-monomer (diamine/diol) act as "chain stoppers," preventing further polymerization and drastically reducing molecular weight and yield.[15][16]
-
Solution:
-
Verify the purity of your monomers using techniques like NMR or GC-MS.
-
If purity is below 99.5%, purify the monomers. OFADF can be purified by vacuum distillation. Diamines and diols can often be purified by recrystallization or sublimation.
-
-
-
Potential Cause B: Water Contamination
-
Why it happens: OFADF is extremely sensitive to moisture. Water will hydrolyze the acyl fluoride groups, rendering the monomer inactive for polymerization.
-
Solution:
-
Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere.
-
Use anhydrous grade solvents with very low water content (<50 ppm).
-
Maintain a positive pressure of a dry inert gas (Nitrogen or Argon) throughout the entire reaction setup and duration.
-
-
-
Potential Cause C: Incorrect Stoichiometry
-
Why it happens: Step-growth polymerization requires a precise 1:1 molar ratio of functional groups (e.g., -COF to -NH₂) to achieve high molecular weight.[11][16] Any deviation creates an excess of one functional group at the chain ends, stopping further growth.
-
Solution:
-
Use a high-precision analytical balance for weighing monomers.
-
Calculate molar equivalents based on the verified purity of each monomer, not just the bulk weight.
-
Ensure complete transfer of both monomers to the reaction vessel.
-
-
Problem 2: Low Molecular Weight / Brittle Polymer
Achieving a high degree of polymerization is essential for good mechanical properties. If you obtain a product, but it is a low-viscosity oil, a brittle powder, or a weak film, low molecular weight is the primary suspect.
-
Potential Cause A: Off-Balance Stoichiometry
-
Why it happens: Even a small deviation from a perfect 1:1 molar ratio has a dramatic negative effect on the final molecular weight, as described by the Carothers equation.[5]
-
Solution: Re-evaluate all calculations and weighing procedures as detailed in Problem 1C. Consider performing a titration on your monomers to determine the exact concentration of reactive groups.
-
-
Potential Cause B: Premature Polymer Precipitation
-
Why it happens: As the polymer chains grow, their solubility may decrease. If the polymer falls out of solution, the reactive chain ends become inaccessible, and polymerization stops.[11]
-
Solution:
-
Increase Solvent Volume: Run the reaction at a lower concentration.
-
Change Solvent: Switch to a solvent with better solvating power for the expected polymer (see FAQ Q4). Adding salts like LiCl (e.g., 5 wt% in DMAc) can sometimes improve the solubility of polyamides.[13]
-
Increase Reaction Temperature: Higher temperatures can increase polymer solubility. However, be cautious of potential side reactions or degradation.
-
-
-
Potential Cause C: Reaction Not Driven to Completion
-
Why it happens: Step-growth polymerization requires very high conversion rates (>99%) to achieve high molecular weight.[5][16] Insufficient reaction time or temperature will result in shorter chains.
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours).
-
Increase Reaction Temperature: Carefully increase the temperature in increments (e.g., 10°C) to enhance the reaction rate. Monitor for discoloration.
-
Efficient Byproduct Removal: The condensation reaction is often an equilibrium. Efficiently removing the HF byproduct (via inert gas sparging or vacuum) drives the reaction toward completion.[11]
-
-
Problem 3: Polymer Discoloration (Yellowing/Browning)
Discoloration typically indicates degradation or unwanted side reactions.
-
Potential Cause A: Reaction Temperature Too High
-
Why it happens: While heat can increase reaction rates, excessive temperatures can cause thermal degradation of the monomers or the resulting polymer backbone, leading to chromophore formation.[15] Fluoropolymers generally have high thermal stability, but this is not limitless.[3]
-
Solution: Determine the optimal temperature range. Run a series of small-scale reactions at different temperatures to find the highest temperature that can be used without causing discoloration.
-
-
Potential Cause B: Oxidative Degradation
-
Why it happens: The presence of oxygen at elevated temperatures can lead to oxidative side reactions that degrade the polymer.
-
Solution: Ensure the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) from start to finish. Purge the solvent and headspace of the reaction vessel with the inert gas before heating.
-
Experimental Protocols & Data
Table 1: Typical Starting Conditions for OFADF Polyamide Synthesis
| Parameter | Recommended Range | Rationale & Key Considerations |
| Monomer Ratio | 1.000 : 1.000 (OFADF:Diamine) | Strict stoichiometric balance is the most critical factor for achieving high molecular weight.[11][16] |
| Solvent | Anhydrous NMP or DMAc | Polar aprotic solvents are needed to maintain polymer solubility.[7][14] Must be <50 ppm water. |
| Concentration | 5-15% (w/v) | Balances reaction rate with the risk of premature precipitation. Start at 10%. |
| Temperature | 0°C to Room Temp (initial) | Initial monomer addition at 0°C can help control the exothermic reaction, then slowly warm to RT. |
| HF Scavenger | 2.2 equivalents of Pyridine | Neutralizes the HF byproduct to drive the reaction forward and prevent side reactions. |
| Atmosphere | Dry Nitrogen or Argon | Prevents moisture contamination and oxidative degradation.[11] |
| Reaction Time | 12 - 48 hours | High conversion is required; monitor reaction progress by viscosity increase. |
Protocol: General Procedure for Solution Polymerization of OFADF with an Aromatic Diamine
-
Glassware Preparation: Dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum overnight at 150°C. Assemble hot and cool under a stream of dry nitrogen.
-
Reagent Preparation: In an inert atmosphere glovebox, accurately weigh the aromatic diamine (1.00 eq.) into the reaction flask. Separately, weigh OFADF (1.00 eq.) into a sealed vial.
-
Reaction Setup: Transfer the flask to a fume hood. Add anhydrous NMP (to achieve ~10% w/v final concentration) and anhydrous pyridine (2.2 eq.) to the flask via a dry syringe. Cool the stirred solution to 0°C in an ice bath.
-
Monomer Addition: Using a dry syringe, slowly add the OFADF to the cooled, stirring diamine solution over 30 minutes. A viscous solution or precipitate (pyridinium fluoride) may form.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir under a positive nitrogen pressure for 24 hours. A significant increase in viscosity should be observed.
-
Isolation: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol or water) in a blender. The polymer should precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it extensively with methanol and then with hot deionized water to remove any residual solvent and pyridinium salts.
-
Drying: Dry the final polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.
Visualizations
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common polymerization issues.
Caption: Troubleshooting decision tree for OFADF polymerization.
General Reaction Scheme
This diagram illustrates the fundamental polycondensation reaction between OFADF and a diamine.
Caption: OFADF polycondensation with a generic diamine.
References
-
Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]
-
Hsiao, S. H., & Lin, S. W. (2012). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3077-3086. [Link]
-
Yang, C. P., Hsiao, S. H., & Chen, Y. C. (2002). Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 40(10), 1535-1546. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123466, this compound. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Perchloryl Fluoride. [Link]
-
Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1447-1454. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Standard Operating Procedure for: Fluorine Gas. [Link]
-
International Programme on Chemical Safety. (1993). International Chemical Safety Card: Perchloryl Fluoride. [Link]
-
Ismalaj, E., et al. (2016). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 12, 2456-2464. [Link]
-
Wikipedia. (n.d.). Fluoropolymer. [Link]
-
Lee, D. H., & Lee, K. Y. (1992). Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Polymer, 33(4), 801-811. [Link]
-
The Gu Lab, MIT. (n.d.). Step-Growth Polymerization. [Link]
-
Reddy, S. S., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3939. [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
-
Smith, D. W., et al. (2005). Material Properties of Fluoropolymers and Perfluoroalkyl-based Polymers. ACS Symposium Series, 903, 2-20. [Link]
-
Ribeiro, M. R., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(11), 1267. [Link]
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- 2. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
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"Octafluoroadipoyl difluoride" hydrolysis and prevention
Welcome to the technical support center for octafluoroadipoyl difluoride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive intermediate. As a perfluorinated acyl fluoride, this compound offers unique reactivity for the synthesis of advanced polymers and pharmaceutical derivatives. However, its high electrophilicity also renders it extremely susceptible to hydrolysis, a primary cause of experimental failure.
This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and prevent issues related to hydrolysis, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, with a focus on diagnosing and resolving issues stemming from premature hydrolysis.
Issue 1: Low or No Yield of the Desired Product in Acylation or Polymerization Reactions
Symptoms:
-
Significantly lower than expected yield of the target molecule.
-
Complete recovery of the starting nucleophile (e.g., alcohol, amine).
-
Formation of a white, crystalline solid that is insoluble in many organic solvents.
Root Cause Analysis:
The most probable cause is the hydrolysis of this compound to octafluoroadipic acid prior to or during the reaction. The highly electrophilic carbonyl carbons of the acyl fluoride are readily attacked by water molecules.[1] This reaction is often faster than the intended reaction with the desired nucleophile, especially if the nucleophile is sterically hindered or less reactive. The resulting octafluoroadipic acid is generally unreactive under standard acylation conditions and will not participate in the desired transformation.
Troubleshooting and Resolution Protocol:
-
Verify the Integrity of the Starting Material:
-
Before starting the reaction, analyze a small sample of your this compound using ¹⁹F NMR or FTIR spectroscopy.
-
¹⁹F NMR: The acyl fluoride (R-COF ) peak will have a characteristic chemical shift. The presence of the corresponding carboxylic acid will be indicated by the absence of this peak and the appearance of new signals corresponding to the fluorinated backbone of the diacid.
-
FTIR: Look for the characteristic C=O stretch of the acyl fluoride. Upon hydrolysis, this will be replaced by the broader C=O and O-H stretches of the carboxylic acid.
-
-
Ensure Rigorously Anhydrous Conditions:
-
Solvent Purity: Use freshly distilled solvents dried over an appropriate drying agent. Ensure the solvent is stored under an inert atmosphere.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of high-purity, dry nitrogen or argon. Use a Schlenk line or a glovebox for all manipulations.[2]
-
Reagents: Ensure all other reagents, especially nucleophiles, are thoroughly dried and deoxygenated.
-
-
Reaction Setup and Execution:
-
Add the this compound to the reaction mixture last, and do so slowly (dropwise) at a controlled temperature, often sub-ambient (e.g., 0°C or -78°C), to manage the exothermicity of the reaction and favor the desired reaction pathway over hydrolysis.
-
Issue 2: Inconsistent Reaction Kinetics or Polymer Molecular Weight
Symptoms:
-
Batch-to-batch variability in reaction times.
-
Broad or unpredictable molecular weight distribution in polymerization reactions.
-
Difficulty in reproducing results.
Root Cause Analysis:
Trace amounts of moisture can act as an initiator or a chain terminator in polymerization reactions, leading to inconsistent results. The hydrolysis of one or both acyl fluoride groups of this compound changes the stoichiometry of the reactants. For instance, in a step-growth polymerization, the formation of the mono-hydrolyzed species (octafluoroadipic acid monofluoride) will lead to chain termination, thereby limiting the polymer's molecular weight.
Troubleshooting and Resolution Protocol:
-
Quantify Water Content:
-
If possible, use Karl Fischer titration to determine the water content of your solvents and liquid reagents to ensure they meet the stringent requirements of your reaction.
-
-
Implement a Scavenger:
-
In non-protic systems, consider the use of a water scavenger that does not interfere with your primary reaction. This must be chosen carefully based on the reactivity of your system.
-
-
Strict Stoichiometric Control:
-
Re-verify the purity of your this compound before each reaction to ensure accurate stoichiometric calculations. If partial hydrolysis is detected, the material should be repurified or discarded.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrolysis?
The primary and essentially sole product of complete hydrolysis is octafluoroadipic acid (HOOC-(CF₂)₄-COOH). The reaction also produces two equivalents of hydrogen fluoride (HF).[1]
Q2: How can I safely store this compound to prevent hydrolysis?
Store this compound in a tightly sealed container made of a compatible material (e.g., fluoropolymer or glass with a PTFE-lined cap) under a dry, inert atmosphere (argon or nitrogen). It should be stored in a cool, dry place, away from sources of moisture. For long-term storage, consider sealing in an ampoule under vacuum or inert gas.
Q3: What are the best practices for handling this compound in the lab?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl or Viton are recommended), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inert Atmosphere Techniques: Use a glovebox or Schlenk line for all transfers and manipulations.[2]
-
Syringes and Needles: Use oven-dried syringes and needles that have been purged with inert gas for transferring the liquid.
Q4: Which solvents are recommended for reactions involving this compound?
The choice of solvent is critical and depends on the specific reaction. However, all solvents must be rigorously dried and deoxygenated.
| Solvent Class | Recommended Solvents | Drying Agents | Notes |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | CaH₂, Molecular Sieves (3Å or 4Å) | Ensure compatibility with your reaction. DMF and DMSO can be difficult to dry completely. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et₂O), Dioxane | Sodium/Benzophenone, Molecular Sieves | Prone to peroxide formation; use freshly distilled. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | CaH₂, P₂O₅ | P₂O₅ is a very effective but highly reactive drying agent. |
| Hydrocarbons | Toluene, Hexanes | Sodium/Benzophenone | Suitable for reactions where polarity is not required. |
Q5: How can I remove acidic byproducts like HF from my reaction mixture?
Hydrogen fluoride is a hazardous and corrosive byproduct of hydrolysis. It can be neutralized by a non-nucleophilic, sterically hindered base such as proton sponge or diisopropylethylamine (DIPEA). Alternatively, a gentle aqueous workup with a weak base (e.g., saturated sodium bicarbonate solution) can be performed, but this will also hydrolyze any remaining this compound.
Q6: What are the key differences in reactivity between this compound and its non-fluorinated analog, adipoyl chloride?
The perfluorinated backbone has a strong electron-withdrawing inductive effect, which makes the carbonyl carbons of this compound significantly more electrophilic than those of adipoyl chloride. This enhanced reactivity makes it more susceptible to nucleophilic attack, including hydrolysis. However, the resulting C-F bond in the acyl fluoride is stronger than the C-Cl bond in the acyl chloride, which can influence the stability of the tetrahedral intermediate in some reactions.[3][4]
References
-
PubChem. This compound | C6F10O2 | CID 123466. Available from: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. 2008. Available from: [Link]
-
National Center for Biotechnology Information. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. 2024;20:921-930. Available from: [Link]
-
Chemistry LibreTexts. Drying Agents. 2024. Available from: [Link]
- Delloyd's Lab-Tech Chemistry resource. SOLVENT DRYING AND DRYING AGENTS.
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Available from: [Link]
-
RSC Publishing. The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media; Evidence for Two Mechanisms. J. Chem. Soc., Perkin Trans. 2, 1993, 1091-1095. Available from: [Link]
-
ACS Publications. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. 2020;22(19):7532-7536. Available from: [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. 2012. Available from: [Link]
Sources
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- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Purity Analysis of Octafluoroadipoyl Difluoride for High-Performance Polymerization
Welcome to the technical support center for Octafluoroadipoyl Difluoride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive monomer in polymerization processes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The purity of this compound is paramount for achieving high molecular weight polymers with desired properties, and this guide addresses the common challenges and questions that arise during its analysis and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity so critical for polymerization?
This compound (OADF), with the chemical formula C₆F₁₀O₂, is a perfluorinated diacyl fluoride monomer.[1][2] Its structure consists of a six-carbon chain with all hydrogen atoms replaced by fluorine, terminated at both ends by highly reactive acyl fluoride groups (-COF).
The primary application of OADF is in step-growth polymerization to produce fully fluorinated polyesters or polyamides. In this type of polymerization, the monomer must have two reactive functional groups (bifunctional) to allow for the continuous growth of the polymer chain. The final molecular weight of the polymer is extremely sensitive to three key factors:
-
High reaction conversion (approaching 100%).
-
The absence of side reactions.
-
A precise 1:1 stoichiometric balance between the reacting functional groups.[3][4]
Impurities in the OADF monomer can disrupt this delicate balance, leading to premature chain termination and resulting in low molecular weight polymers with inferior mechanical and thermal properties.
Q2: What are the most common impurities in this compound and where do they come from?
Impurities typically arise from the synthesis process or subsequent degradation. The most common synthesis route involves the fluorination of Octafluoroadipic Acid.[3] Therefore, the likely impurities are:
-
Octafluoroadipic Acid (Diacid): This results from incomplete fluorination of the starting material. While it is bifunctional, its carboxylic acid groups (-COOH) have different reactivity compared to acyl fluoride groups, which can disrupt polymerization kinetics and stoichiometric balance if not accounted for.
-
Monofunctional Impurities: These are the most detrimental to achieving high molecular weight. The primary example is the mono-acyl fluoride, mono-carboxylic acid species (HOOC-(CF₂)₄-COF). This can form from incomplete fluorination or, more commonly, from the partial hydrolysis of OADF by trace amounts of water.
-
Water (H₂O): As an acyl fluoride, OADF is highly susceptible to hydrolysis. Water reacts with the acyl fluoride groups to form the corresponding carboxylic acid, effectively creating the impurities mentioned above.[5]
-
Residual Fluorinating Agents or Solvents: Depending on the synthesis and purification process, trace amounts of reagents used to convert the diacid to the diacyl fluoride may remain.
The diagram below illustrates the relationship between OADF and its common hydrolysis-related impurities.
Caption: Hydrolysis pathway of this compound.
Troubleshooting Guide: Polymerization Issues
Problem 1: Low Molecular Weight of the Final Polymer
You've run your polymerization reaction to completion, but the resulting polymer has a low number-average molecular weight (Mn), leading to poor mechanical properties.
Root Cause Analysis: The most probable cause is chain termination due to monofunctional impurities in your OADF monomer. In step-growth polymerization, a monofunctional impurity acts as a "chain stopper."[6] Once it reacts with one end of a growing polymer chain, that chain end becomes non-reactive and can no longer propagate.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymer.
Actionable Solutions:
-
Quantify Impurities: Use the analytical protocols below (¹⁹F NMR is particularly effective) to quantify the level of monofunctional impurities.
-
Purify the Monomer: If significant monofunctional impurities are detected, the OADF must be repurified, typically via fractional distillation under inert atmosphere.
-
Adjust Stoichiometry: If the impurity is primarily the diacid, you may be able to compensate by carefully adjusting the amount of your other co-monomer to maintain a 1:1 ratio of reactive groups, though this is less ideal as reaction kinetics may differ.
Problem 2: Inconsistent Polymerization Results or Batch-to-Batch Variability
You find that different batches of OADF monomer produce polymers with different properties, even when using the same polymerization protocol.
Root Cause Analysis: This issue almost always points to inconsistent purity of the monomer batches. OADF is sensitive to moisture, and improper handling or storage can lead to degradation over time. A new bottle may meet specifications, but a previously opened bottle may have undergone partial hydrolysis.
Actionable Solutions:
-
Implement Strict Quality Control (QC): Analyze every new batch of OADF upon receipt and before each use. Do not assume a previously opened bottle has the same purity.
-
Inert Atmosphere Handling: Handle OADF exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture ingress.
-
Proper Storage: Store OADF in a tightly sealed container with a desiccant, in a cool, dark place.
Analytical Protocols for Purity Assessment
Method 1: ¹⁹F NMR Spectroscopy (Primary Method)
¹⁹F NMR is the most powerful technique for analyzing OADF purity because it provides direct, quantitative information about all fluorine-containing species in the sample without the need for derivatization.[7]
Rationale: The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[4] This allows for clear differentiation between the fluorine atoms in the acyl fluoride group (-COF ), those on the carbon backbone adjacent to the carbonyl (α-CF ₂), and those further down the chain (β, γ-CF ₂). Crucially, the hydrolysis of a -COF group to a -COOH group eliminates the acyl fluoride signal and slightly alters the chemical shift of the adjacent α-CF₂ group, allowing for easy identification and quantification of impurities.
Exemplar Protocol:
-
Sample Preparation: In a glovebox, prepare a solution of ~30-50 mg of OADF in an anhydrous NMR solvent (e.g., CDCl₃ or Acetone-d₆). Add a known amount of an internal standard with a distinct ¹⁹F signal, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm).
-
Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for accurate integration.
-
Data Analysis:
-
Identify the signals corresponding to OADF and the impurities. The expected chemical shifts (referenced to CFCl₃) are provided in the table below.
-
Integrate the distinct signals. The purity can be calculated by comparing the integral of the main OADF signals to the sum of all fluorine-containing species' integrals. The concentration of specific impurities can be determined relative to the internal standard.
-
Table 1: Representative ¹⁹F NMR Chemical Shifts
| Compound/Functional Group | Fluorine Position | Plausible Chemical Shift (δ, ppm) | Notes |
| This compound | -COF | +20 to +45 | Highly deshielded, characteristic of acyl fluorides. |
| α-CF₂ | -118 to -122 | Adjacent to the -COF group. | |
| β,γ-CF₂ | -122 to -126 | Interior methylene fluorines. | |
| Mono-hydrolyzed Impurity | α-CF₂ (next to -COOH) | -119 to -123 | Shifted slightly from the α-CF₂ next to -COF. |
| α-CF₂ (next to -COF) | -118 to -122 | Remains unchanged on the other side. | |
| β,γ-CF₂ | -122 to -126 | Largely unaffected. | |
| Octafluoroadipic Acid | α-CF₂ | -119 to -123 | Both α-CF₂ groups are now in this environment. |
| β,γ-CF₂ | -122 to -126 |
Note: These are estimated values based on typical ranges for perfluorinated compounds.[8] Actual shifts may vary with solvent and concentration. An authentic standard is required for definitive assignment.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to separate volatile impurities but presents challenges due to the high reactivity of OADF.
Rationale: GC separates compounds based on their boiling point and interaction with the stationary phase. MS provides mass information for identification. While powerful, OADF can react with active sites in the GC inlet or column, or with trace moisture, potentially degrading the sample and giving an inaccurate purity reading. It is often better suited for identifying less reactive, non-acidic impurities. Analysis of the corresponding diacid impurity typically requires a derivatization step to convert the carboxylic acid groups to esters, making them more volatile.[6][9]
Exemplar Protocol (for direct analysis):
-
Instrumentation: Use a well-conditioned, low-polarity column (e.g., 5% phenyl-methylpolysiloxane). Ensure the entire system, from the injector to the detector, is free of moisture and active sites.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a high-purity, anhydrous solvent (e.g., hexane or ethyl acetate).
-
GC Conditions:
-
Inlet: Use a low injection temperature (e.g., 100-120 °C) to minimize on-instrument degradation.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and use a fast ramp (e.g., 20 °C/min) to elute the reactive compound quickly.
-
Carrier Gas: High-purity Helium or Hydrogen.
-
-
MS Detection: Use Electron Impact (EI) ionization. The mass spectrum of OADF will show characteristic fragmentation patterns, including the loss of a fluorine atom, a -COF group, and various CₓFᵧ fragments.
Expected Observations:
-
The main peak will be OADF.
-
Earlier eluting peaks may correspond to residual solvents or lower boiling point byproducts.
-
Later eluting peaks could indicate higher molecular weight impurities. The diacid will likely not elute well, if at all, without derivatization.
References
-
Kłos, M., & Asztemborska, M. (2013). Recent developments in methods for analysis of perfluorinated persistent pollutants. Mikrochimica Acta, 180(9-10), 957–971. Retrieved from [Link]
-
Orata, F., et al. (2009). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. ResearchGate. Retrieved from [Link]
-
Thrasher, J. S., & Waterfeld, A. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChE Resources. (2020). STEP-GROWTH (CONDENSATION) POLYMERIZATION. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). STEP-GROWTH (CONDENSATION) POLYMERIZATION. Retrieved from [Link]
Sources
- 1. This compound | C6F10O2 | CID 123466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. exfluor.com [exfluor.com]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions of Octafluoroadipoyl Difluoride with Nucleophiles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Octafluoroadipoyl Difluoride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered when using this highly reactive, bifunctional reagent. Our focus is on providing practical, field-proven insights to help you anticipate and mitigate common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and reactivity of this compound.
Q1: My reaction with a primary amine is giving a complex mixture of products instead of the expected diamide. What's going wrong?
This is a classic issue stemming from the high reactivity of the acyl fluoride groups and the nature of the amine nucleophile. Several concurrent reactions are likely occurring.
-
Causality:
-
Stoichiometric Imbalance: this compound has two electrophilic sites. If less than two equivalents of the amine are used, you will inevitably get a mixture of the mono-substituted amide-acyl fluoride and the desired di-substituted diamide. These can be difficult to separate.
-
In-situ Acid Formation: The reaction of an acyl fluoride with a primary amine (R-NH₂) produces one equivalent of hydrogen fluoride (HF) for each acyl fluoride group that reacts. This HF will protonate the starting amine, converting it into a non-nucleophilic ammonium fluoride salt (R-NH₃⁺F⁻). This effectively removes your nucleophile from the reaction, halting it or leading to incomplete conversion and a complex product mixture.
-
Hydrolysis: Acyl fluorides are extremely sensitive to moisture. Any water present in your reagents or solvent will hydrolyze the acyl fluoride to the corresponding carboxylic acid. This acid can then participate in acid-base reactions with your amine, further complicating the mixture.
-
-
Troubleshooting Protocol:
-
Use a Hindered Base: Add at least two equivalents of a non-nucleophilic, hindered tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your reaction mixture. This base will scavenge the HF produced, preventing the protonation of your primary amine nucleophile.
-
Control Stoichiometry: Use slightly more than two equivalents of the primary amine to ensure complete conversion to the diamide.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Q2: I'm trying to synthesize a mono-substituted ester using one equivalent of an alcohol, but I'm getting a significant amount of the di-ester and unreacted starting material. How can I improve selectivity?
Achieving mono-substitution on a symmetric difunctional molecule is a significant challenge due to statistical probability. Once the first substitution occurs, the second site is often just as, if not more, reactive.
-
Causality:
-
Statistical Distribution: If you mix one mole of the diacyl fluoride with one mole of the alcohol, you will statistically end up with a mixture of di-ester, mono-ester, and unreacted starting material. It is very difficult to stop the reaction cleanly at the mono-substituted stage.
-
Reactivity Equivalence: The two acyl fluoride groups are electronically independent, meaning the reaction at one end does not significantly deactivate the other end.
-
-
Troubleshooting Protocol:
-
Use a Large Excess of the Diacyl Fluoride: To favor mono-substitution, use a large excess (5-10 equivalents) of this compound relative to the alcohol. This ensures the alcohol is more likely to encounter an unreacted molecule than a mono-substituted one. The unreacted excess starting material can then be removed, often by distillation, after the reaction.
-
Slow Addition at Low Temperature: Dissolve the alcohol in an anhydrous solvent and add it dropwise to a cooled solution (-78 °C to 0 °C) of the excess diacyl fluoride. This minimizes local concentration effects and reduces the chance of a single alcohol molecule reacting twice with the same diacyl fluoride molecule.
-
Q3: My reaction is sluggish, even with a strong nucleophile. Could the perfluoroalkyl chain be interfering?
While the perfluoroalkyl chain is highly electron-withdrawing and activates the carbonyl group, it can also create solubility issues that hinder reactivity.
-
Causality:
-
Poor Solubility: Perfluorinated compounds are often poorly soluble in common organic solvents like THF, diethyl ether, or dichloromethane.[2] If your nucleophile and the diacyl fluoride are not in the same phase, the reaction rate will be dramatically reduced. This is a common issue when working with long-chain fluorinated molecules.[2]
-
Steric Hindrance: While less common, a very bulky nucleophile might experience some steric hindrance from the fluorinated chain.
-
-
Troubleshooting Protocol:
-
Solvent Screening: The choice of solvent is critical. Fluorinated solvents like trifluorotoluene (TFT) or perfluorohexanes can be excellent choices to improve the solubility of the diacyl fluoride. Alternatively, polar aprotic solvents like acetonitrile (ACN) or DMF can sometimes solvate both reactants effectively.
-
Phase-Transfer Catalysis: If you are using an ionic nucleophile (e.g., a carboxylate salt) that is insoluble in your organic solvent, consider using a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to shuttle the nucleophile into the organic phase.
-
Part 2: Troubleshooting Guide for Specific Nucleophiles
This section provides a more granular, issue-and-solution-oriented guide for specific classes of nucleophiles.
Issue 1: Uncontrolled Polymerization with Diols or Diamines
-
Symptom: The reaction mixture rapidly becomes a viscous, insoluble gel or solid upon addition of the nucleophile.
-
Root Cause: this compound is a classic monomer for producing fluorinated polymers like polyesters and polyamides.[3] When mixed with another bifunctional monomer like a diol or diamine, rapid polycondensation occurs.
-
Corrective Action:
-
For Polymer Synthesis: If polymerization is the goal, this is the expected outcome. Use high-dilution conditions to control the rate and achieve a higher molecular weight.
-
To Avoid Polymerization: If you are trying to synthesize a cyclic compound or a specific oligomer, you must use high-dilution conditions. This involves slowly adding a solution of both monomers simultaneously from separate addition funnels into a large volume of solvent. This favors intramolecular reactions (cyclization) or controlled oligomerization over intermolecular polymerization.
-
Issue 2: Hydrolysis and Carboxylic Acid Contamination
-
Symptom: IR analysis of the product shows a broad O-H stretch around 3000 cm⁻¹, and NMR indicates the presence of unexpected acidic protons. The product is difficult to purify.
-
Root Cause: Perfluoroacyl fluorides are highly susceptible to hydrolysis by atmospheric moisture or residual water in solvents, forming the corresponding perfluorinated dicarboxylic acid.[1][4]
-
Corrective Action:
-
Implement Rigorous Anhydrous Techniques: This is the most critical factor.
-
Glassware: Oven-dry all glassware at >120°C overnight or flame-dry under vacuum immediately before use.[1]
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality packaged anhydrous solvents and use them immediately after opening.
-
Atmosphere: Assemble the reaction apparatus while hot and flush with a dry, inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Purification: If hydrolysis has already occurred, the resulting dicarboxylic acid can sometimes be removed by a mild aqueous basic wash (e.g., with NaHCO₃ solution). However, this may risk hydrolyzing any remaining acyl fluoride groups. A better approach is often column chromatography on silica gel, though the high polarity of the diacid can cause streaking.
-
Issue 3: Incomplete Reaction or No Reaction with Alcohols
-
Symptom: After extended reaction time and workup, you recover mostly unreacted starting material.
-
Root Cause: While alcohols are nucleophiles, they are weaker than amines. The reaction to form an ester from an acyl fluoride and an alcohol is generally slower and requires catalysis or activation.[4]
-
Corrective Action:
-
Add a Base Catalyst: The reaction is catalyzed by a base. Use a tertiary amine like pyridine or triethylamine (in stoichiometric amounts) to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HF byproduct.
-
Increase Temperature: If the reaction is still slow at room temperature, gently heating the mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully for potential side reactions.
-
Part 3: Data & Diagrams
Table 1: Troubleshooting Summary for Common Nucleophiles
| Nucleophile Class | Common Problem | Primary Cause(s) | Recommended Solution |
| Primary/Secondary Amines | Complex mixture, incomplete reaction | HF byproduct protonates amine | Add ≥2 eq. of a non-nucleophilic base (e.g., TEA, DIPEA). |
| Alcohols | Low or no conversion | Weak nucleophilicity of alcohol | Add a base catalyst (e.g., pyridine, TEA); gentle heating may be required. |
| Water (Moisture) | Formation of dicarboxylic acid impurity | High reactivity and hygroscopic nature of acyl fluoride | Employ rigorous anhydrous techniques under an inert atmosphere. |
| Diols / Diamines | Uncontrolled polymerization | Bifunctional nature of both reactants | Use high-dilution conditions for controlled reactions. |
| Any Nucleophile | Sluggish or biphasic reaction | Poor solubility of the fluorinated reagent | Screen fluorinated solvents (e.g., trifluorotoluene) or polar aprotics (ACN). |
Diagram 1: Troubleshooting Workflow for Amine Reactions
This diagram outlines the decision-making process when troubleshooting reactions between this compound and amine nucleophiles.
Caption: Troubleshooting decision tree for amine reactions.
Diagram 2: General Nucleophilic Acyl Substitution Mechanism
This diagram illustrates the fundamental two-step addition-elimination mechanism for the reaction of an acyl fluoride with a nucleophile.
Sources
Technical Support Center: Optimizing Polymer Yields from Octafluoroadipoyl Difluoride
Welcome to the Technical Support Center for Polymer Synthesis using Octafluoroadipoyl Difluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and quality of polymers derived from this highly reactive fluorinated monomer. As Senior Application Scientists, we have synthesized field-proven insights and established scientific principles to address the unique challenges associated with this compound.
Section 1: Understanding the Chemistry of this compound Polymerization
This compound is a highly reactive monomer due to the excellent leaving group nature of the fluoride ion from the acyl fluoride moiety. This high reactivity allows for rapid polymerization at low temperatures but also presents challenges related to side reactions and sensitivity to impurities. The primary polymerization reactions involve polycondensation with nucleophilic co-monomers such as diols to form polyesters and diamines to form polyamides.
A critical aspect of these reactions is the in-situ formation of hydrogen fluoride (HF) as a byproduct. HF is corrosive and can participate in side reactions, potentially leading to polymer degradation or inhibition of the polymerization process. Therefore, effective scavenging of HF is paramount for achieving high molecular weight and high-yield polymers.[1][2]
Section 2: Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis of fluorinated polyesters and polyamides using this compound. These protocols are designed to be self-validating by incorporating in-process checks and characterization steps.
Solution Polycondensation of this compound with an Aromatic Diol (e.g., Bisphenol A)
This method is suitable for producing high-performance fluorinated polyesters with good thermal stability.
Materials:
-
This compound (≥98% purity)
-
Bisphenol A (recrystallized, ≥99% purity)
-
Anhydrous pyridine (or other suitable acid scavenger like a hindered tertiary amine)
-
Anhydrous N,N-dimethylacetamide (DMAc) (or other suitable polar aprotic solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Protocol:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: In the flask, dissolve an equimolar amount of Bisphenol A in anhydrous DMAc. To this solution, add a twofold molar excess of anhydrous pyridine as an acid scavenger.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side reactions.
-
Addition of Acyl Difluoride: Dissolve an equimolar amount of this compound in a minimal amount of anhydrous DMAc and add it to the dropping funnel. Add the this compound solution dropwise to the stirred diol solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride, and then with water to remove any residual salts.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization:
-
FT-IR: Confirm the formation of the ester linkage (C=O stretch around 1740-1760 cm⁻¹) and the disappearance of the acyl fluoride (C=O stretch around 1850 cm⁻¹) and hydroxyl groups.
-
¹H and ¹⁹F NMR: Confirm the polymer structure and assess purity.[3][4][5][6][7][8]
-
GPC/SEC: Determine the molecular weight and molecular weight distribution.
Interfacial Polycondensation of this compound with an Aliphatic Diamine (e.g., Hexamethylenediamine)
This technique is ideal for the rapid synthesis of high molecular weight fluorinated polyamides at the interface of two immiscible liquids.[2][9][10][11]
Materials:
-
This compound (≥98% purity)
-
Hexamethylenediamine (≥99% purity)
-
Sodium hydroxide (or other suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Methanol (for washing)
Protocol:
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and a twofold molar excess of sodium hydroxide (to neutralize the HF byproduct).
-
Organic Phase Preparation: Prepare a solution of this compound in an immiscible organic solvent like dichloromethane.
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.[2][9]
-
Polymer Isolation: Using forceps, gently grasp the polymer film at the center and continuously pull it out of the beaker. A continuous rope of polyamide will be formed.
-
Washing: Wash the polymer rope thoroughly with deionized water to remove unreacted diamine and sodium fluoride, followed by a methanol wash.
-
Drying: Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
Characterization:
-
FT-IR: Confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
¹H and ¹⁹F NMR: Verify the polymer structure.[3][4][5][6][7][8]
-
TGA/DSC: Evaluate the thermal properties of the resulting polyamide.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the polymerization of this compound in a question-and-answer format.
Q1: My polymer yield is consistently low. What are the likely causes?
A1: Low polymer yield is a frequent issue and can stem from several factors:
-
Monomer Purity: this compound is highly susceptible to hydrolysis. Any moisture present in the reactants, solvents, or glassware will convert the acyl fluoride to a less reactive carboxylic acid, which can inhibit polymerization. Similarly, impurities in the co-monomer (diol or diamine) can act as chain terminators.[12]
-
Solution: Ensure all monomers are of high purity (≥98%). Recrystallize or distill co-monomers if necessary. Use freshly dried, anhydrous solvents and flame-dried glassware. Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).
-
-
Stoichiometry: Polycondensation reactions are highly sensitive to the stoichiometric balance of the functional groups. A slight excess of one monomer can significantly limit the achievable molecular weight and, consequently, the isolated yield of high polymer.
-
Solution: Accurately weigh and dispense both monomers to ensure a 1:1 molar ratio.
-
-
Inefficient HF Scavenging: The byproduct, hydrogen fluoride (HF), can react with the polymer backbone or interfere with the polymerization process. If not effectively neutralized, it can lead to lower molecular weight and reduced yield.[1]
-
Solution: Use at least a twofold molar excess of an appropriate acid scavenger (e.g., anhydrous pyridine, triethylamine) in solution polymerization. In interfacial polymerization, a suitable base like sodium hydroxide in the aqueous phase is crucial.[10]
-
-
Side Reactions: The high reactivity of this compound can lead to unwanted side reactions with certain solvents or impurities, consuming the monomer and reducing the yield.
-
Solution: Choose a stable, polar aprotic solvent like DMAc or NMP for solution polymerization. Avoid solvents with reactive protons.
-
Q2: I'm obtaining a low molecular weight polymer. How can I increase it?
A2: Achieving high molecular weight is critical for desirable polymer properties. Here’s how to troubleshoot this issue:
-
Monomer Purity and Stoichiometry: As with low yield, these are the primary culprits. Even trace amounts of monofunctional impurities can act as chain cappers.[12]
-
Solution: Follow the rigorous purification and stoichiometric balancing procedures mentioned in A1.
-
-
Reaction Time and Temperature: Polycondensation reactions require sufficient time to reach high molecular weights. Low temperatures can slow down the reaction rate, while excessively high temperatures can cause polymer degradation.[13]
-
Solution: For solution polymerization, ensure the reaction proceeds for an adequate duration (e.g., 12-24 hours). For low-temperature solution polymerizations, starting at 0°C and slowly warming to room temperature is a common strategy.
-
-
Efficient Removal of Byproducts: In addition to scavenging HF, in some high-temperature polycondensation setups, the removal of other small molecule byproducts (if any) under vacuum can drive the equilibrium towards polymer formation.
-
Solution: For melt or high-temperature solution polymerization, applying a vacuum in the later stages of the reaction can help increase the molecular weight.
-
-
Catalyst Choice: While often not strictly necessary for the highly reactive this compound, in some cases, a catalyst can promote the reaction to higher conversions and molecular weights.
-
Solution: For polyester synthesis, catalysts like tin or titanium compounds can be explored, but their compatibility with the fluorinated system must be verified to avoid side reactions.
-
Q3: My reaction mixture turns brown/dark, and the resulting polymer is discolored. What's happening?
A3: Discoloration is often a sign of degradation or side reactions.
-
Thermal Degradation: Exposing the polymer to excessive temperatures during the reaction or work-up can cause it to degrade.
-
Solution: Maintain the recommended reaction temperature. If a high-temperature step is necessary, minimize its duration. During drying, use a vacuum oven at a moderate temperature.
-
-
Oxidation: The presence of oxygen, especially at elevated temperatures, can lead to oxidative degradation.
-
Solution: Ensure the reaction is carried out under a consistently inert atmosphere.
-
-
Side Reactions with Solvent or Impurities: Some solvents or impurities might react with the monomers or the polymer at reaction temperatures, leading to colored byproducts.
-
Solution: Use high-purity, appropriate solvents. Ensure all starting materials are free from contaminants.
-
Q4: I'm observing gel formation in my reaction. How can I prevent this?
A4: Gel formation indicates cross-linking, which is undesirable for producing linear, processable polymers.
-
Impurities with More Than Two Functional Groups: If your diol or diamine monomer contains impurities with three or more reactive groups (e.g., triols, triamines), they can act as cross-linking agents.
-
Solution: Use highly pure monomers. Analyze the purity of your co-monomers by techniques like NMR or chromatography to ensure the absence of polyfunctional impurities.
-
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the polymer backbone can sometimes lead to cross-linking.
-
Solution: Employ lower reaction temperatures where possible. The high reactivity of this compound often allows for polymerization at or below room temperature.
-
Q5: How can I confirm the purity of my this compound monomer before use?
A5: Monomer purity is critical for successful polymerization.
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for assessing the purity of fluorinated compounds. The spectrum should show the expected signals for the acyl fluoride and the perfluorinated backbone, and the absence of signals from common impurities like the corresponding carboxylic acid or HF.[4][5][6][7][8] A typical chemical shift for an acyl fluoride (COF) is around +20 to +40 ppm relative to CFCl₃.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
-
Hydrolysis Test: A simple qualitative test is to expose a small sample to moist air. The evolution of HF (detectable with wet pH paper) indicates the presence of the reactive acyl fluoride.
Section 4: Visualizations and Data
Diagrams
Workflow for Troubleshooting Low Molecular Weight Polymer
Caption: A logical workflow for diagnosing and resolving issues of low molecular weight in polycondensation reactions involving this compound.
Interfacial Polymerization Setup
Caption: A schematic representation of the unstirred interfacial polymerization technique for synthesizing fluorinated polyamides.
Data Tables
Table 1: Typical ¹⁹F NMR Chemical Shifts for Monomer and Polymer
| Functional Group | Typical Chemical Shift (ppm vs. CFCl₃) | Notes |
| -CF ₂-COF | -118 to -122 | Alpha to acyl fluoride |
| -CF ₂-CF₂-COF | -120 to -124 | Beta to acyl fluoride |
| -COF | +20 to +40 | Acyl fluoride |
| -CF ₂-COO- | -119 to -123 | Alpha to ester |
| -CF ₂-CONH- | -119 to -123 | Alpha to amide |
Note: Chemical shifts are approximate and can vary with solvent and polymer microstructure.[4][5][6][7][8]
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Polymer Yield | Impure monomers, incorrect stoichiometry, inefficient HF scavenging | Purify monomers, ensure 1:1 molar ratio, use excess acid scavenger |
| Low Molecular Weight | Monofunctional impurities, non-optimal reaction time/temperature | Use high-purity monomers, optimize reaction conditions |
| Polymer Discoloration | Thermal degradation, oxidation | Maintain proper reaction temperature, use an inert atmosphere |
| Gel Formation | Polyfunctional impurities, high-temperature side reactions | Ensure monomer purity, use lower reaction temperatures |
Section 5: References
-
PubChem. This compound. National Center for Biotechnology Information. [Link].
-
Polymer Chemistry. Fluorine-driven amorphous solid-state polycondensation: phosgene-free synthesis of high-molecular weight polycarbonate from fluorinated carbonate. Royal Society of Chemistry. [Link].
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RSC Advances. Strategies for the synthesis of fluorinated polyesters. Royal Society of Chemistry. [Link].
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ResearchGate. Purification of fluorides for optical materials synthesis. [Link].
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Chemistry LibreTexts. 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. [Link].
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National Institutes of Health. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. [Link].
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MDPI. Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. [Link].
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MDPI. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. [Link].
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ResearchGate. Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. [Link].
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DergiPark. Synthesis and Characterization of Bio-Based Polyester Polyol. [Link].
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ResearchGate. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. [Link].
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Royal Society of Chemistry. Fluoride recovery in degradable fluorinated polyesters. [Link].
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ResearchGate. Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. [Link].
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The Royal Society of Chemistry. Preparation of nylon 6,6 by interfacial polymerization. [Link].
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Google Patents. Purification of anhydrous hydrogen fluoride. .
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Royal Society of Chemistry. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link].
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Polimery. Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). [Link].
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National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link].
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National Institutes of Health. 19F NMR chemical shifts. 1. Aliphatic fluorides. [Link].
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National Institutes of Health. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. [Link].
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National Institutes of Health. Chain-Growth Sulfur(VI) Fluoride Exchange Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates. [Link].
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DovePress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link].
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MDPI. Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. [Link].
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Google Patents. Purification of anhydrous hydrogen fluoride. .
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Technical Support Center: Catalyst Selection and Troubleshooting for Octafluoroadipoyl Difluoride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octafluoroadipoyl difluoride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in synthesis and polymerization.
I. Understanding this compound: Core Principles
This compound (OADF) is a highly reactive, perfluorinated diacyl fluoride. Its chemical behavior is dominated by the two electrophilic carbonyl carbons, making it an excellent precursor for the synthesis of various fluorinated molecules and polymers. The strong electron-withdrawing effect of the fluorine atoms enhances the reactivity of the acyl fluoride groups towards nucleophiles. However, this high reactivity also makes it susceptible to unwanted side reactions, particularly hydrolysis. A thorough understanding of its properties is crucial for successful experimentation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical handling and storage precautions for this compound?
A1: Due to its high reactivity with water, meticulous handling under anhydrous and inert conditions is paramount.[1]
-
Storage: Store in a tightly sealed container, preferably in a desiccator or a glovebox, away from moisture. The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing.
-
Handling: All transfers should be performed under an inert atmosphere using dry syringes or cannulas.[1] Glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum immediately before use.[1]
-
Safety: OADF is toxic if inhaled, swallowed, or in contact with skin, and can cause severe skin and eye irritation.[2] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are the initial signs of reagent degradation, and how can I test for it?
A2: The primary degradation pathway is hydrolysis to octafluoroadipic acid.
-
Visual Inspection: The pure compound is a clear liquid.[3] Cloudiness or the presence of a white solid precipitate (octafluoroadipic acid) indicates moisture contamination.
-
Spectroscopic Analysis: ¹⁹F NMR is a sensitive technique to check for purity. The appearance of new signals corresponding to the carboxylic acid fluoride or the diacid would indicate degradation. An IR spectrum showing a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak would also suggest hydrolysis.
Q3: Which solvents are compatible with this compound?
A3: The choice of solvent is critical and must be strictly anhydrous.
-
Recommended Solvents: Aprotic and non-nucleophilic solvents are preferred. Perfluorinated solvents, such as perfluorobenzene or perfluorohexane, are excellent choices due to their inertness and ability to dissolve fluorinated compounds.[4] Anhydrous ethers (e.g., diethyl ether, THF) or chlorinated solvents (e.g., dichloromethane) can also be used, provided they are thoroughly dried and free of stabilizers that could react.
-
Solvents to Avoid: Protic solvents like alcohols, water, and amines will react with OADF and should be avoided unless they are intended as reagents.
III. Troubleshooting Guide: Polymerization Reactions
The primary application of this compound is as a monomer in the synthesis of perfluorinated polymers. Catalyst (initiator) selection is key to controlling the polymerization process and the final properties of the polymer.
Q4: My free-radical polymerization of OADF with a perfluorinated diol results in low yield and low molecular weight polymer. What are the likely causes and solutions?
A4: Low yield and molecular weight in step-growth polymerization often point to issues with stoichiometry, impurities, or initiator efficiency.
-
Cause 1: Stoichiometric Imbalance: The molar ratio of the two monomers (OADF and the diol) must be precisely 1:1. Even a small deviation can significantly limit the chain length.
-
Solution: Accurately determine the purity of both monomers before weighing. If possible, use a slight excess of the more volatile monomer and remove it under vacuum after the reaction.
-
-
Cause 2: Presence of Monofunctional Impurities: Water is a monofunctional impurity that will react with OADF to form a carboxylic acid, which can cap the growing polymer chain.
-
Solution: Rigorously dry all reagents and solvents. Perform the reaction under a strict inert atmosphere.
-
-
Cause 3: Inefficient Initiation: The chosen free-radical initiator may have poor thermal stability at the reaction temperature or may be consumed by side reactions.
-
Solution: Select an initiator with a suitable half-life at the desired polymerization temperature. Perfluoroperoxides are often effective for fluorinated monomers.[5] Consider a photopolymerization approach if thermal initiation is problematic.
-
Q5: I am attempting a cationic polymerization and observing inconsistent results and broad polydispersity. How can I improve the control over the polymerization?
A5: Cationic polymerization is highly sensitive to impurities and reaction conditions.
-
Cause 1: Chain Transfer Reactions: Protic impurities (e.g., water) can act as chain transfer agents, terminating one chain and starting another, which leads to a broad molecular weight distribution.
-
Solution: As with free-radical polymerization, ensure all components of the reaction are scrupulously dry. The use of a proton scavenger can sometimes be beneficial.
-
-
Cause 2: Inappropriate Initiator/Co-initiator System: The choice of initiator is crucial for controlling the rate of initiation and propagation.
-
Solution: For photo-induced cationic polymerization, a photoinitiator like a triphenylsulfonium hexafluorophosphate salt can be effective.[4] The concentration of the initiator should be optimized; too high a concentration can lead to an uncontrolled reaction.
-
-
Cause 3: Temperature Control: Poor temperature control can lead to variable rates of polymerization and side reactions.
-
Solution: Maintain a stable and uniform temperature throughout the polymerization process.
-
Catalyst/Initiator Selection for Polymerization
| Polymerization Type | Catalyst/Initiator | Advantages | Common Issues | Troubleshooting |
| Free-Radical Polymerization | Perfluoroperoxides, AIBN | Good for bulk or solution polymerization.[5] | Sensitivity to oxygen, chain transfer. | Degas solvent, use high-purity monomers. |
| Cationic Polymerization | Photoinitiators (e.g., sulfonium salts)[4], Strong Lewis acids | Can produce polymers with high optical transparency. | Extremely sensitive to water and other nucleophiles. | Rigorous drying of all components, use of proton scavengers. |
IV. Troubleshooting Guide: Nucleophilic Substitution Reactions
Reactions of OADF with nucleophiles are fundamental to creating a wide range of fluorinated small molecules.
Q6: My reaction of OADF with a primary alcohol is sluggish and gives a low yield of the desired diester. How can I improve the reaction rate and conversion?
A6: While OADF is reactive, sterically hindered or less nucleophilic alcohols may react slowly.
-
Cause 1: Insufficient Nucleophilicity: The alcohol may not be a strong enough nucleophile to attack the carbonyl carbon efficiently at the reaction temperature.
-
Solution 1: Catalysis: Introduce a catalytic amount of a Lewis base, such as pyridine or 4-dimethylaminopyridine (DMAP). These catalysts function by forming a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.
-
Solution 2: Deprotonation: Convert the alcohol to its more nucleophilic alkoxide form by using a non-nucleophilic base like sodium hydride or potassium carbonate.
-
-
Cause 2: Low Reaction Temperature: The reaction may have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation.
-
Q7: I am observing significant amounts of the mono-substituted product and unreacted starting material, even after extended reaction times. What is causing this?
A7: This suggests that the second substitution is significantly slower than the first.
-
Cause 1: Electronic Deactivation: After the first substitution, the resulting ester group is less electron-withdrawing than the original acyl fluoride group. This deactivates the second acyl fluoride, making it less electrophilic and slower to react.
-
Solution 1: Force the Reaction Conditions: Use a larger excess of the nucleophile (e.g., 2.5-3 equivalents) and increase the reaction temperature or time.
-
Solution 2: Use a More Reactive Nucleophile: If possible, convert the nucleophile to a more reactive form (e.g., an alkoxide).
Decision Tree for Catalyst Selection in Nucleophilic Substitution
Caption: Catalyst selection for nucleophilic substitution.
V. Experimental Protocols
Protocol 1: General Procedure for a Reaction with OADF under Anhydrous Conditions
-
Glassware Preparation: Dry a round-bottom flask, a condenser, and a dropping funnel in an oven at 150°C for at least 4 hours. Assemble the glassware hot under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation: Place the nucleophile (e.g., a dried alcohol) and anhydrous solvent in the reaction flask via a dry syringe. If a solid base or catalyst is used, add it to the flask under a stream of inert gas.
-
Addition of OADF: Draw the required amount of this compound into a dry syringe and add it dropwise to the stirred reaction mixture at the desired temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or ¹⁹F NMR.
-
Workup: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). Proceed with extraction, drying, and purification.
Workflow for Troubleshooting a Failed OADF Reaction
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Technical Support Center: Post-Polymerization Processing of Octafluoroadipoyl Difluoride (OFADF) Based Materials
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Document ID: TSC-OFADF-2026-01
Introduction
Octafluoroadipoyl difluoride (OFADF) is a highly reactive, perfluorinated monomer essential for synthesizing advanced fluoropolymers such as perfluoropolyesters and perfluoropolyamides.[1] These materials are prized in research and drug development for their exceptional thermal stability, chemical inertness, and unique surface properties.[2][3] However, the very properties that make these polymers valuable also present significant challenges in post-polymerization processing. The acyl fluoride groups are more reactive than corresponding acyl chlorides, leading to rapid polymerization but also requiring careful handling to avoid unwanted side reactions.[4] Furthermore, the inert nature of the resulting polymer backbone makes subsequent modifications, such as purification and surface functionalization, non-trivial.[3]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and applying best practices in the post-polymerization processing of OFADF-based materials. It is structured to provide not just protocols, but the underlying scientific reasoning to empower users to adapt and innovate in their own experimental contexts.
Part 1: Troubleshooting Guide
This section addresses specific, observable problems that may arise during the processing of OFADF-derived polymers.
Problem 1: Poor Film/Material Quality (Cracks, Voids, Haziness)
Symptom: Cast films or molded materials appear hazy, contain bubbles (voids), are brittle, or exhibit surface cracks upon drying or cooling.
Potential Causes & Diagnostic Workflow:
The quality of the final material is highly dependent on the purity of the polymer solution and the physical parameters of the fabrication process. A systematic approach is required to pinpoint the root cause.
Diagram: Troubleshooting Workflow for Poor Film Quality
Caption: A decision tree for diagnosing and resolving poor film quality.
Solutions & In-Depth Explanations:
-
Voids and Gray Streaks: This often indicates moisture in the polymer or solvent.[5] Perfluorinated polymers have extremely low moisture absorption, but residual water from purification steps or atmospheric humidity can be trapped.
-
Protocol: Before dissolving, dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (Tg) for 12-24 hours. Use anhydrous solvents for dissolution and perform casting in a controlled, low-humidity environment (e.g., a glove box).
-
-
Haziness or "Milky" Appearance: This can be caused by contamination with an incompatible polymer or by polymer precipitation if a poor solvent is used.[5] It may also result from crystallization occurring too rapidly or non-uniformly.
-
Protocol: Ensure all glassware and equipment are scrupulously clean. Filter the polymer solution through a chemically compatible filter (e.g., PTFE syringe filter) before casting. If crystallization is the issue, a rapid quenching process from the melt or a faster solvent evaporation rate can sometimes yield an amorphous, clear film.[6]
-
-
Cracks and Brittleness: These defects often arise from internal stresses built up during solvent evaporation or cooling from a melt.[7] A high molecular weight or excessive crystallinity can also contribute to brittleness.[8]
-
Protocol: Reduce the evaporation rate of the solvent by partially covering the casting dish. For melt-processed materials, slow the cooling rate (annealing) to allow molecular chains to relax. See Protocol 2: Thermal Annealing for a detailed procedure.
-
Problem 2: Incomplete Removal of Residual Monomers or Catalysts
Symptom: The final material exhibits poor thermal stability, unexpected spectroscopic signals (e.g., in NMR or FTIR), or leaches impurities into contact solutions, which is a critical failure for biomedical applications. Residual monomers and oligomers are a primary concern.[9]
Potential Causes & Diagnostic Workflow:
-
Cause: The high chemical resistance and low solubility of fluoropolymers make traditional precipitation and washing methods less effective.[3] Small molecules can become entangled within the polymer matrix.
-
Diagnostic:
-
19F NMR Spectroscopy: This is the most sensitive technique.[10][11] Unreacted OFADF monomer will have a distinct chemical shift for the acyl fluoride (-COF) group compared to the ester or amide linkage in the polymer backbone.
-
Headspace GC-MS: Heating the polymer and analyzing the vapor can identify volatile residual monomers or solvents.
-
Leaching Study: Incubate the material in a suitable fluorinated solvent (e.g., HFE-7100 or a perfluoroalkane) and analyze the supernatant by GC-MS or LC-MS.
-
Solutions & In-Depth Explanations:
-
Solution 1: Enhanced Precipitation: Standard precipitation into methanol may be insufficient.[12]
-
Protocol: Vigorously blend a dilute solution of the polymer (e.g., in a fluorinated solvent like TFM-T) in a large excess (10-20x volume) of a non-solvent like methanol or acetone. The high shear forces can help disentangle trapped monomers. Repeat the precipitation 2-3 times.
-
-
Solution 2: Soxhlet Extraction: For intractable materials, continuous extraction is highly effective.
-
Protocol: Place the solid polymer (as a powder or thin film) in a Soxhlet thimble and extract with a solvent that swells the polymer but does not dissolve it (e.g., acetone or a hydrofluoroether) for 24-48 hours. This allows the solvent to penetrate the polymer matrix and remove trapped impurities without dissolving the bulk material.
-
-
Solution 3: Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide (scCO₂) is an advanced method that offers excellent penetration and leaves no solvent residue.
-
Causality: scCO₂ has liquid-like density and gas-like viscosity, allowing it to diffuse deep into the polymer matrix and extract small molecules efficiently.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving polymers made from OFADF? A1: OFADF-based polymers are typically soluble only in highly fluorinated solvents. Common choices include hexafluoroisopropanol (HFIP), perfluorinated solvents like perfluorodecalin, or hydrofluoroethers (HFEs) such as HFE-7100. Some may also show solubility in α,α,α-trifluorotoluene.[13] It is crucial to perform small-scale solubility tests before proceeding with bulk processing.
Q2: How can I modify the surface of my OFADF-based polymer to make it more hydrophilic for cell culture applications? A2: The inherently hydrophobic nature of fluoropolymers requires energetic processes to modify their surface.
-
Plasma Treatment: Exposure to an oxygen or ammonia plasma is a common and effective method.[12] This process ablates fluorine atoms from the surface and introduces polar functional groups (e.g., -OH, -COOH, -NH₂).[14]
-
UV Irradiation: In the presence of certain compounds like a photoacid generator, UV light can be used to cleave surface groups and enable further reactions.[12]
-
Direct Fluorination: While seemingly counterintuitive, treating with a dilute F₂/He gas mixture can sometimes introduce polar groups and increase surface roughness, which can improve wettability.[15][16]
Q3: My material is too brittle. How can I improve its flexibility? A3: Brittleness is often related to high crystallinity or internal stress.
-
Annealing: A carefully controlled annealing cycle can increase toughness. By holding the material just below its melting temperature, you allow smaller, imperfect crystals to melt and reform into larger, more ordered structures, which can improve mechanical properties.[17][18] See Protocol 2 for details.
-
Copolymerization: If you are synthesizing the polymer, incorporating a more flexible co-monomer with OFADF can disrupt crystallinity and lower the modulus.
-
Plasticizers: While challenging for fluoropolymers, certain fluorinated oils or low molecular weight perfluoropolyethers (PFPEs) can act as plasticizers, but compatibility must be carefully evaluated.
Q4: What characterization techniques are essential for post-processed materials? A4: A multi-technique approach is necessary to validate your processing.
| Property to Measure | Recommended Technique(s) | Purpose |
| Purity/Composition | 19F and 1H NMR, FTIR | Confirms chemical structure, detects residual monomer/impurities.[10][11] |
| Thermal Properties | DSC, TGA | Determines melting point (Tm), glass transition (Tg), and thermal stability.[19] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Measures number-average (Mn) and weight-average (Mw) molecular weight.[13][19] |
| Surface Properties | Contact Angle Goniometry, XPS | Quantifies hydrophobicity and elemental surface composition.[20][21] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA), Tensile Testing | Measures modulus, strength, and elongation to assess flexibility and toughness.[18][19] |
Part 3: Key Post-Polymerization Protocols
Protocol 1: Residual Monomer and Oligomer Extraction via Precipitation
Objective: To purify the raw polymer by removing unreacted OFADF, initiators, and low molecular weight oligomers.
Materials:
-
Raw OFADF-based polymer
-
Fluorinated solvent (e.g., HFIP or α,α,α-trifluorotoluene)
-
Anhydrous Methanol (or other non-solvent), chilled to ~4°C
-
High-speed blender or homogenizer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the raw polymer in a minimal amount of the appropriate fluorinated solvent to create a 1-2% (w/v) solution. Ensure complete dissolution, which may require gentle heating and stirring.
-
Preparation of Non-Solvent: Fill a blender with a volume of chilled methanol that is 10-20 times the volume of your polymer solution.
-
Precipitation: Turn the blender on to a high speed to create a vigorous vortex. Slowly pour the polymer solution directly into the vortex. A fine, white polymer precipitate should form instantly.
-
Homogenization: Allow the mixture to blend for an additional 2-5 minutes to ensure thorough washing of the polymer particles.
-
Isolation: Quickly filter the polymer precipitate using a Buchner funnel. Wash the collected polymer with additional fresh, chilled methanol.
-
Drying: Transfer the polymer to a watch glass and dry in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24 hours).
-
Validation: A sample of the dried polymer should be analyzed by 19F NMR to confirm the absence of the characteristic acyl fluoride peak from the OFADF monomer.
Protocol 2: Thermal Annealing for Enhanced Mechanical Integrity
Objective: To reduce internal stresses and control the crystallinity of a fabricated polymer part (e.g., a film or molded disk), thereby improving its mechanical properties.
Materials:
-
Fabricated polymer part
-
Programmable oven with an inert atmosphere (N₂ or Ar)
-
Clean, flat ceramic or metal plates
Procedure:
-
Determine Key Temperatures: Using DSC data, identify the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. The annealing temperature (Ta) should be set between Tg and Tm. A good starting point is Ta = (Tg + Tm) / 2.
-
Setup: Place the polymer part between two clean, flat plates to prevent warping during the process. Place the setup in the programmable oven.
-
Ramp-Up: Program the oven to heat from room temperature to the annealing temperature (Ta) at a slow, controlled rate (e.g., 2-5°C/minute) under a slow nitrogen purge. This slow ramp prevents thermal shock.
-
Soak: Hold the sample at the annealing temperature (Ta) for a set period. This "soak time" can range from 1 to several hours. Longer times allow for more complete molecular rearrangement.[17] A 1-hour soak is a typical starting point.[17]
-
Cool-Down: This is the most critical step. Program the oven to cool down from Ta to below Tg at a very slow rate (e.g., 0.5-2°C/minute). This slow cooling is essential to allow the formation of well-ordered crystalline structures and to minimize residual stress.
-
Final Cooling: Once below Tg, the sample can be cooled more rapidly to room temperature.
-
Validation: Compare the mechanical properties (e.g., tensile strength, elongation at break) of the annealed part to an un-annealed control.[18] DSC can also be used to observe changes in the crystalline structure.
References
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Post-Polymerization Modification of Fluoropolymers via UV Irradiation in the Presence of a Photoacid Generator. MDPI. Available at: [Link]
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Dyeable Hydrophilic Surface Modification for PTFE Substrates by Surface Fluorination. MDPI. Available at: [Link]
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Micro-fabrication and surface modification of fluorinated polymers by means of synchrotron radiation. Journal of Radiation Research and Radiation Processing. Available at: [Link]
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GPC−MALS Characterization of Fluoropolymers in a α,α,α-Trifluorotoluene Mobile Phase: An Enabling Step in the Syntheses of Well-Defined Fluoropolymer-Based Self-Assembling Materials. ACS Publications. Available at: [Link]
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Modern Testing for Fluoropolymers. Dalau Ltd. Available at: [Link]
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Surface Modification of Silicone Elastomer Using Perfluorinated Ether. Lehigh University. Available at: [Link]
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Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides. PubMed. Available at: [Link]
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Fluoropolymer. Wikipedia. Available at: [Link]
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Cast Film Troubleshooting Tips. Davis-Standard. Available at: [Link]
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Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. PMC - NIH. Available at: [Link]
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Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]
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What Way Forward For Fluoropolymers, Fluoromonomers & fluorinated Polymerization Aids?. Toxic Docs. Available at: [Link]
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Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Troubleshooting Cast Film. Scribd. Available at: [Link]
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The Effects of Annealing Conditions on the Structure and Properties of Polypropylene Fibers. Medical Design and Outsourcing. Available at: [Link]
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Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials. MDPI. Available at: [Link]
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- 19. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
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Validation & Comparative
A Comparative Guide to High-Performance Polymers Derived from Octafluoroadipoyl Difluoride
Executive Summary
In the relentless pursuit of materials that can withstand extreme environments, the field of high-performance polymers is a critical frontier for researchers and engineers. This guide provides an in-depth characterization of a unique class of fluoropolymers: polyamides synthesized from octafluoroadipoyl difluoride. We will explore the fundamental synthesis, delve into their distinct performance attributes, and present a rigorous comparison against established high-performance alternatives, including other fluoropolymers and non-fluorinated engineering plastics. This document is intended for researchers, scientists, and drug development professionals seeking advanced materials with exceptional thermal stability, chemical inertness, and unique optical properties. The causality behind experimental choices and the protocols for their validation are detailed to ensure scientific integrity and practical applicability.
The Foundation: Synthesis and Inherent Properties of Perfluorinated Polyamides
The exceptional properties of polymers derived from this compound are intrinsically linked to their molecular architecture, which is dominated by the presence of strong carbon-fluorine (C-F) bonds.[1][2][3][4] Fluorine, being the most electronegative element, creates highly stable and low-reactivity bonds with carbon, imparting remarkable characteristics to the resulting polymer backbone.[2][3]
The Monomer: this compound
This compound, COF-(CF₂)₄-COF, is a perfluorinated dicarboxylic acid fluoride. The acyl fluoride groups are highly reactive, making it an excellent monomer for step-growth polymerization, particularly with nucleophiles like amines. The perfluorinated alkyl chain, -(CF₂)₄-, is the core component that bestows the unique fluoropolymer characteristics.
The Polymerization Reaction: Creating the Polyamide Linkage
The most common route to creating high-performance polymers from this monomer is through polycondensation with diamines to form fluorinated polyamides. The reaction is a nucleophilic acyl substitution where the highly reactive acyl fluoride readily reacts with the amine groups of a co-monomer.
This process allows for the creation of a diverse family of polymers by varying the structure of the diamine co-monomer (aromatic, aliphatic, or containing other functional groups), enabling fine-tuning of the final material's properties.
Caption: Synthesis of fluorinated polyamide via polycondensation.
Performance Benchmarking: A Comparative Analysis
To contextualize the performance of polymers from this compound, we compare them against two classes of materials: traditional fluoropolymers and high-performance non-fluorinated polymers.
-
Fluoropolymer Alternatives: Polytetrafluoroethylene (PTFE), Perfluoroalkoxy Alkane (PFA), and Fluorinated Ethylene Propylene (FEP). These are benchmarks for chemical inertness and thermal stability.[1][5][6]
-
High-Performance Engineering Polymer Alternatives: Polyether ether ketone (PEEK) and Aromatic Polyamides (e.g., Kevlar). These are known for their exceptional mechanical strength and high-temperature performance.[7]
Comparative Performance Data
The following table summarizes key performance metrics. Values for "this compound-Based Polyamide" are representative and can vary based on the specific diamine used in synthesis.
| Property | This compound-Based Polyamide | PTFE (Teflon®) | PFA | PEEK | Aromatic Polyamide (Kevlar®) |
| Thermal Properties | |||||
| Max. Continuous Use Temp. (°C) | ~250 - 300+ | 260[8] | 260 | 250 | 160-180 |
| Glass Transition Temp. (Tg, °C) | 110 - 185+[9] | 115 | 96 | 143 | >300 |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | 60 - 90 | 20 - 35 | 24 - 31 | 90 - 100 | 3000 - 3600 (Fiber) |
| Flexural Modulus (GPa) | 2.0 - 3.5 | 0.5 | 0.6 | 3.6 | 70 - 130 (Fiber) |
| Optical Properties | |||||
| Refractive Index | 1.32 - 1.36[9] | ~1.35 | ~1.35 | ~1.65 | ~1.64 |
| Transparency | High | Opaque/Translucent | High | Opaque | Opaque |
| Chemical & Physical Properties | |||||
| Chemical Resistance | Excellent | Exceptional[3] | Exceptional | Excellent | Good |
| Water Absorption (24hr, %) | < 0.1 | < 0.01 | < 0.03 | ~0.5 | 2.5 - 4.5 |
| Dielectric Constant (1 MHz) | ~2.1 - 2.5 | 2.1[8] | 2.1[8] | 3.2 | 3.6 - 4.0 |
In-Depth Discussion
Thermal Stability: Polymers derived from this compound exhibit high thermal stability, with decomposition temperatures often exceeding 350°C.[10] This is a direct consequence of the high bond energy of the C-F bond (~485 kJ/mol), which is significantly stronger than C-H bonds found in conventional polymers.[3][11] This makes them suitable for applications in harsh, high-temperature environments, rivaling the performance of PTFE and PFA.[8][12]
Mechanical Performance: Compared to the relatively soft and low-strength characteristics of PTFE, fluorinated polyamides synthesized from this compound offer a significant improvement in mechanical robustness.[5] The introduction of the rigid amide linkage and the potential for using aromatic diamines contributes to higher tensile strength and modulus. While not reaching the extreme tensile strength of aramid fibers like Kevlar, they provide a valuable balance of mechanical integrity and fluoropolymer properties, more comparable to engineering plastics like PEEK.
Optical Clarity and Low Refractive Index: A standout feature of these polymers is their excellent optical transparency and record-low refractive indices for solid materials.[9] The bulky fluorine atoms disrupt the close packing of polymer chains, leading to an amorphous morphology that minimizes light scattering.[9] Furthermore, the low polarizability of the C-F bond contributes to a lower refractive index.[11][13] This combination of properties is highly desirable for advanced optical components, such as optical fibers and lenses, where low signal loss and high clarity are paramount.[14]
Chemical Resistance and Hydrophobicity: The dense shield of fluorine atoms along the polymer backbone effectively protects it from chemical attack.[2][5] These polymers demonstrate exceptional resistance to a wide range of solvents, acids, and bases, a hallmark of fluoropolymers.[1][4][6] This high level of chemical inertness makes them ideal for components in chemical processing, medical devices, and demanding laboratory applications. The low surface energy imparted by the fluorine atoms also results in a highly hydrophobic and oleophobic surface.
Experimental Validation: Protocols and Methodologies
To ensure the trustworthiness of performance claims, all characterization must follow standardized, self-validating protocols. Below are methodologies for key experiments.
Caption: Experimental workflow for polymer characterization.
Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature (Td) of the polymer.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, precisely weighed sample (5-10 mg) into a TGA pan (platinum or ceramic).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (~30°C) to 800°C at a constant rate (e.g., 10°C/min).
-
Maintain an inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) to prevent oxidative degradation.
-
Record the sample weight as a function of temperature.
-
-
Analysis: The decomposition temperature is typically reported as Td5 or Td10, the temperatures at which 5% or 10% weight loss occurs, respectively.
Protocol: Tensile Properties (ASTM D638)
-
Objective: To measure the tensile strength, modulus, and elongation at break.
-
Apparatus: Universal Testing Machine with an appropriate load cell and extensometer.
-
Procedure:
-
Prepare dog-bone-shaped test specimens according to ASTM D638 specifications.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and extension data throughout the test.
-
-
Analysis:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Protocol: Refractive Index Measurement
-
Objective: To determine the refractive index of a transparent polymer film.
-
Apparatus: Abbe Refractometer or Spectroscopic Ellipsometer.
-
Procedure (Abbe Refractometer):
-
Prepare a flat, smooth, and optically clear polymer film.
-
Place a small drop of a contact liquid (with a refractive index higher than the sample) on the prism of the refractometer.
-
Carefully place the polymer film onto the prism, ensuring no air bubbles are trapped.
-
Close the prism assembly and adjust the instrument to bring the dividing line between light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index value directly from the instrument's scale.
-
-
Causality: The choice of an Abbe refractometer is suitable for quick, standard measurements at a single wavelength (typically 589 nm). For more comprehensive analysis across a spectrum, an ellipsometer would be the authoritative choice.[15]
Conclusion and Future Outlook
Polymers synthesized from this compound represent a significant advancement in the field of high-performance materials. They successfully bridge the gap between traditional fluoropolymers and high-strength engineering plastics, offering a unique combination of extreme chemical and thermal resistance, robust mechanical properties, and exceptional optical clarity. This multifaceted performance profile makes them strong candidates for next-generation applications in aerospace, telecommunications, semiconductor manufacturing, and advanced medical devices. Future research should focus on expanding the library of diamine co-monomers to further tailor properties like flexibility, processability, and specific functional group integration.
References
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- Polyimides, fluoro-polyimides, fluoro-poly(ether imide), fluoro-poly(ether amide) and fluoro-poly(ether amide-imide), and their copolymers: designing “molecular architectures” of next-generation of advanced high-performance and thermomechanically stable polymers and copolymers from commercially available and specially designed monomers. (n.d.).
- Types of Polyamides and their Applic
- Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. (n.d.). MDPI.
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- Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. (n.d.).
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A Senior Application Scientist's Guide to the 19F NMR Analysis of Octafluoroadipoyl Difluoride Copolymers
For researchers and professionals in advanced materials and drug development, the precise characterization of fluorinated copolymers is paramount. Copolymers synthesized with monomers like octafluoroadipoyl difluoride offer unique properties, but understanding their microstructure is key to controlling their function. This guide provides an in-depth comparison of analytical techniques, focusing on the unparalleled power of Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy for elucidating the composition and structure of these complex macromolecules.
The Analytical Challenge of Fluorinated Copolymers
Copolymers derived from this compound present a unique analytical challenge. The high degree of fluorination renders traditional proton (1H) NMR spectroscopy largely uninformative due to the scarcity of protons. While other methods provide bulk properties, they often fail to deliver the detailed molecular-level insights required for true structure-property correlation. This is where 19F NMR spectroscopy emerges as the gold standard.
19F NMR Spectroscopy: The Definitive Tool
Fluorine-19 is an ideal nucleus for NMR analysis for several compelling reasons.[1][2] It possesses a nuclear spin of 1/2, boasts 100% natural isotopic abundance, and has a high gyromagnetic ratio, making it a highly sensitive nucleus (about 83% of the sensitivity of 1H).[3][4] Crucially, 19F NMR features a vast chemical shift range—spanning over 800 ppm—which provides exceptional resolution, allowing for the differentiation of fluorine atoms in subtly different electronic environments.[1][3][5]
For a copolymer containing this compound, 19F NMR can definitively answer critical questions:
-
Monomer Incorporation: Has the this compound been successfully incorporated into the polymer backbone?
-
Copolymer Composition: What is the precise molar ratio of the comonomers?
-
Structural Integrity: Have the reactive acyl fluoride (-COF) end groups remained intact or have they reacted?
-
Microstructure: How are the monomer units arranged along the polymer chain?
Interpreting the 19F NMR Spectrum
The power of 19F NMR lies in its ability to distinguish between different fluorine environments within the copolymer. The this compound monomer itself contains two primary types of fluorine atoms that serve as distinct spectroscopic reporters.
-
Acyl Fluoride (-COF): The fluorine atom of the acyl fluoride group is highly deshielded and will appear in a characteristic downfield region of the spectrum.
-
Perfluorinated Backbone (-CF2-): The eight fluorine atoms on the four methylene carbons of the adipoyl backbone will have different chemical shifts, which are sensitive to their position relative to the carbonyl groups and their neighboring monomer units in the copolymer chain.
Table 1: Typical 19F Chemical Shift Ranges for Copolymer Analysis
| Fluorine Environment | Typical Chemical Shift Range (ppm, relative to CFCl₃) | Rationale |
|---|---|---|
| -COF (Acyl Fluoride) | +20 to +50 | The fluorine is directly bonded to an electron-withdrawing carbonyl group, leading to significant deshielding. Its presence confirms the integrity of the monomer unit's reactive ends.[6] |
| -C(O)-CF₂- (α-CF₂) | -115 to -125 | These fluorine nuclei are adjacent to the carbonyl group and are more deshielded than the other backbone fluorines. |
| -CF₂-CF₂- (β- and γ-CF₂) | -120 to -135 | These "internal" fluorine groups are more shielded. Their precise chemical shift can be influenced by the nature of the adjacent comonomer, providing data on the copolymer sequence.[7] |
Note: Chemical shift values are approximate and can vary based on solvent, temperature, and copolymer microstructure.[4]
Experimental Protocol: Quantitative 19F NMR Analysis
To ensure accuracy and reproducibility, a rigorous experimental protocol is essential. This methodology is designed to provide not just qualitative identification but also precise quantitative data on copolymer composition.
Step-by-Step Workflow
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the dried copolymer sample into an NMR tube.
-
Add a known quantity of a suitable internal standard. For quantitative analysis, the standard must contain fluorine, be chemically inert, and have a resonance that does not overlap with the sample signals. Sodium fluoride (NaF) or trifluorotoluene are common choices.[8]
-
Dissolve the sample and standard in ~0.6 mL of a deuterated solvent that can fully solubilize the copolymer (e.g., deuterated acetone, DMSO-d₆). Ensure complete dissolution, using gentle heating or sonication if necessary.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Lock and shim the instrument on the deuterium signal of the solvent to optimize magnetic field homogeneity.
-
Calibrate the 90° pulse width for 19F on your specific sample and probe.
-
-
Data Acquisition (Quantitative Parameters):
-
Rationale: For accurate quantification, all fluorine nuclei must fully relax between pulses. This ensures that the signal intensity is directly proportional to the number of nuclei.[9]
-
Key Parameter - Relaxation Delay (D1): Set a long relaxation delay (D1). This should be at least 5 times the longest spin-lattice relaxation time (T₁) of any fluorine nucleus in your sample (both copolymer and standard).[8][9] A D1 of 25-30 seconds is often a safe starting point for fluoropolymers.
-
Pulse Angle: Use a 30° or 45° flip angle instead of 90° to further ensure full relaxation within a reasonable experimental time.
-
Spectral Width: Set a wide spectral width (e.g., >250 ppm) to ensure all fluorine signals, from the acyl fluoride to shielded backbone groups, are captured without aliasing.[5]
-
Decoupling: Use inverse-gated proton decoupling to remove 1H-19F couplings (which can complicate spectra) while preserving the quantitative integrity of the signals by preventing the Nuclear Overhauser Effect (NOE).[9]
-
Acquisitions: Collect a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction across the entire spectrum.
-
Integrate the distinct signals corresponding to the comonomers and the internal standard.
-
Calculate the molar ratio of the monomers using the integral values, the number of fluorine atoms each signal represents, and the known concentration of the internal standard.
-
Visualizing the 19F NMR Workflow
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to the Mass Spectrometry of Octafluoroadipoyl Difluoride Reaction Products: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise characterization of reaction products is paramount. This is particularly true when working with highly reactive and structurally complex molecules such as octafluoroadipoyl difluoride. This guide provides an in-depth comparison of mass spectrometry and alternative analytical techniques for the elucidation of products from reactions involving this versatile fluorinated building block.
This compound, with its two highly electrophilic acyl fluoride moieties, is a key precursor in the synthesis of a variety of specialty polymers, cross-linkers, and fluorinated organic compounds. Its reactions with nucleophiles such as amines and alcohols yield perfluoroamides and perfluoroesters, respectively. The analysis of the resulting reaction mixtures, which may contain the starting material, desired products, by-products, and oligomers, necessitates robust and informative analytical methodologies.
Mass Spectrometry-Based Approaches: A Detailed Examination
Mass spectrometry (MS), coupled with chromatographic separation, is a cornerstone for the analysis of complex organic mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful, albeit different, approaches to characterizing the reaction products of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound and its derivatives, certain considerations are crucial for successful analysis.
A significant challenge in the GC-MS analysis of the potential hydrolysis products of this compound, the corresponding perfluoroadipic acid, is their low volatility and propensity for thermal degradation. Therefore, a derivatization step is often necessary to convert the non-volatile carboxylic acids into more volatile esters.[1][2] Common derivatizing agents include benzyl bromide or diazomethane.[1][2] This chemical modification enhances the thermal stability and chromatographic behavior of the analytes, enabling their separation and detection by GC-MS.[1]
Experimental Protocol: Derivatization and GC-MS Analysis of Perfluorinated Carboxylic Acids
-
Extraction: Extract the acidic components from the reaction mixture using a suitable solvent and a solid-phase extraction (SPE) cartridge with a weak anion exchange sorbent.
-
Derivatization: To the dried extract, add a solution of benzyl bromide in acetone. Heat the mixture to facilitate the formation of the benzyl ester derivatives.[1]
-
GC-MS Analysis:
-
Column: Utilize a capillary column suitable for the analysis of fluorinated compounds, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[3]
-
Injection: Inject a 1 µL sample in splitless mode at an injector temperature of 250°C.[3]
-
Oven Program: A typical temperature program starts at 50°C (hold for 2 min), ramps to 110°C at 10°C/min, and then to 280°C at 25°C/min (hold for 5 min).[3]
-
Mass Spectrometry: Employ electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode to identify unknown products or in selected ion monitoring (SIM) mode for targeted quantification.[3]
-
The mass spectra of perfluorinated compounds can be complex due to extensive fragmentation. For perfluorinated acyl chlorides, which are structurally similar to acyl fluorides, the molecular ion peak is often weak or absent in EI-MS.[4] Fragmentation typically involves the loss of the halogen and subsequent cleavages of the perfluoroalkyl chain.[4] For derivatized dicarboxylic acids, fragmentation patterns can reveal the structure of the carbon backbone.[5] The fragmentation of perfluoroalkyl anions in negative ion mode LC-MS/MS has been shown to involve fluorine migrations, leading to complex rearrangement patterns.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly advantageous for the analysis of less volatile and thermally labile compounds, making it well-suited for the direct analysis of reaction mixtures containing fluorinated oligomers and polymers without the need for derivatization.
The analysis of fluorinated compounds by LC-MS often benefits from the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as mobile phase modifiers.[8] These modifiers can improve chromatographic resolution and enhance ionization efficiency in electrospray ionization (ESI), which is crucial for achieving good sensitivity.[8]
Experimental Protocol: LC-MS/MS Analysis of Fluorinated Oligomers
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent, such as methanol, compatible with the LC mobile phase.
-
LC Separation:
-
MS/MS Detection:
-
Ionization: Electrospray ionization in negative mode (ESI-) is typically used for fluorinated acids and their derivatives.
-
Analysis: Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. Precursor ions are selected and fragmented to generate characteristic product ion spectra. This technique is essential for identifying homologous series of oligomers.[11]
-
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is a powerful tool, other analytical techniques provide complementary and sometimes superior information for the analysis of this compound reaction products.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
For the analysis of fluorinated compounds, 19F NMR spectroscopy is an exceptionally powerful and often indispensable technique. The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus result in high sensitivity.[12][13] Furthermore, the large chemical shift range of 19F NMR (typically -200 to +200 ppm) provides excellent signal dispersion, often allowing for the unambiguous identification and quantification of different fluorine-containing species in a complex mixture without prior separation.[13][14]
The chemical shift of the fluorine atoms in the acyl fluoride group (-COF) of this compound is expected to be in a distinct region (around -20 to -70 ppm) compared to the CF2 groups of the backbone.[15] Upon reaction with a nucleophile, the disappearance of the acyl fluoride signal and the appearance of new signals corresponding to the reaction product can be readily monitored.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying functional groups. The acyl fluoride group of this compound will exhibit a strong and characteristic carbonyl (C=O) stretching vibration at a relatively high wavenumber (typically >1800 cm⁻¹). The C-F stretching vibrations will also produce strong absorptions in the fingerprint region (around 1000-1300 cm⁻¹).[16] Upon reaction to form an amide or ester, the C=O stretching frequency will shift to a lower wavenumber, providing a clear indication of the reaction's progress. While not as structurally informative as MS or NMR for complex mixtures, FTIR is an excellent tool for rapid reaction monitoring and quality control.
Comparative Performance Analysis
The choice of analytical technique depends on the specific information required, the complexity of the sample, and available resources. The following table provides a comparative summary of the key performance characteristics of each technique for the analysis of this compound reaction products.
| Feature | GC-MS | LC-MS/MS | 19F NMR | FTIR |
| Primary Application | Analysis of volatile and thermally stable (or derivatized) products. | Analysis of non-volatile products, oligomers, and polymers. | Structural elucidation and quantification of all fluorinated species. | Functional group analysis and reaction monitoring. |
| Sample Preparation | Often requires derivatization for acidic products. | Minimal, simple dilution. | Minimal, dissolution in a suitable deuterated solvent. | Minimal, can be analyzed neat or as a thin film. |
| Sensitivity (LOD/LOQ) | pg to ng range (with derivatization).[2] | pg to ng range.[17] | µg to mg range. | mg range. |
| Structural Information | High (fragmentation patterns). | Very High (MS/MS fragmentation). | Very High (chemical shifts and coupling constants). | Low (functional groups only). |
| Quantitative Accuracy | Good (with internal standards). | Good (with internal standards, matrix effects can be a challenge).[17] | Excellent (direct integration of signals). | Semi-quantitative at best. |
| Analysis Time | 30-60 minutes per sample. | 15-45 minutes per sample. | 5-30 minutes per sample. | < 5 minutes per sample. |
| Key Advantage | High separation efficiency for volatile compounds. | Broad applicability to non-volatile and large molecules. | Unambiguous identification and quantification of fluorinated compounds in mixtures. | Speed and simplicity for reaction monitoring. |
| Key Limitation | Limited to volatile/derivatizable compounds. | Matrix effects can suppress ionization.[17] | Lower sensitivity compared to MS. | Limited structural information. |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the typical workflows for GC-MS and LC-MS/MS analysis.
Figure 1: Workflow for GC-MS analysis of this compound reaction products, often requiring a derivatization step.
Figure 2: Workflow for LC-MS/MS analysis, suitable for direct analysis of complex, non-volatile reaction products.
Conclusion and Recommendations
The comprehensive analysis of reaction products from this compound requires a multi-faceted analytical approach.
-
For rapid reaction monitoring and qualitative assessment of functional group conversion , FTIR spectroscopy is the most efficient method.
-
For detailed structural elucidation and quantification of all fluorinated components in a complex mixture , 19F NMR spectroscopy is unparalleled and should be considered the primary analytical tool.
-
For the identification of unknown by-products and the analysis of volatile components , GC-MS (with derivatization for acidic products) is a powerful technique.
-
For the characterization of non-volatile products, including oligomers and polymers , LC-MS/MS is the method of choice, providing both separation and detailed structural information.
Ultimately, a synergistic approach, leveraging the strengths of each of these techniques, will provide the most complete and reliable characterization of the reaction products of this compound, ensuring the highest level of scientific integrity in research and development.
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- Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragment
- GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- Recent developments in methods for analysis of perfluorin
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Introduction: The Role of Octafluoroadipoyl Difluoride in Advanced Polymer Synthesis
An In-Depth Guide to the Structural Validation of Copolymers Containing Octafluoroadipoyl Difluoride
In the landscape of high-performance materials, fluoropolymers occupy a critical space due to their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[1][2] this compound (OAFDF), a perfluorinated diacyl fluoride monomer, serves as a key building block in the synthesis of advanced copolymers. Its chemical structure, C₆F₁₀O₂, features two reactive acyl fluoride groups, enabling its participation in polycondensation reactions with a variety of co-monomers, typically diols or diamines, to produce polyesters and polyamides with high fluorine content.
The incorporation of the flexible octafluoro-butane backbone from OAFDF imparts unique characteristics to the resulting copolymer, influencing its crystallinity, solubility, and thermal properties. Validating the successful incorporation of this monomer and determining the overall structure of the copolymer is not merely a quality control step; it is fundamental to establishing the structure-property relationships that govern the material's performance. This guide provides a comparative analysis of the essential analytical techniques required to comprehensively characterize the structure of these sophisticated fluorocopolymers.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of copolymers containing OAFDF. Its strength lies in its ability to probe the local chemical environment of specific nuclei. For fluoropolymers, ¹⁹F NMR is particularly indispensable.
Expertise & Causality: Why ¹⁹F NMR is Preeminent
The ¹⁹F nucleus is ideal for NMR analysis for several key reasons.[3] It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of ¹H NMR.[3][4] Furthermore, the chemical shift range of ¹⁹F is exceptionally wide (spanning ~800 ppm), which minimizes signal overlap and provides exquisite resolution, allowing for the differentiation of fluorine atoms in subtly different electronic environments.[3] This is critical for determining monomer sequencing, identifying end-groups, and quantifying the molar ratio of co-monomers within the polymer chain.[5][6]
Complementary ¹H and ¹³C NMR experiments are used to characterize the non-fluorinated co-monomer units, providing a complete structural picture. For instance, in an OAFDF-diol copolymer, ¹H NMR would be used to analyze the structure and integration of the diol segments.
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the copolymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or specialized fluorinated solvents) in a 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution.
-
Internal Standard: Add a known amount of a reference compound for chemical shift calibration and, if required, for quantitative analysis (qNMR). Trifluorotoluene is a common reference material for ¹⁹F NMR.[4]
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer. While specialized probes can be used, many standard broadband probes can be tuned to the ¹⁹F frequency.[4]
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width (to encompass the entire range of expected fluorine signals), acquisition time, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, signal integrations, and coupling patterns (J-coupling) to assign peaks to specific fluorine environments within the copolymer structure.
Data Presentation: Interpreting NMR Spectra
The data obtained from NMR are rich with structural information. A typical analysis would yield data summarized as follows:
| Parameter | Information Yielded | Example Observation |
| Chemical Shift (δ) | Identifies the electronic environment of the fluorine nucleus (e.g., -CF₂- adjacent to a carbonyl vs. internal -CF₂-). | Peaks around -120 ppm are characteristic of -C(O)CF₂- groups, while internal -CF₂- groups appear around -125 ppm. |
| Signal Integration | Determines the relative ratio of different fluorine nuclei. | The ratio of integrals for OAFDF peaks to peaks from a fluorinated co-monomer confirms the copolymer composition. |
| Spin-Spin Coupling (J) | Provides information on through-bond connectivity to neighboring ¹⁹F or ¹H nuclei. | Splitting patterns can help elucidate the sequence of monomer units (e.g., alternating vs. blocky). |
Workflow Visualization: NMR Structural Validation
Caption: Workflow for copolymer structural validation using ¹⁹F NMR spectroscopy.
Pillar 2: Fourier-Transform Infrared (FTIR) Spectroscopy — Rapid Functional Group Confirmation
FTIR spectroscopy is a rapid and highly effective technique for confirming the incorporation of functional groups from the monomers into the final copolymer. It works by measuring the absorption of infrared radiation by the material, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.
Expertise & Causality: The Diagnostic Power of FTIR
For OAFDF-based copolymers, FTIR provides a distinct fingerprint. The successful polymerization is immediately evident by the disappearance of the highly characteristic acyl fluoride C=O stretch (typically >1850 cm⁻¹) from the OAFDF monomer and the appearance of a new carbonyl stretch corresponding to the newly formed ester or amide linkage (e.g., 1740-1780 cm⁻¹ for a fluorinated ester). Furthermore, the spectrum will be dominated by intense C-F stretching absorptions in the 1100-1300 cm⁻¹ region, confirming the fluorinated nature of the polymer.[7] This makes FTIR an excellent first-pass technique to verify a successful reaction before proceeding to more time-consuming analyses like NMR.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum. The background scan is crucial as it subtracts the spectral signature of the ambient environment (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid copolymer sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Data Collection: Scan the sample over the desired spectral range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups.
Data Presentation: Characteristic FTIR Absorptions
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Validation |
| C-F Stretch | 1100 - 1300 | Confirms high fluorine content. The intensity and complexity of this region are characteristic of the fluoropolymer backbone. |
| C=O Stretch (Ester) | 1740 - 1780 | Confirms the formation of the ester linkage between OAFDF and a diol co-monomer. |
| C=O Stretch (Amide) | 1650 - 1700 | Confirms the formation of the amide linkage between OAFDF and a diamine co-monomer. |
| O-H or N-H Stretch | 3200 - 3600 | Absence or presence indicates the nature of polymer end-groups (e.g., hydroxyl or amine termini). |
| C-O Stretch | 1000 - 1300 | Further evidence of ester linkage. Often overlaps with C-F signals. |
Workflow Visualization: FTIR Functional Group Analysis
Caption: Workflow for rapid functional group confirmation using ATR-FTIR.
Pillar 3: Size Exclusion Chromatography (SEC) — Defining Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for measuring the molecular weight distribution (MWD) of a polymer.[10] This information is vital as the molecular weight profoundly influences the material's mechanical, thermal, and solution properties.
Expertise & Causality: Overcoming Fluoropolymer Challenges
SEC separates polymer molecules based on their hydrodynamic volume in solution.[11] Larger molecules navigate through the porous column packing more quickly, while smaller molecules explore more of the pore volume and elute later.[11] A significant challenge for fluoropolymers is their limited solubility. Standard SEC solvents like THF or chloroform are often ineffective.
The solution is to use highly polar, hydrogen-bond-donating fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can disrupt polymer-polymer interactions and effectively dissolve the chains.[12] Adding a salt, such as tetraethylammonium nitrate, can further suppress non-ideal interactions between the polymer and the column packing material.[12] Using a combination of detectors—typically a differential refractometer (DRI) for concentration, a viscometer, and a light scattering (LS) detector—allows for the determination of absolute molecular weight without relying on column calibration with dissimilar standards (a concept known as universal calibration).[10]
Experimental Protocol: SEC/GPC Analysis
-
Eluent Preparation: Prepare the mobile phase, for example, HFIP with 0.01 M tetraethylammonium nitrate. Filter and thoroughly degas the eluent.
-
Sample Preparation: Accurately weigh the copolymer (e.g., 2-4 mg/mL) and dissolve it completely in the mobile phase. This may require gentle heating or extended agitation.
-
Filtration: Filter the polymer solution through a solvent-resistant membrane filter (e.g., 0.2 or 0.45 µm PTFE) to remove any particulates that could clog the system.
-
System Setup: Equilibrate the SEC system (pump, columns, and detectors) with the mobile phase until a stable baseline is achieved. The columns are typically thermostatted to ensure reproducible results.
-
Injection and Elution: Inject a precise volume of the filtered sample solution into the system. The polymer is then separated on the column set.
-
Data Analysis: The signals from the detectors are processed by the chromatography software to generate the MWD curve and calculate key parameters like number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
Data Presentation: Key Molecular Weight Parameters
| Parameter | Description | Significance |
| Mₙ (Number-Average MW) | The total weight of the polymer divided by the total number of molecules. Sensitive to low-molecular-weight species. | Influences properties like colligative properties and end-group analysis results. |
| Mₙ (Weight-Average MW) | An average that gives more weight to heavier molecules. Sensitive to high-molecular-weight species. | Correlates with bulk properties like melt viscosity, toughness, and tensile strength. |
| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution. PDI ≥ 1. | A PDI close to 1.0 indicates a very narrow distribution (more uniform chain lengths), typical of living polymerizations. Higher values (>2) are common for step-growth polycondensations. |
Workflow Visualization: SEC/GPC Molecular Weight Analysis
Caption: Workflow for determining copolymer molecular weight distribution via SEC/GPC.
Comparative Summary of Validation Techniques
| Technique | Primary Information | Strengths | Limitations & Considerations |
| ¹⁹F NMR | Definitive chemical structure, monomer sequence, composition, end-groups.[5][6] | High resolution and sensitivity for fluorine; quantitative.[3][4] | Requires complete sample solubility; can be complex to interpret; higher equipment cost. |
| FTIR | Presence/absence of key functional groups.[1][8] | Very fast, requires minimal sample, excellent for reaction monitoring. | Primarily qualitative; provides limited information on overall architecture or molecular weight. |
| SEC/GPC | Molecular weight averages (Mₙ, Mₙ) and distribution (PDI).[10] | Essential for understanding how polymer size affects physical properties. | Finding a suitable solvent for fluoropolymers can be challenging; results are relative unless using advanced detectors.[13][14] |
Conclusion and Outlook
The structural validation of copolymers containing this compound is a multi-faceted process that cannot be accomplished with a single technique. A synergistic approach is required for comprehensive characterization. FTIR serves as the first line of analysis for a rapid confirmation of successful polymerization. SEC/GPC is then essential to define the molecular weight and distribution, which are critical parameters for predicting material performance. Finally, ¹⁹F and ¹H NMR spectroscopy provides the ultimate, detailed insight into the precise chemical structure, composition, and monomer arrangement.
By integrating the data from these three pillars of polymer analysis, researchers and developers can build a complete and trustworthy picture of their material, enabling the rational design of next-generation fluoropolymers for demanding applications in the pharmaceutical, aerospace, and electronics industries.
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NMR | Fluorine Spectroscopy - Magnetic Resonance - Oxford Instruments. (n.d.). Retrieved from [Link]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology - ACS Publications. (2025). Retrieved from [Link]
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Characterization of a Poly(fluorooxetane) and Poly(fluorooxetane-co-THF) by MALDI Mass Spectrometry, Size Exclusion Chromatography, and NMR Spectroscopy | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
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Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene - MDPI. (n.d.). Retrieved from [Link]
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An Overview of Fluorine NMR - ResearchGate. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octafluoroadipoyl Difluoride
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of octafluoroadipoyl difluoride. As a per- and polyfluoroalkyl substance (PFAS) and a reactive acyl fluoride, this compound presents dual hazards that demand a meticulous and informed approach. The procedures outlined below are designed to mitigate immediate chemical reactivity risks and ensure compliance with environmental guidelines for "forever chemicals"[1][2].
Hazard Assessment and Risk Mitigation
This compound is a versatile building block in organofluorine chemistry, but its utility is matched by its significant hazards.[3] A thorough understanding of these risks is the foundation of safe handling and disposal.
The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][4] It is corrosive, causing severe skin burns and serious eye damage, and may also cause respiratory irritation.[1][4] The primary acute chemical risk stems from its reactivity, particularly with moisture.
Causality of Hazard: Like other acyl fluorides, this compound readily reacts with water in a vigorous, exothermic hydrolysis reaction.[1][5] This reaction is hazardous for two reasons:
-
It releases hydrogen fluoride (HF), a highly toxic and corrosive gas that can cause severe, penetrating chemical burns that may not be immediately painful.[1][6]
-
The reaction itself can generate heat, potentially leading to pressure buildup and splashing of corrosive materials.
Furthermore, as a member of the PFAS family, this compound is environmentally persistent.[1][2] It must not be discharged into drains or the environment, as it contributes to the accumulation of "forever chemicals" that pose long-term public health risks.[1][7]
Table 1: Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Category | Specific Risk | Required PPE & Engineering Controls |
| Acute Toxicity | Toxic if swallowed, inhaled, or via skin contact.[1][4] | Engineering Control: Certified chemical fume hood.[8] PPE: Gas-tight chemical protective clothing, appropriate respirator. |
| Corrosivity | Causes severe skin burns and serious eye damage.[1] | PPE: Chemical splash goggles and a full-face shield.[9][10] Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data).[9][10] Lab coat and chemical apron. |
| Reactivity | Reacts with water, bases, and acids to liberate toxic gas (HF).[1] | Engineering Control: Ensure an emergency safety shower and eyewash station are immediately accessible.[1] Use reaction vessels made of compatible materials (e.g., high-density polyethylene, PTFE) as HF etches glass.[1] |
| Environmental | Classified as a "forever chemical" (PFAS), persistent in the environment.[1][2] | Procedural Control: Do not discharge into any sewage or drainage system.[1] All waste must be collected for approved disposal. |
Step-by-Step Laboratory Neutralization Protocol
The primary goal of this protocol is to safely convert the reactive this compound into its corresponding, less reactive carboxylate salt before final disposal. This controlled hydrolysis and neutralization process mitigates the acute risks associated with the acyl fluoride functional groups.
Self-Validation: The success of this protocol is validated by a final pH check, ensuring all acidic and reactive components have been neutralized.
Methodology
-
Prepare Engineering Controls:
-
Conduct all steps within a certified chemical fume hood with the sash at the lowest practical height.[8][11]
-
Ensure a safety shower and eyewash station are unobstructed and have been recently tested.[1]
-
Have a spill kit rated for corrosive and acidic materials readily available. A container of calcium gluconate gel should be on hand as a first-aid measure for potential HF exposure.[6]
-
-
Prepare Neutralization Solution:
-
Choose a robust plastic container (e.g., HDPE or polypropylene) that is at least 10 times the volume of the this compound to be treated. Do not use glass. [1]
-
Prepare a cold (ice bath) 5-10% aqueous solution of a weak base. Sodium bicarbonate is a suitable choice as it buffers the solution and its reaction provides a visual cue (CO₂ evolution) of neutralization. Alternatively, a slurry of calcium hydroxide (lime) can be used, which has the added benefit of precipitating fluoride ions as calcium fluoride.
-
Place the container in an ice-water bath on a magnetic stir plate and begin gentle stirring.
-
-
Perform Controlled Addition:
-
Using a plastic pipette or a dropping funnel, add the this compound to the stirring basic solution extremely slowly , one drop at a time.
-
Causality: This slow, controlled addition is critical to manage the exothermic reaction. A rapid addition will cause a violent evolution of gas (HF and CO₂) and a rapid temperature increase, leading to dangerous splashing and potential container failure.
-
Monitor the reaction vessel for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing.
-
-
Ensure Complete Reaction:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour.
-
Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir for an additional 2-4 hours. This ensures the hydrolysis and neutralization reactions proceed to completion.
-
-
Verify Neutralization (Self-Validation Step):
-
Carefully test the pH of the resulting solution using a calibrated pH meter or pH strips.
-
The final pH should be between 6.0 and 8.0. If the solution is still acidic, slowly add more base until the target pH is reached and maintained.
-
Final Waste Disposal
The neutralized aqueous solution now contains the sodium or calcium salt of octafluoroadipic acid and sodium or calcium fluoride. While the immediate reactivity hazard has been eliminated, the perfluorinated carbon backbone remains. This solution is still considered PFAS-containing waste.
-
Containerize and Label:
-
Transfer the neutralized solution to a clearly labeled, sealed, and chemically compatible waste container.
-
The label must include: "Hazardous Waste," "PFAS-containing waste, aqueous," "Octafluoroadipate salts and Fluoride salts," and the date.
-
-
Professional Disposal:
-
This waste must be disposed of through a licensed hazardous waste management company.
-
Inform the disposal company that the waste contains PFAS. According to EPA interim guidance, the acceptable disposal methods for PFAS waste are high-temperature incineration in a hazardous waste incinerator equipped with scrubbers, or containment in a permitted hazardous waste landfill.[1][12][13]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Protect: Don the highest level of PPE as described in Table 1, including a respirator with appropriate cartridges.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly cover the spill area with sodium bicarbonate from the perimeter inwards.
-
Collect: Once the reaction has subsided, carefully sweep or shovel the material into a designated, labeled hazardous waste container made of plastic.
-
Decontaminate: Clean the spill area thoroughly with a basic solution, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
References
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from MCF Environmental Services. [Link]
-
The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from The Acta Group. [Link]
-
Environmental Risk Management (ERMI). (n.d.). EPA Publishes New PFAS Destruction and Disposal Guidelines to Fight “Forever Chemicals”. Retrieved from ERMI. [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from US EPA. [Link]
-
DoD Environment. (2023, July 11). Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. Retrieved from DoD Environment. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octafluoroadipoyl Difluoride
As researchers and drug development professionals, our work often involves navigating the complexities of highly reactive and hazardous materials. Octafluoroadipoyl difluoride is one such compound. While a valuable building block in specialized synthesis, its handling demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for its safe management, from initial handling to final disposal. The protocols outlined here are designed as a self-validating system, grounded in the inherent chemical nature of the substance to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is not a benign reagent. Its hazard profile is driven by three primary characteristics: extreme reactivity, high toxicity, and severe corrosivity. As an acyl fluoride, it belongs to the most reactive class of carboxylic acid derivatives.[1][2] Its primary danger lies in its violent reaction with water—including ambient moisture or moisture on skin and mucous membranes—to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[3][4] This reaction is the root cause of its severe health effects.
The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[3][5] Furthermore, it causes severe skin burns and serious eye damage.[3] Understanding this reactivity is the cornerstone of selecting and using appropriate Personal Protective Equipment (PPE). Every safety measure is a direct response to these inherent dangers.
| Hazard Class | Category | GHS Code | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
| Table 1: Summary of GHS Hazard Classifications for this compound.[3][5] |
The Essential PPE Ensemble: A Head-to-Toe Protocol
Given the severe hazards, a multi-layered approach to PPE is mandatory. Each component is selected to counter a specific threat posed by this compound, particularly the potential for HF exposure.
Engineering Controls: Your First Line of Defense
Before any personal equipment is worn, proper engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound must occur within a certified chemical fume hood to control the release of toxic and corrosive vapors.[6]
-
Emergency Facilities: An emergency eye wash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[3]
Respiratory Protection: Shielding the Most Vulnerable Route
Due to its high inhalation toxicity and respiratory irritation, protecting your respiratory tract is paramount.[3][5]
-
Minimum Requirement: A NIOSH-approved full-face respirator with an acid gas (e.g., Type E, Yellow) and particulate filter combination is required for any handling.[7]
-
Emergency Situations: For significant spills or uncontrolled releases, a Self-Contained Breathing Apparatus (SCBA) is essential.[3][8]
Eye and Face Protection: Preventing Irreversible Damage
The risk of severe, irreversible eye damage necessitates protection beyond standard safety glasses.[3]
-
Required Ensemble: Wear chemical splash goggles in combination with a full-face shield.[9][10] The face shield provides an additional barrier against splashes when the fume hood sash is raised.
Body and Skin Protection: A Barrier Against Severe Burns
Contact with skin can cause severe chemical burns and systemic toxicity due to dermal absorption.[3]
-
Lab Coat and Apron: A flame-resistant lab coat must be worn, supplemented by a chemical-resistant apron made from materials like neoprene or butyl rubber.[9][11]
-
Full Coverage: Always wear long pants and fully enclosed, chemical-resistant footwear.
Hand Protection: The Point of Most Likely Contact
Standard laboratory gloves offer insufficient protection.[9] The dual threat of direct corrosion and HF formation upon contact with moisture requires specialized hand protection.
-
Double Gloving: A two-layer glove system is mandatory.
-
Inner Glove: A thin, disposable nitrile glove.
-
Outer Glove: A thicker, heavy-duty glove rated for protection against both acids and hydrofluoric acid. Neoprene or Nitrile gloves with a thickness of at least 22 mil are recommended.[10]
-
-
Glove Integrity: Always inspect gloves for holes or degradation before use and change them immediately if contamination is suspected.[9]
| Protection Level | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood, accessible safety shower & eyewash.[3] | Primary containment of toxic/corrosive vapors. Immediate decontamination facility. |
| Respiratory | Full-face respirator with acid gas cartridge; SCBA for emergencies.[7][8] | Prevents inhalation of acutely toxic and corrosive vapors. |
| Eye/Face | Chemical splash goggles AND a full-face shield.[9][10] | Protects against splashes that can cause severe, irreversible eye damage. |
| Body | Flame-resistant lab coat, chemical-resistant apron, long pants, closed-toe chemical-resistant shoes.[9][11] | Prevents skin contact, which causes severe burns and systemic toxicity. |
| Hands | Double-gloved: Inner disposable nitrile, outer heavy-duty (≥22mil) Neoprene or HF-rated Nitrile.[9][10] | Protects against direct corrosion and delayed, severe burns from subsequent HF formation. |
| Table 2: Summary of Personal Protective Equipment for this compound. |
Operational Plans: From Lab Bench to Emergency Response
Safe handling is a procedural workflow. Following these steps systematically minimizes risk.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational, all required PPE is laid out, and an HF-rated spill kit is accessible.[10]
-
PPE Donning: Don PPE in the correct order to ensure a proper seal and avoid contamination. See the workflow diagram below.
-
Chemical Handling: Work within the fume hood with the sash at the lowest practical height. Use compatible materials (e.g., polyethylene or PTFE; avoid glass).[3] The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Quenching/Work-up: Any quenching of residual acyl fluoride must be done slowly and cautiously, typically by adding the reactive material to a stirred, cooled solution of a nucleophile like an alcohol or a weak base.[12]
-
Decontamination & Doffing: After handling, decontaminate any reusable equipment. Doff PPE in the reverse order of donning to prevent self-contamination. Pay special attention to glove removal.
Caption: PPE Donning and Doffing Sequence.
Emergency Response Protocol
Immediate and correct action during an emergency is critical.
-
Spill Response:
-
Minor Spill (inside fume hood): Use an HF-rated spill kit containing calcium carbonate or calcium hydroxide to neutralize the spill.[9][10] Do NOT use sand or silica-based absorbents, as HF reacts to form toxic tetrafluorosilane gas.[9]
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and institutional safety personnel. If safe to do so, close the laboratory doors to contain the vapors.
-
-
First Aid for Exposure: The potential for HF formation requires specialized first aid.
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. After flushing, apply a 2.5% calcium gluconate gel to the affected area.[10][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink milk or chew calcium carbonate tablets to help bind the fluoride ion.[3] Seek immediate medical attention.
-
Caption: Emergency Spill Response Workflow.
Disposal Plan: Managing a 'Forever Chemical'
This compound is a per- and polyfluoroalkyl substance (PFAS).[5][6] Due to the extreme stability of the carbon-fluorine bond, PFAS are environmentally persistent and known as "forever chemicals".[6][14] This necessitates a stringent and compliant disposal plan.
-
Waste Segregation: All waste contaminated with this compound—including residual chemical, contaminated PPE, and spill cleanup materials—must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other chemical waste streams.[6]
-
Labeling: The container must be labeled "Hazardous Waste: this compound (Perfluorinated Compound, Water-Reactive, Toxic, Corrosive)".
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for disposal.
-
Approved Disposal Methods: Disposal of PFAS waste is highly regulated. The primary viable methods, which must be performed by a licensed hazardous waste vendor, include:
-
High-Temperature Incineration: This is a promising technology for complete destruction but requires very high temperatures to break the C-F bonds.[15]
-
Underground Injection: Liquid PFAS waste may be disposed of in permitted Class I deep-wells.[16][17]
-
Landfilling: Permitted hazardous waste landfills may be used, but this does not destroy the chemical and can lead to environmental leaching.[14]
-
Your institutional EHS will determine the appropriate disposal route based on local and national regulations, such as the EPA's interim guidance on PFAS disposal.[16][17]
Conclusion
The safe handling of this compound is a matter of rigorous preparation and unwavering adherence to protocol. By understanding its inherent reactivity and toxicity, we can appreciate the causality behind each piece of protective equipment and every procedural step. This guide provides the framework, but a culture of safety, vigilance, and continuous learning is the ultimate tool in protecting yourself, your colleagues, and your research.
References
-
This compound | C6F10O2 | CID 123466. PubChem, National Center for Biotechnology Information. [Link]
-
Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. ResearchGate. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Bergeson & Campbell, P.C. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]
-
Hydrofluoric Acid (HF) Safety. Division of Research Safety, University of Illinois. [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Personal Protective Equipment. American Chemistry Council. [Link]
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HF Safety Information. Calgonate. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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Reactivity of acyl halides. University of Calgary. [Link]
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Reactions of Acyl halide. Byju's. [Link]
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Acyl halide. Wikipedia. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
Sources
- 1. Reactivity of acyl halides [qorganica.es]
- 2. Acyl halide - Wikipedia [en.wikipedia.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C6F10O2 | CID 123466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. calgonate.com [calgonate.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
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- 16. lawbc.com [lawbc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
